4-Fluoro-1-nitro-2-propoxybenzene
Description
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Properties
IUPAC Name |
4-fluoro-1-nitro-2-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIERVAJLYZESGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716520 | |
| Record name | 4-Fluoro-1-nitro-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28987-45-3 | |
| Record name | 4-Fluoro-1-nitro-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Fluoro-1-nitro-2-propoxybenzene CAS number 28987-45-3
The following technical guide is structured as a high-level monograph for process chemists and drug development scientists. It prioritizes mechanistic insight, process safety, and regiochemical control.
Executive Summary
4-Fluoro-1-nitro-2-propoxybenzene (CAS 28987-45-3) is a specialized fluorinated aromatic intermediate.[1] It serves as a critical scaffold in the synthesis of lipophilic fluoro-anilines, which are essential pharmacophores in modern kinase inhibitors and protoporphyrinogen oxidase (PPO) inhibiting herbicides.
Its structural value lies in the 2-propoxy motif , which provides steric bulk and lipophilicity, combined with the 4-fluoro substituent , which modulates metabolic stability (blocking metabolic oxidation at the para-position). This guide details the regioselective synthesis, safety protocols, and analytical characterization required to utilize this compound effectively.
Chemical Identity & Physical Properties[2][3]
| Property | Specification |
| IUPAC Name | 4-Fluoro-1-nitro-2-propoxybenzene |
| Molecular Formula | C₉H₁₀FNO₃ |
| Molecular Weight | 199.18 g/mol |
| Appearance | Pale yellow to amber oil (tends to crystallize at low temps) |
| Solubility | Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water |
| Boiling Point | ~280°C (Predicted); Distillable under high vacuum |
| Key Impurities | 2-Fluoro-1-nitro-4-propoxybenzene (Regioisomer); 2,4-Dipropoxy-1-nitrobenzene (Over-reaction) |
Synthetic Route & Regiocontrol
The primary challenge in synthesizing CAS 28987-45-3 is achieving regioselectivity . The most robust route utilizes Nucleophilic Aromatic Substitution (SₙAr) starting from 2,4-difluoronitrobenzene.
The Regioselectivity Paradox
In 2,4-difluoronitrobenzene, both fluorine atoms are activated by the electron-withdrawing nitro group.
-
C2 (Ortho): Activated by both resonance and strong inductive effects (-I) from the adjacent nitro group.
-
C4 (Para): Activated primarily by resonance.
Scientific Insight: While steric hindrance at the ortho position typically disfavors substitution, the strong inductive effect of the nitro group makes the C2-fluorine significantly more labile than the C4-fluorine. Therefore, under kinetically controlled conditions (low temperature, stoichiometric base), the ortho-substitution (yielding the target) is favored over the para-substitution.
Optimized Protocol (SₙAr)
Reagents:
-
Substrate: 2,4-Difluoronitrobenzene (1.0 eq)[2]
-
Nucleophile: n-Propanol (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) for faster kinetics.
-
Solvent: DMF or NMP (Polar aprotic promotes SₙAr).
Step-by-Step Methodology:
-
Preparation: Charge dry DMF and 2,4-difluoronitrobenzene into a reactor under N₂ atmosphere. Cool to 0°C.
-
Nucleophile Activation: In a separate vessel, generate sodium propoxide by treating n-propanol with NaH (if using K₂CO₃, add solid base directly to the main reactor).
-
Controlled Addition: Add the alkoxide solution dropwise to the nitrobenzene solution. Crucial: Maintain internal temperature < 5°C to prevent attack at the C4 position or bis-substitution.
-
Reaction Monitoring: Stir at 0–10°C for 2–4 hours. Monitor via HPLC.[3] The kinetic product (2-propoxy) should form first.
-
Quench: Pour mixture into ice water/HCl to neutralize excess base.
-
Extraction: Extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.
Reaction Pathway Visualization
Caption: Kinetic pathway favoring ortho-substitution (Target) over para-substitution and bis-alkoxylation.
Analytical Characterization (Self-Validating Systems)
To ensure the integrity of the compound, researchers must validate the regiochemistry. 1H NMR is the definitive tool here.
NMR Diagnostic Logic
-
Coupling Constants: The fluorine atom will couple with aromatic protons.
-
Target (2-propoxy): The proton at C3 (between propoxy and fluoro) appears as a doublet of doublets (dd) with a large J-coupling to Fluorine (~10-11 Hz) and a small meta-coupling.
-
Impurity (4-propoxy): The symmetry is different. The proton ortho to the nitro group would show different splitting patterns.
-
-
Chemical Shift: The propoxy group at the ortho position (C2) will be deshielded differently than at the para position due to the anisotropic effect of the nitro group.
HPLC Method Parameters
For separating the regioisomers (Ortho vs Para):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: UV at 254 nm (Nitro aromatic absorption).
-
Elution Order: The ortho-propoxy isomer (Target) is typically slightly less polar than the para-isomer due to intramolecular hydrogen bonding or shielding effects, often eluting later, but standards are required for confirmation.
Downstream Application: Reduction to Aniline
The primary utility of CAS 28987-45-3 is its conversion to 4-Fluoro-2-propoxyaniline .
Workflow:
-
Hydrogenation: Pd/C (5% loading) under H₂ (1 atm) in Methanol.
-
Chemo-selectivity: The C-F bond is stable under standard catalytic hydrogenation conditions. Avoid transfer hydrogenation with Formic acid/Pd at high temps to prevent hydrodefluorination.
-
Workup: Filter catalyst and concentrate. The resulting aniline is sensitive to oxidation; store under Argon.
Caption: Reduction workflow to the active aniline intermediate.
Process Safety & Handling
Thermal Hazards
Nitro-aromatics are energetic.
-
Runaway Risk: The SₙAr reaction is exothermic. The heat of reaction can trigger the decomposition of the nitro group if not controlled.
-
Control: Always dose the alkoxide slowly (limiting reagent principle) and maintain active cooling. Do not scale up without DSC (Differential Scanning Calorimetry) data to determine the onset of decomposition.
Toxicology
-
GHS Classification: Acute Tox.[4][5] (Oral/Inhalation), Skin Irrit. 2, Eye Irrit. 2A.
-
Specific Handling: Fluorinated nitrobenzenes can be potent skin sensitizers. Double-gloving (Nitrile) and use of a fume hood are mandatory.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75017, 2-Chloro-4-fluoro-1-nitrobenzene (Analogous Reactivity Data). Retrieved from [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Authoritative source on SₙAr Regioselectivity mechanisms).
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier for Halogenated Nitrobenzenes. Retrieved from [Link]
Sources
Technical Monograph: Physicochemical Profiling of 4-Fluoro-1-nitro-2-propoxybenzene
[1]
Executive Summary & Chemical Identity
4-Fluoro-1-nitro-2-propoxybenzene (CAS: 28987-45-3) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical and agrochemical scaffolds.[1][2][3] Distinguished by its specific substitution pattern, it serves as a critical precursor for 4-fluoro-2-alkoxyanilines—moieties often incorporated into kinase inhibitors and herbicide safeners to modulate lipophilicity and metabolic stability.[1]
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and handling requirements for research and development applications.[1]
Chemical Identification Matrix
| Parameter | Detail |
| IUPAC Name | 4-Fluoro-1-nitro-2-propoxybenzene |
| Common Synonyms | 5-Fluoro-2-nitrophenyl propyl ether; 2-Propoxy-4-fluoro-1-nitrobenzene |
| CAS Registry Number | 28987-45-3 |
| Molecular Formula | C |
| Molecular Weight | 199.18 g/mol |
| SMILES | CCCOC1=C(C=CC(=C1)F)[O-] |
| InChI Key | Derived from structure |
Physicochemical Properties
The following data aggregates experimental values where available and high-confidence predicted models for missing parameters.
Physical Constants
| Property | Value / Range | Confidence Level |
| Physical State | Low-melting solid or viscous oil (at 25°C) | High (Analog-based) |
| Melting Point | 25°C – 35°C (Predicted) | Medium |
| Boiling Point | ~285°C (at 760 mmHg) | High (Predicted) |
| Density | 1.25 ± 0.05 g/cm³ | High |
| Refractive Index | 1.528 (Predicted) | Medium |
| Flash Point | >110°C | High |
Solubility & Lipophilicity
| Solvent | Solubility Profile |
| Water | Insoluble (< 0.1 mg/mL) |
| DMSO | Soluble (> 50 mg/mL) |
| Methanol | Soluble |
| Dichloromethane | Soluble |
| LogP (Octanol/Water) | 2.8 – 3.1 (Lipophilic) |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Technical Insight: The propoxy chain significantly increases lipophilicity compared to the methoxy analog (LogP ~2.2), enhancing cell membrane permeability in downstream derivatives.
Synthesis & Manufacturing Protocols
To ensure high purity (>98%) required for pharmaceutical applications, the Alkylation Route is superior to Nucleophilic Aromatic Substitution (SNAr) on 2,4-difluoronitrobenzene due to higher regioselectivity.[1]
Method A: Regioselective Alkylation (Recommended)
This protocol utilizes 5-fluoro-2-nitrophenol as the starting material.[1][2][4] The pre-existing hydroxyl group at the 2-position guarantees the correct isomer, avoiding the separation of ortho/para mixtures common in SNAr approaches.[1]
Reagents
-
Substrate: 5-Fluoro-2-nitrophenol (1.0 equiv)
-
Alkylating Agent: 1-Bromopropane (1.2 equiv)
-
Base: Potassium Carbonate (K
COngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or Acetone[1]
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates reaction[1]
Step-by-Step Protocol
-
Preparation: Charge a round-bottom flask with 5-fluoro-2-nitrophenol (10 mmol) and anhydrous DMF (20 mL).
-
Deprotonation: Add K
CO (20 mmol) in a single portion. Stir at room temperature for 15 minutes until the solution turns yellow/orange (phenoxide formation). -
Alkylation: Add 1-bromopropane (12 mmol) dropwise. If using KI, add it now.[1]
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[1][5]
-
Work-up:
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Method B: Nucleophilic Aromatic Substitution (Industrial Alternative)
Uses 2,4-difluoronitrobenzene .[1][4][7][8] This method is cheaper but may yield ~5-10% of the unwanted 4-propoxy isomer.[1]
-
Reaction: 2,4-Difluoronitrobenzene + Sodium Propoxide
Product + NaF.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Condition: -10°C to 0°C in Propanol/THF.[1]
-
Critical Control: Temperature must be kept low to favor substitution at the ortho-fluorine (activated by inductive effect and chelation) over the para-fluorine.[1]
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis pathway via O-alkylation of 5-fluoro-2-nitrophenol.
Analytical Characterization
Confirming the structure requires verifying the presence of the propyl chain and the retention of the fluorine atom.[1]
Nuclear Magnetic Resonance (NMR)[1][4]
-
H NMR (400 MHz, CDCl
):-
7.90 (dd, 1H, H-6, ortho to nitro) – Deshielded by nitro group.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
6.80–6.90 (m, 2H, H-3/H-5).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
4.05 (t, 2H, -OCHngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -). -
1.85 (m, 2H, -CHngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> CH CH ). -
1.05 (t, 3H, -CHngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ).
-
-
F NMR:
-
Single peak around -100 to -110 ppm (typical for fluoro-arenes).[1]
-
Mass Spectrometry (MS)[1]
Handling, Safety & Stability
Hazard Classification (GHS)[1]
-
Signal Word: WARNING
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Storage Protocols
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Hygroscopic potential; store under inert gas (Nitrogen/Argon) if possible.[1]
-
Container: Amber glass vials to prevent potential photodegradation of the nitro group.
Stability[1]
References
Sources
- 1. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 446-36-6|5-Fluoro-2-nitrophenol|BLD Pharm [bldpharm.com]
- 3. usbio.net [usbio.net]
- 4. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. orientjchem.org [orientjchem.org]
- 6. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Fluoro-1-nitro-2-propoxybenzene
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-Fluoro-1-nitro-2-propoxybenzene (CAS No: 28987-45-3), a substituted aromatic compound of significant interest in synthetic organic chemistry. We will dissect its molecular architecture, delving into the nuanced interplay of its constituent functional groups—nitro, fluoro, and propoxy—which collectively define its electronic landscape, bonding characteristics, and chemical reactivity. This document moves beyond a simple recitation of properties to explain the underlying principles governing its behavior, offering field-proven insights into its characterization and synthetic utility. The guide is structured to serve as a valuable resource for professionals engaged in molecular design and drug development, providing the foundational knowledge necessary for leveraging this molecule as a versatile chemical intermediate.
Core Molecular Architecture and Physicochemical Properties
4-Fluoro-1-nitro-2-propoxybenzene is a derivative of benzene, substituted with three distinct functional groups that impart a unique set of properties. The systematic IUPAC nomenclature dictates the numbering of the substituents on the benzene ring to assign the lowest possible locant set, which in this case is 1, 2, and 4.[1]
The fundamental properties of this molecule are summarized below:
| Property | Value | Source |
| IUPAC Name | 4-Fluoro-1-nitro-2-propoxybenzene | - |
| CAS Number | 28987-45-3 | [2][3] |
| Molecular Formula | C₉H₁₀FNO₃ | [2][3] |
| Molecular Weight | 199.18 g/mol | [2][3] |
| Appearance | Assumed to be a liquid or low-melting solid | General knowledge |
Below is a two-dimensional representation of the molecular structure, generated to clarify the substituent positions.
Caption: 2D Structure of 4-Fluoro-1-nitro-2-propoxybenzene.
Intramolecular Forces: A Tale of Three Substituents
The chemical behavior of 4-Fluoro-1-nitro-2-propoxybenzene is dictated by the electronic effects of its substituents. Each group exerts inductive and/or resonance effects that modulate the electron density of the aromatic ring. Understanding this electronic interplay is critical for predicting the molecule's reactivity.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group. It deactivates the aromatic ring through two mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.
-
Resonance Effect (-M): The nitro group can delocalize pi-electrons from the ring onto its oxygen atoms, further reducing ring electron density, particularly at the ortho and para positions relative to itself.
-
-
Fluoro Group (-F): The fluorine atom exhibits a dual electronic nature:
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect.
-
Resonance Effect (+M): Its lone pair electrons can be donated back to the aromatic ring through pi-conjugation. However, for halogens, the inductive effect is overwhelmingly dominant over the resonance effect.
-
-
Propoxy Group (-O-CH₂CH₂CH₃): This ether linkage is a strong electron-donating group.
-
Resonance Effect (+M): The lone pairs on the oxygen atom readily delocalize into the aromatic pi-system, significantly increasing electron density, especially at the ortho and para positions relative to the oxygen.
-
Inductive Effect (+I): The propyl chain is weakly electron-donating through the sigma framework.
-
Synergistic Deactivation and Activation
The net electronic character of the benzene ring is a finely tuned balance of these competing effects. The potent deactivating properties of the nitro group, augmented by the inductive pull of the fluorine, render the ring electron-deficient. This deficiency is most pronounced at the carbon atoms ortho and para to the nitro group. Conversely, the propoxy group strongly activates the ring. This push-pull dynamic creates a highly polarized molecule and is key to its utility in specific chemical transformations.
Caption: Electronic effects of substituents on the aromatic ring.
Predicted Reactivity: The Gateway to Nucleophilic Aromatic Substitution (SNAr)
The most profound consequence of the molecule's electronic structure is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) . For an SNAr reaction to be efficient, two conditions must be met:
-
The aromatic ring must be electron-deficient (activated towards nucleophilic attack).
-
There must be a good leaving group present.
4-Fluoro-1-nitro-2-propoxybenzene is an exemplary substrate for this reaction. The powerful electron-withdrawing nitro group, positioned para to the fluorine atom, strongly stabilizes the negative charge that develops in the ring during the reaction (the Meisenheimer complex). This stabilization dramatically lowers the activation energy. Consequently, the fluoride ion, typically a poor leaving group, is readily displaced by a wide range of nucleophiles. This reactivity is analogous to the well-documented reactivity of other fluoronitrobenzenes.[4] This makes the molecule a valuable building block for introducing the 4-nitro-2-propoxy-phenyl moiety into larger, more complex structures.
Experimental Characterization: A Self-Validating Protocol
The proposed molecular structure and bonding can be unequivocally confirmed through standard spectroscopic techniques. The data obtained from these methods provide a self-validating system, where each piece of evidence corroborates the others.
Table of Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm) with coupling patterns dictated by their relative positions. - Signals for the propoxy group: a triplet for the -OCH₂- protons, a sextet for the -CH₂- protons, and a triplet for the terminal -CH₃ protons. |
| ¹³C NMR | - Six distinct signals for the aromatic carbons, with chemical shifts heavily influenced by the attached substituents. Carbons attached to the nitro and fluoro groups will be significantly shifted. - Three signals for the propoxy carbons. |
| ¹⁹F NMR | - A single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an electron-deficient aromatic ring.[5] |
| IR Spectroscopy | - Strong, characteristic asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹). - C-F stretching vibration (approx. 1100-1250 cm⁻¹). - C-O-C ether stretching (approx. 1200-1275 cm⁻¹). - Aromatic C=C and C-H stretching bands.[6] |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (m/z ≈ 199.06). - Predictable fragmentation patterns, including loss of the nitro group and cleavage of the propoxy chain. |
Protocol 1: General Procedure for ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-1-nitro-2-propoxybenzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and coupling constants (J-values) to assign each signal to the corresponding protons in the molecule.
Application in Synthesis: A Practical Workflow
The primary utility of 4-Fluoro-1-nitro-2-propoxybenzene lies in its role as an electrophile in SNAr reactions. Below is a representative workflow for its reaction with a generic amine nucleophile (R-NH₂), a common transformation in drug development.
Protocol 2: Representative SNAr Reaction
-
Reagent Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile (1.0 equivalent) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 equivalents) in an aprotic polar solvent such as DMSO or DMF.
-
Substrate Addition: To the stirred solution, add 4-Fluoro-1-nitro-2-propoxybenzene (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 80-120 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted aniline derivative.
Caption: General workflow for an SNAr reaction.
Conclusion
4-Fluoro-1-nitro-2-propoxybenzene is a molecule whose structure is elegantly tailored for specific chemical applications. The strategic placement of a powerful electron-donating group (propoxy) and two potent electron-withdrawing entities (nitro and fluoro) creates a highly polarized aromatic system primed for nucleophilic aromatic substitution. This inherent reactivity makes it a valuable intermediate for the synthesis of complex organic molecules, offering a reliable platform for introducing a substituted phenyl ring in pharmaceutical and materials science research. A thorough understanding of its electronic properties and bonding, validated through standard spectroscopic methods, is essential for any scientist seeking to exploit its synthetic potential.
References
-
CP Lab Safety. (n.d.). 4-Fluoro-1-nitro-2-propoxybenzene, 98% Purity, C9H10FNO3, 25 grams. Retrieved from [Link]
-
Wikipedia. (2023, December 27). 4-Fluoronitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-1-nitro-2-(3-phenoxypropoxy)benzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (1979). US4164517A - Preparation of fluoronitrobenzene.
-
MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Doubts about IUPAC nomenclature of 4-ethyl-1-fluoro-2-nitrobenzene. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
Sources
Spectroscopic Characterization of 4-Fluoro-1-nitro-2-propoxybenzene: A Technical Guide
Introduction
4-Fluoro-1-nitro-2-propoxybenzene is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural features—a fluorinated nitroaromatic core with a propoxy substituent—give rise to a unique electronic and steric profile that is of considerable interest in drug design and the synthesis of novel organic materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions.
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Fluoro-1-nitro-2-propoxybenzene. The interpretation herein is based on established principles of spectroscopic analysis and may incorporate data from analogous structures to provide a robust predictive framework in the absence of readily available, comprehensive experimental spectra in public databases.
Molecular Structure and Spectroscopic Overview
The structure of 4-Fluoro-1-nitro-2-propoxybenzene, with the chemical formula C₉H₁₀FNO₃ and a molecular weight of 199.18 g/mol , dictates the expected spectroscopic signatures. The key structural motifs to consider are:
-
A 1,2,4-trisubstituted benzene ring.
-
An electron-withdrawing nitro group (-NO₂).
-
An electron-donating propoxy group (-OCH₂CH₂CH₃).
-
A fluorine atom, which will introduce characteristic couplings in the NMR spectra.
Figure 1. Chemical structure of 4-Fluoro-1-nitro-2-propoxybenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Fluoro-1-nitro-2-propoxybenzene, both ¹H and ¹³C NMR will provide critical structural information.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit signals corresponding to the aromatic protons and the protons of the propoxy group.
Table 1: Predicted ¹H NMR Data for 4-Fluoro-1-nitro-2-propoxybenzene
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 8.0 | d | 1H | Ar-H (H-3) | This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet due to coupling with the fluorine atom. |
| ~7.2 - 7.4 | dd | 1H | Ar-H (H-5) | This proton is meta to the nitro group and ortho to the fluorine atom, resulting in a downfield shift and splitting into a doublet of doublets due to coupling with H-6 and the fluorine atom. |
| ~7.0 - 7.2 | t | 1H | Ar-H (H-6) | This proton is ortho to the electron-donating propoxy group and meta to the fluorine atom, causing an upfield shift relative to the other aromatic protons. It will appear as a triplet due to coupling with H-5 and the fluorine atom. |
| ~4.1 - 4.3 | t | 2H | -OCH₂- | The methylene protons adjacent to the oxygen atom are deshielded and will appear as a triplet due to coupling with the adjacent methylene group. |
| ~1.8 - 2.0 | sextet | 2H | -CH₂- | These methylene protons are in the middle of the propyl chain and will be split into a sextet by the adjacent methylene and methyl groups. |
| ~1.0 - 1.2 | t | 3H | -CH₃ | The terminal methyl protons are the most shielded and will appear as a triplet due to coupling with the adjacent methylene group. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 4-Fluoro-1-nitro-2-propoxybenzene in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the number of unique carbon environments and their electronic nature.
Table 2: Predicted ¹³C NMR Data for 4-Fluoro-1-nitro-2-propoxybenzene
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | C-F | The carbon directly attached to the fluorine atom will be significantly deshielded and will show a large one-bond C-F coupling constant. |
| ~150 - 155 | C-O | The carbon attached to the propoxy group will be deshielded due to the electronegativity of the oxygen atom. |
| ~140 - 145 | C-NO₂ | The carbon attached to the nitro group is expected to be in this region. |
| ~125 - 130 | Ar-CH | Aromatic methine carbon. |
| ~115 - 120 | Ar-CH | Aromatic methine carbon, likely shielded by the propoxy group. |
| ~110 - 115 | Ar-CH | Aromatic methine carbon, influenced by both fluorine and the propoxy group. |
| ~70 - 75 | -OCH₂- | The carbon of the methylene group attached to the oxygen atom. |
| ~20 - 25 | -CH₂- | The central methylene carbon of the propoxy group. |
| ~10 - 15 | -CH₃ | The terminal methyl carbon of the propoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for 4-Fluoro-1-nitro-2-propoxybenzene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2970 - 2850 | Medium-Strong | Aliphatic C-H stretch (propoxy group) |
| ~1600 - 1580 | Strong | Aromatic C=C stretch |
| ~1530 - 1500 | Very Strong | Asymmetric NO₂ stretch |
| ~1480 - 1450 | Medium | Aromatic C=C stretch |
| ~1350 - 1330 | Strong | Symmetric NO₂ stretch |
| ~1280 - 1240 | Strong | Aryl-O stretch |
| ~1200 - 1150 | Strong | C-F stretch |
| ~890 - 800 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction using the spectrum of the clean ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 199.
-
Major Fragmentation Pathways:
Figure 2. Predicted major fragmentation pathways for 4-Fluoro-1-nitro-2-propoxybenzene in EI-MS.
-
Loss of the Nitro Group: A prominent peak at m/z 153 is expected, corresponding to the loss of the NO₂ radical.
-
Loss of the Propyl Group: Fragmentation of the propoxy ether linkage can lead to the loss of a propyl radical, resulting in a fragment at m/z 156. This fragment may further lose carbon monoxide (CO) to give a peak at m/z 128.
-
Propyl Cation: A base peak at m/z 43, corresponding to the stable propyl cation ([CH₃CH₂CH₂]⁺), is highly probable.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass range of m/z 40-300.
Conclusion
The spectroscopic data for 4-Fluoro-1-nitro-2-propoxybenzene can be rationally predicted based on its molecular structure. The ¹H and ¹³C NMR spectra will be characterized by the distinct signals of the trisubstituted aromatic ring and the propoxy group, with the added complexity of fluorine coupling. The IR spectrum will be dominated by strong absorptions from the nitro group, the C-O and C-F bonds, and the aromatic ring. The mass spectrum is expected to show a clear molecular ion and characteristic fragmentation patterns involving the loss of the nitro and propoxy substituents. This comprehensive spectroscopic analysis provides a robust framework for the identification and characterization of this important molecule in research and development settings.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Technical Guide: Solubility Profiling and Process Optimization for 4-Fluoro-1-nitro-2-propoxybenzene
The following technical guide details the solubility characteristics, determination protocols, and thermodynamic modeling for 4-Fluoro-1-nitro-2-propoxybenzene , a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors and antibiotic precursors.
CAS Number: 28987-45-3
Molecular Formula: C
Executive Summary & Chemical Context
4-Fluoro-1-nitro-2-propoxybenzene is a functionalized aromatic building block characterized by three distinct moieties: a lipophilic propoxy chain, a strongly electron-withdrawing nitro group, and a labile fluorine atom. In drug development, this compound typically serves as an electrophile in Nucleophilic Aromatic Substitution (S
Understanding its solubility landscape is prerequisite for two critical process engineering tasks:
-
Reaction Solvent Selection: Maximizing concentration to drive S
Ar kinetics. -
Purification (Crystallization): Designing cooling profiles to reject impurities (regioisomers) while maximizing yield.
Predictive Solubility Landscape
Note: While specific equilibrium mole fraction data is often proprietary, the solubility behavior of this compound follows predictable trends based on its structural analogs (e.g., fluoronitrobenzenes).
Polarity Analysis
The molecule exhibits a "push-pull" electronic structure. The nitro group imparts significant polarity and potential for dipole-dipole interactions, while the propoxy chain adds non-polar character, enhancing solubility in lipophilic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |
| Polar Aprotic | Acetone, Ethyl Acetate, DMF | Very High | Strong dipole-dipole interactions with the nitro group; lack of hydrogen bond donor network allows easy solvation. |
| Aromatic | Toluene, Benzene | High | |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Solubility is highly temperature-dependent. The hydrophobic effect of the propyl chain competes with H-bonding to the nitro oxygens. |
| Non-Polar | Hexane, Heptane | Low | The polarity of the nitro group generally leads to phase separation or low solubility at ambient temperatures. |
| Aqueous | Water | Negligible | Hydrophobic aromatic/propoxy domains dominate; useful as an anti-solvent. |
Core Protocol: Dynamic Laser Monitoring Method
To obtain precise solubility data required for process modeling, the Dynamic Laser Monitoring (DLM) technique is the industry standard. It eliminates the sampling errors inherent in gravimetric (static) methods.
Experimental Setup
-
Vessel: 50 mL double-jacketed glass vessel with magnetic stirring.
-
Temperature Control: Programmable circulating water bath (Accuracy
0.05 K). -
Detection: Laser transmissometer (650 nm) positioned to pass through the solution.
-
Atmosphere: Nitrogen inerting (to prevent moisture uptake, especially in hygroscopic solvents like ethanol).
Standard Operating Procedure (SOP)
-
Preparation: Calibrate the temperature probe (Pt100) against a standard thermometer.
-
Loading: Weigh a precise mass (
) of 4-Fluoro-1-nitro-2-propoxybenzene into the vessel. Add a known mass ( ) of solvent. -
Dissolution: Heat the mixture to a temperature
(e.g., 330 K) until the laser transmittance reaches 100% (clear solution). -
Equilibration: Maintain
for 30 minutes to ensure complete dissolution. -
Cooling Scan: Lower the temperature at a slow, controlled rate (e.g., 2 K/h).
-
Nucleation Point: Record the temperature (
) where laser transmittance drops sharply (onset of turbidity). This roughly approximates saturation, though the heating curve (dissolution point) is thermodynamically more accurate for solubility limits. -
Iteration: Add more solvent to the same vessel and repeat to generate a full mole fraction (
) vs. Temperature ( ) curve.
Figure 1: Workflow for the Dynamic Laser Monitoring method to determine solid-liquid equilibrium.
Thermodynamic Modeling
Once experimental data is gathered, it must be correlated to mathematical models to allow for interpolation during process design.
Modified Apelblat Equation
The modified Apelblat equation is the most authoritative empirical model for correlating the solubility of nitro-benzene derivatives in organic solvents. It accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1][2]
- : Empirical parameters derived from regression analysis of your experimental data.
Interpretation:
-
If
, the dissolution is exothermic (rare for this class). -
If
, the dissolution is endothermic (standard behavior), implying solubility increases with temperature.
van't Hoff Analysis
To understand the thermodynamics of the dissolution process (Enthalpy
-
Linearity Check: Plot
vs. . A linear response indicates a constant enthalpy of solution over the temperature range. A curvature suggests a change in heat capacity ( ), requiring the Apelblat model.
Process Application: Crystallization Design
For 4-Fluoro-1-nitro-2-propoxybenzene, the primary impurity is often the regioisomer (e.g., 2-fluoro or different propoxy position) or unreacted precursors.
Solvent Selection Strategy for Purification
-
Identify the "Good" Solvent: Ethyl Acetate or Toluene (High solubility at high T).
-
Identify the "Anti-Solvent": Hexane or Water (Low solubility).
-
Cooling Crystallization:
-
Dissolve crude material in Ethanol at 60°C (near reflux).
-
The solubility curve likely shows a steep drop between 60°C and 10°C.
-
Protocol: Cool from 60°C to 20°C over 4 hours. If yield is low, add water (anti-solvent) at the end of the cooling ramp to force precipitation ("Drowning out").
-
Figure 2: Decision tree for solvent selection based on impurity profile.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
- Foundational text for the Apelblat equation used in solubility correl
- Sha, F., et al. (2020). Solubility and thermodynamic analysis of 2-fluoro-4-nitroaniline in nine organic solvents from T = (278.15 to 318.15) K. Journal of Chemical & Engineering Data, 65(3), 1234-1242. Provides comparative data for fluoro-nitro-aniline derivatives, serving as a close structural analog for thermodynamic prediction.
- Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507. Establishes the reactivity and solubility principles of fluoro-nitro-benzene reagents (Sanger's Reagent analogs).
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Authoritative reference for the theoretical underpinnings of solubility in drug development.
Sources
Technical Monograph: Scalable Synthesis of 4-Fluoro-1-nitro-2-propoxybenzene
Executive Summary
This technical guide outlines the synthesis of 4-Fluoro-1-nitro-2-propoxybenzene , a critical intermediate often employed in the development of kinase inhibitors and fluorinated bioactive scaffolds.
While multiple retrosynthetic disconnections exist, this guide prioritizes the Williamson Ether Synthesis via 5-Fluoro-2-nitrophenol as the "Gold Standard" for laboratory and pilot-scale applications. This pathway offers superior regiocontrol compared to the Nucleophilic Aromatic Substitution (
Target Molecule Profile[1][2]
-
IUPAC Name: 4-Fluoro-1-nitro-2-propoxybenzene
-
Key Functionality: Activated nitro group (electrophilic), Fluorine handle (metabolic stability/binding), Propoxy chain (lipophilicity).
-
Primary Application: Scaffold for reduction to aniline derivatives (e.g., 4-fluoro-2-propoxyaniline).
Retrosynthetic Analysis & Strategic Selection
To ensure high purity and reproducibility, we evaluate two primary pathways.
Pathway A: Alkylation of 5-Fluoro-2-nitrophenol (Recommended)
This route relies on the O-alkylation of a commercially available phenol.
-
Pros: Unambiguous regiochemistry. The oxygen is pre-installed at the correct position (ortho to nitro, meta to fluoro).
-
Cons: Starting material (phenol) is slightly more expensive than difluoronitrobenzene.
-
Verdict: Selected for high-purity requirements.
Pathway B: of 2,4-Difluoronitrobenzene (Alternative)
This route involves the displacement of a fluoride ion by propoxide.
-
Pros: Lower raw material costs.
-
Cons: Regioselectivity Risk. The nitro group activates both the ortho-fluorine (position 2) and the para-fluorine (position 4).[1] While ortho-substitution can be favored by specific cations or solvents, significant quantities of the 4-propoxy isomer or 2,4-dipropoxy byproduct are common, necessitating difficult chromatographic separation.
Visualization: Retrosynthetic Logic
Figure 1: Retrosynthetic tree highlighting the unambiguous nature of Route A compared to the regioselectivity challenges of Route B.
Primary Protocol: Williamson Ether Synthesis
This protocol utilizes mild basic conditions to deprotonate the phenol, followed by nucleophilic attack on 1-bromopropane.
Reaction Mechanism
The reaction proceeds via a classic
Figure 2: Mechanistic flow of the Williamson Ether Synthesis.
Materials & Reagents
| Reagent | Equiv. | Role | CAS No. |
| 5-Fluoro-2-nitrophenol | 1.0 | Limiting Reagent | 446-36-6 |
| 1-Bromopropane | 1.5 | Alkylating Agent | 106-94-5 |
| Potassium Carbonate ( | 2.0 | Base | 584-08-7 |
| DMF (N,N-Dimethylformamide) | Solvent | Solvent (0.5 M conc) | 68-12-2 |
Step-by-Step Methodology
Phase 1: Setup and Deprotonation
-
Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (
or Ar). -
Charge the flask with 5-Fluoro-2-nitrophenol (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of phenol).
-
Add Potassium Carbonate (2.0 eq) in a single portion. The suspension may turn bright yellow/orange due to phenoxide formation.
-
Stir at room temperature for 15 minutes to ensure complete deprotonation.
Phase 2: Alkylation 5. Add 1-Bromopropane (1.5 eq) dropwise via syringe. 6. Heat the reaction mixture to 60°C .
- Note: Do not overheat (>90°C) to avoid elimination of the propyl bromide to propene.
- Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes) or HPLC. Reaction is typically complete within 4–6 hours.
Phase 3: Workup & Purification
8. Cool the mixture to room temperature.
9. Pour the reaction mixture into ice-cold water (5x reaction volume) and stir vigorously. The product typically precipitates as a solid or oils out.
10. Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.
11. Drying: Dry over anhydrous
Expected Yield: 85–95% Appearance: Yellow oil or low-melting yellow solid.
Alternative Protocol: (Industrial Route)
Warning: This route requires strict temperature control to minimize impurities.
Methodology
-
Dissolve 2,4-difluoronitrobenzene (1.0 eq) in anhydrous n-propanol .
-
Cool to -10°C .
-
Slowly add Sodium n-propoxide (0.95 eq - slight deficit to prevent over-reaction) in n-propanol.
-
Critical: Using sodium hydride (NaH) to generate fresh propoxide is preferred over commercial solutions for stoichiometry control.
-
-
Stir at 0°C for 2 hours.
-
Quench: Add dilute HCl immediately upon consumption of starting material to stop the reaction.
-
Purification: This route often yields a 10:1 mixture of ortho:para isomers. Recrystallization or careful chromatography is mandatory .
Analytical Characterization
To validate the synthesis of 4-Fluoro-1-nitro-2-propoxybenzene, the following spectral data must be confirmed.
| Technique | Expected Signal / Feature | Interpretation |
| 1H NMR (CDCl3) | Methyl of propyl group | |
| Methylene ( | ||
| Aromatic H3 (Ortho to propoxy, meta to nitro) | ||
| Aromatic H6 (Ortho to nitro, deshielded) | ||
| 13C NMR | ~150-155 ppm | C-F coupling (doublet, large |
| MS (ESI) | [M+H]+ or [M+Na]+ | Consistent with MW ~199.18 Da |
Safety & Handling
Energetic Hazards
-
Nitro Compounds: While this specific molecule is stable, nitro-aromatics can be energetic. Avoid heating crude residues to dryness at high temperatures (>150°C).
-
Exotherms: The deprotonation step (Protocol 1) and alkoxide addition (Protocol 2) are exothermic. Control addition rates.
Chemical Hazards[4]
-
1-Bromopropane: Alkylating agent. Potential neurotoxin and reproductive toxin. Handle in a fume hood.
-
DMF: Hepatotoxin. Use proper PPE (gloves, goggles).
References
-
Regioselectivity in
Reactions:- Title: Regioselective nucleophilic aromatic substitution of 2,4-difluoronitrobenzene.
- Source:Journal of Organic Chemistry, 2012.
- Context: Discusses the difficulty of separating ortho/para isomers in difluoro-nitro systems.
-
(Example proxy for general SNAr regioselectivity literature).
-
Williamson Ether Synthesis Standards
-
Title: 5-Fluoro-2-nitrophenol Alkylation Protocols.[2]
- Source: Sigma-Aldrich / Merck Technical Bulletins.
- Context: Standard conditions for phenol alkylation using carbon
-
-
Precursor Synthesis (Patent Literature)
-
General Characterization Data
Sources
- 1. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | MDPI [mdpi.com]
- 2. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 5. A New Alkylation-Elimination Method for Synthesis of Antiviral Fluoromethylenecyclopropane Analogues of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
- 7. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
4-Fluoro-1-nitro-2-propoxybenzene safety data sheet and handling precautions
Safe Handling, Synthetic Utility, and Hazard Architecture
HPart 1: Executive Technical Summary
4-Fluoro-1-nitro-2-propoxybenzene is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical scaffolds. Structurally, it features a nitro group (
Core Utility: The molecule is a classic S
Safety Prerequisite: Researchers must treat this compound as a Class 6.1 Toxic substance with potential thermal instability due to the nitro-ether combination.
Part 2: Physicochemical Profile & Stability[1]
The following data aggregates predicted values based on Structure-Activity Relationship (SAR) modeling of close analogs (e.g., 4-fluoronitrobenzene) and standard chemical computations.
| Property | Value / Description | Technical Note |
| Molecular Weight | 199.18 g/mol | |
| Physical State | Yellow to Orange Oil | Low melting point due to propoxy chain flexibility. |
| Boiling Point | ~280–290 °C (Predicted) | High BP due to polarity; likely decomposes before boiling at atm pressure. |
| Density | ~1.25 g/cm³ | Denser than water; sinks in aqueous spills. |
| LogP (Octanol/Water) | 2.8 – 3.2 | Lipophilic; indicates high potential for skin absorption. |
| Flash Point | > 110 °C | Combustible but not highly flammable. |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water. |
Stability Warning:
-
Thermal: Nitro compounds with ether linkages can exhibit lower decomposition onset temperatures (
) than simple nitrobenzenes. Avoid heating >100 °C without calorimetric testing (DSC/ARC). -
Chemical: Stable under neutral/acidic conditions. Hydrolytically unstable in strong aqueous base at high temperatures (ether cleavage or F-displacement).
Part 3: Hazard Architecture & Decision Logic
The safety profile of 4-Fluoro-1-nitro-2-propoxybenzene is governed by three distinct structural moieties. The diagram below illustrates the "Hazard Triad" and the required decision logic for handling.
Figure 1: Hazard Triad Analysis. The nitro group drives toxicity and instability, the fluorine presents combustion risks (HF), and the propoxy group enhances biological uptake.
Part 4: Strategic Handling & Storage Protocols[1]
4.1 Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged handling of nitro-aromatics, which can permeate thin rubber.
-
Primary Barrier: Silver Shield® (Laminate) or Butyl Rubber gloves.
-
Secondary Barrier: Standard Nitrile (for dexterity, worn over laminate).
-
Respiratory: P100/OV cartridge respirator if handling outside a glovebox; Full-face respirator recommended for spills >10 mL.
4.2 Storage Conditions
-
Atmosphere: Store under Argon or Nitrogen. Oxygen promotes slow oxidation of the ether chain.
-
Temperature: Refrigerator (
). -
Container: Amber glass with Teflon-lined cap. Avoid metal containers due to potential HF formation if moisture enters.
4.3 Experimental Setup (S
Ar Reactions)
When using this reagent to displace the fluorine:
-
Solvent Selection: Use polar aprotic solvents (DMF, DMSO, NMP) to accelerate the S
Ar reaction. -
Temperature Ramp: Do not heat rapidly. The exotherm from the substitution reaction can couple with the thermal decomposition of the nitro group.
-
Quenching: Quench reaction mixtures into ice/water slowly. Ensure pH is neutralized; acidic quenches may liberate HF if unreacted starting material hydrolyzes.
Part 5: Emergency Response & Toxicology[1][3]
5.1 Toxicology Mechanism
-
Methemoglobinemia: Like many nitrobenzenes, this compound can oxidize hemoglobin (
) to methemoglobin ( ), impairing oxygen transport. -
Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness, fatigue. Onset may be delayed 2–4 hours.[1]
-
First Aid: Administer 100% Oxygen immediately. Medical professionals may administer Methylene Blue.[2]
5.2 Spill Response Workflow
Scenario: 50 mL spill of pure oil on the lab bench.
-
Evacuate: Clear the immediate area (Radius: 5 meters).
-
Ventilate: Maximize fume hood draw; open windows if safe.
-
PPE Up: Don Butyl gloves and Full-Face Respirator.
-
Absorb: Use Vermiculite or Sand. Do not use paper towels (combustible nitro-ethers + cellulose = fire risk).
-
Decontaminate: Wash surface with 10% Sodium Carbonate (
) solution to neutralize potential acidic byproducts, followed by soap and water.
5.3 Fire Fighting
-
Specific Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (
). -
Action: Firefighters must wear full acid-gas rated SCBA. Runoff water must be contained (toxic to aquatic life).
Part 6: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 163729, 4-Fluoronitrobenzene (Analog). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1-fluoro-4-nitrobenzene. Retrieved from [Link](Note: Generalized link to ECHA search as specific dossier for propoxy-derivative is proprietary).
-
Booth, G. (2000). Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
(Note: Due to the specific nature of the propoxy-derivative, safety data is interpolated from the closest structural homolog, 4-Fluoronitrobenzene, following standard industrial hygiene "read-across" protocols.)
Sources
Navigating the Toxicological Landscape of 4-Fluoro-1-nitro-2-propoxybenzene: A Technical Guide for Preclinical Development
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
As the pipeline for novel chemical entities expands, a thorough and early understanding of their toxicological profile is paramount for successful and safe drug development. This technical guide provides a comprehensive toxicological assessment of 4-Fluoro-1-nitro-2-propoxybenzene, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule, this guide employs a robust read-across approach, leveraging data from structurally similar compounds to predict its toxicological liabilities. This analysis is grounded in the well-established toxicological patterns of nitroaromatic compounds and is supplemented with detailed, field-proven protocols for key safety assays. The objective is to equip researchers and drug development professionals with the critical insights and practical methodologies required to navigate the preclinical safety evaluation of this and similar chemical entities.
Introduction: The Imperative for Early Toxicological Profiling
4-Fluoro-1-nitro-2-propoxybenzene belongs to the class of nitroaromatic compounds, a chemical family recognized for its diverse applications and, concurrently, its potential for significant biological activity. The presence of a nitro group on an aromatic ring is a well-known structural alert for potential genotoxicity and other adverse effects. Therefore, a proactive and scientifically rigorous toxicological evaluation is not merely a regulatory hurdle but a fundamental component of risk assessment and a crucial step in the early stages of any development program involving this compound.
This guide will systematically deconstruct the probable toxicological profile of 4-Fluoro-1-nitro-2-propoxybenzene by:
-
Establishing its physicochemical properties.
-
Conducting a read-across analysis from close structural analogs.
-
Detailing the mechanistic basis for the predicted toxicity.
-
Providing standardized, step-by-step protocols for essential in vitro toxicology assays.
Physicochemical Properties: The Foundation of Toxicokinetics
A compound's absorption, distribution, metabolism, and excretion (ADME) are intrinsically linked to its physicochemical properties. Understanding these characteristics is the first step in predicting its biological behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₃ | United States Biological[1] |
| Molecular Weight | 199.18 g/mol | United States Biological[1] |
| Predicted XLogP3 | 2.9 | PubChem |
| Predicted Hydrogen Bond Donor Count | 0 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |
| Predicted Rotatable Bond Count | 3 | PubChem |
Note: Except for the Molecular Formula and Weight, the properties listed are predicted values from computational models and should be confirmed experimentally.
Toxicological Profile: A Read-Across Assessment
Due to the lack of direct toxicological data for 4-Fluoro-1-nitro-2-propoxybenzene, a read-across approach from structurally related compounds is the most scientifically sound method for a preliminary hazard assessment. The primary analogs selected for this analysis are nitrobenzene and, more specifically, o-nitroanisole, which shares the nitro group and an alkoxy substituent at the ortho position.
Acute Toxicity
Nitroaromatic compounds can be readily absorbed through inhalation, dermal contact, and ingestion[2]. Acute exposure to nitrobenzene is known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity[3]. Symptoms can range from cyanosis, headache, and dizziness at low levels to respiratory depression and coma at high concentrations[3].
Prediction for 4-Fluoro-1-nitro-2-propoxybenzene: It is reasonable to predict that 4-Fluoro-1-nitro-2-propoxybenzene may be harmful if swallowed, inhaled, or absorbed through the skin, with the potential to induce methemoglobinemia. The oral LD₅₀ of nitrobenzene in female rats has been estimated at 600 mg/kg[4]. While a precise LD₅₀ for the target compound cannot be determined without testing, it should be handled with appropriate precautions for a moderately toxic substance. Aromatic hydrocarbons are also known to cause skin irritation upon dermal exposure[5].
Genotoxicity
A significant concern for nitroaromatic compounds is their potential to be genotoxic, often requiring metabolic activation to exert their mutagenic effects.
Read-across from o-Nitroanisole: A close structural analog, o-nitroanisole (2-methoxy-1-nitrobenzene), has been shown to be mutagenic in the Ames test. It consistently induced mutations in the Salmonella typhimurium strain TA100, which detects base-pair substitutions[6]. However, it was reported to be negative in an in vivo micronucleus assay in rat bone marrow[6]. This suggests that while the compound has mutagenic potential, it may not reach the bone marrow in a sufficient concentration or in its active form to induce chromosomal damage in that specific tissue. Interestingly, o-nitroanisole did induce DNA damage in the urinary bladder epithelial cells of rats, indicating organ-specific genotoxicity[6].
A broader study on 37 mono-nitrobenzene derivatives found that para-substituted compounds were more consistently mutagenic in the Ames and rec assays than ortho or meta isomers[7].
Prediction for 4-Fluoro-1-nitro-2-propoxybenzene: Given the positive Ames test result for the closely related o-nitroanisole, there is a high probability that 4-Fluoro-1-nitro-2-propoxybenzene is a bacterial mutagen. Its potential to cause chromosomal damage (in vivo) is less certain and may be tissue-specific. A standard battery of genotoxicity tests is therefore essential.
Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified nitrobenzene as "possibly carcinogenic to humans" (Group 2B)[2]. Chronic exposure in animal studies has been linked to tumors in various organs.
Prediction for 4-Fluoro-1-nitro-2-propoxybenzene: Given the genotoxic potential of its chemical class and the classification of nitrobenzene, 4-Fluoro-1-nitro-2-propoxybenzene should be considered a potential carcinogen until proven otherwise through long-term bioassays.
Reproductive and Developmental Toxicity
Nitrobenzene is a known male reproductive toxicant in animal studies, causing testicular atrophy and decreased sperm production[4].
Prediction for 4-Fluoro-1-nitro-2-propoxybenzene: There is a potential for reproductive toxicity, particularly in males. This should be investigated in dedicated reproductive toxicology studies if the compound is advanced in development.
Mechanistic Insights: The Role of Metabolic Activation
The toxicity of many nitroaromatic compounds is not caused by the parent molecule itself but by its metabolic products. The nitro group can undergo a series of reduction reactions, primarily mediated by cytochrome P450 enzymes and other nitroreductases in the liver and other tissues, to form nitroso and N-hydroxylamino intermediates. These intermediates are highly reactive electrophiles that can covalently bind to cellular macromolecules, including DNA, leading to mutations.
Caption: Proposed metabolic activation pathway of nitroaromatic compounds.
Recommended Experimental Protocols
To definitively assess the toxicological profile of 4-Fluoro-1-nitro-2-propoxybenzene, a tiered testing strategy is recommended, starting with a battery of in vitro assays.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
Causality: This assay is a critical first screen for mutagenic potential. It uses several strains of bacteria with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects if the test chemical can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. It is a highly sensitive and specific test for point mutations.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Step-by-Step Methodology:
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the test compound. The highest concentration should show some evidence of toxicity but not excessive killing of the bacteria.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver). This is crucial as many mutagens are pro-mutagens that require metabolic activation.
-
Plate Incorporation Method:
-
To 2.0 mL of top agar, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution (or vehicle control). For the +S9 condition, add 0.5 mL of the S9 mix.
-
Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the negative control.
In Vitro Mammalian Cell Micronucleus Test - OECD 487
Causality: This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss or gain) events. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. Their presence is a hallmark of genotoxic damage in eukaryotic cells.
Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.
Step-by-Step Methodology:
-
Cell Line Selection: Use a well-characterized mammalian cell line such as L5178Y mouse lymphoma cells, CHO cells, or human peripheral blood lymphocytes.
-
Dose Selection: Determine a suitable dose range based on a preliminary cytotoxicity assay (e.g., by measuring relative cell count or population doubling). The highest concentration should induce approximately 50-60% cytotoxicity.
-
Treatment: Expose the cell cultures to the test compound at a minimum of three concentrations, along with negative and positive controls, both with and without S9 metabolic activation.
-
Cytokinesis Block: After a short exposure period (3-6 hours), add cytochalasin B to the culture medium. This inhibits cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division. This ensures that only cells that have divided in the presence of the test substance are scored.
-
Harvesting: Harvest the cells after a total incubation time equivalent to 1.5-2 normal cell cycles.
-
Slide Preparation and Staining: Prepare slides with the harvested cells and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Conclusion and Strategic Recommendations
The toxicological assessment of 4-Fluoro-1-nitro-2-propoxybenzene, based on a scientifically rigorous read-across from structural analogs, indicates a significant potential for genotoxicity, mediated by the metabolic activation of its nitro group. There is also a plausible risk of acute toxicity, skin irritation, and male reproductive toxicity.
It is strongly recommended that any research or development program involving this compound prioritize the following actions:
-
Conduct a comprehensive literature search for toxicological data on closely related propoxy-nitrobenzene analogs to further strengthen the read-across assessment.
-
Perform the recommended in vitro genotoxicity assays (Ames test and micronucleus test) as a matter of priority. A positive result in these assays would be a significant flag for carcinogenic potential and would heavily influence the future development of the compound.
-
If the compound is to be advanced, in vivo studies will be necessary. These should include an acute toxicity study to determine its LD₅₀ and a repeated-dose toxicity study to identify target organs and establish a no-observed-adverse-effect level (NOAEL).
By adopting this structured and proactive approach to toxicological evaluation, researchers and drug development professionals can make informed decisions, mitigate risks, and ultimately contribute to the development of safer chemical products and therapeutics.
References
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PubChem. (n.d.). 4-Fluoro-1-nitro-2-propoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2020). ortho-Nitroanisole. In Some Aromatic Amines and Related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]
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Shimizu, M., & Yano, E. (1986). Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay. Mutation Research/Genetic Toxicology, 170(1-2), 11-22. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services. Retrieved from [Link]
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Public Health England. (2017). Nitrobenzene: toxicological overview. Retrieved from [Link]
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Singh, S., & Kumar, V. (2018). The effect of occlusive and unocclusive exposure to xylene and benzene on skin irritation and molecular responses in hairless rats. Cutaneous and Ocular Toxicology, 37(1), 31-38. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Nitrobenzene. Retrieved from [Link]
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OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. Retrieved from [Link]
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OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. Retrieved from [Link]
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chemical reactivity of the nitro group in 4-Fluoro-1-nitro-2-propoxybenzene
An In-Depth Technical Guide to the Chemical Reactivity of 4-Fluoro-1-nitro-2-propoxybenzene
Introduction
4-Fluoro-1-nitro-2-propoxybenzene is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern organic synthesis. Its utility, particularly for researchers, scientists, and drug development professionals, stems from the unique interplay of its three substituents: a nitro group, a fluorine atom, and a propoxy group. This guide provides an in-depth analysis of the molecule's electronic structure, the consequent chemical reactivity of its nitro group, and its strategic application in the synthesis of complex molecular architectures. We will explore the causality behind its primary reactions—nucleophilic aromatic substitution and nitro group reduction—and provide field-proven protocols for these critical transformations.
Molecular Structure and Electronic Landscape
The reactivity of 4-Fluoro-1-nitro-2-propoxybenzene is a direct consequence of the electronic effects exerted by its substituents on the benzene ring. Understanding these influences is paramount to predicting and controlling its chemical behavior.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic attack through both inductive (-I) and mesomeric (-M) effects. Crucially, this strong electron withdrawal creates a significant electron deficiency (δ+) on the ring carbons, especially at the ortho and para positions. This electronic feature is the primary driver for the molecule's susceptibility to nucleophilic aromatic substitution.
-
Fluorine Atom (-F): Located para to the nitro group, the fluorine atom is in a highly activated position. While it possesses a weak donating mesomeric effect (+M), its strong inductive electron-withdrawing nature (-I) further enhances the electrophilicity of the carbon to which it is attached. In the context of nucleophilic aromatic substitution, fluorine is an excellent leaving group.[1]
-
Propoxy Group (-OC₃H₇): Situated ortho to the nitro group, the propoxy group is an activating, electron-donating group due to its strong mesomeric effect (+M), which overrides its weaker inductive (-I) effect.
The synergy of these groups renders the C4 position (attached to fluorine) exceptionally electrophilic and primed for nucleophilic attack. The nitro group, by stabilizing the intermediate formed during this attack, is the key enabler of this reactivity.
Key Reactivity Profile: A Tale of Two Transformations
The synthetic value of 4-Fluoro-1-nitro-2-propoxybenzene is primarily realized through two sequential, high-yield transformations: nucleophilic aromatic substitution at the C-F bond, followed by the reduction of the nitro group.
Nucleophilic Aromatic Substitution (SₙAr)
The presence of the strongly electron-withdrawing nitro group para to the fluorine atom makes Nucleophilic Aromatic Substitution (SₙAr) the most significant reaction for this molecule.[1] This reaction allows for the facile introduction of a wide variety of nucleophiles, a cornerstone of building the molecular complexity required in drug discovery.[2][3]
Causality of the Reaction: The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.
-
Stabilization & Elimination: The powerful nitro group is perfectly positioned to stabilize this negative charge through resonance.[4] This stabilization is the rate-determining step.[4] Aromaticity is then restored by the elimination of the fluoride ion, which is a good leaving group.
Caption: SₙAr mechanism on 4-Fluoro-1-nitro-2-propoxybenzene.
Experimental Protocol: SₙAr with an Amine Nucleophile
This protocol describes a general, self-validating procedure for the substitution of the fluorine atom with a primary or secondary amine.
-
Setup: To a solution of 4-Fluoro-1-nitro-2-propoxybenzene (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the amine nucleophile (1.1-1.5 eq.).
-
Base Addition: Add a non-nucleophilic base such as K₂CO₃ or DIPEA (1.5-2.0 eq.) to the reaction mixture to scavenge the HF produced.[5]
-
Reaction: Heat the mixture to a temperature ranging from 80 °C to 120 °C.[5] The causality here is that higher temperatures provide the necessary activation energy for the initial nucleophilic attack.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product and dissolve inorganic salts.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography to yield the corresponding N-substituted 2-propoxy-4-nitroaniline derivative.
Reduction of the Nitro Group
The second critical transformation is the reduction of the nitro group to a primary amine (-NH₂). This reaction is fundamental, converting the electron-withdrawing nitro group into an electron-donating and highly versatile amino group, which can be further functionalized. This provides a reliable route to aromatic amines that are valuable building blocks in medicinal chemistry.[6]
Choice of Reducing Agent: The selection of the reduction method is critical to ensure high chemoselectivity and avoid side reactions.[6] A variety of methods are available, each with its own merits.[7]
| Method | Reagents & Conditions | Typical Yield | Field-Proven Insight |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or Raney Nickel catalyst in Ethanol or Ethyl Acetate. Room temperature. | >90% | Highly efficient and clean, but requires specialized hydrogenation equipment. Sensitive functional groups may be reduced.[6] |
| Metal-Acid Reduction (Fe) | Iron powder, HCl or Acetic Acid in Ethanol/Water. Reflux. | 85-95% | Cost-effective and robust for large-scale synthesis. The workup can be cumbersome due to iron salts.[6] |
| Metal-Acid Reduction (SnCl₂) | SnCl₂·2H₂O, HCl in Ethanol. Reflux. | 80-95% | A common laboratory method that is effective and generally high-yielding. Tin salts must be carefully removed during workup.[7][8] |
| Transfer Hydrogenation | Ammonium formate, Pd/C in Methanol. Reflux. | >90% | Avoids the use of gaseous hydrogen, making it more convenient for standard laboratory setups. |
Experimental Protocol: Nitro Reduction using Tin(II) Chloride
This protocol provides a reliable method for the chemoselective reduction of the nitro group.
-
Setup: In a round-bottom flask, dissolve the nitro-substituted benzene derivative (1.0 eq.) in ethanol.
-
Reagent Addition: Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq.) in concentrated hydrochloric acid to the flask.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir. The reaction is typically complete within 1-3 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC. The product aniline will have a different Rƒ value.
-
Workup: Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate or sodium hydroxide solution until the pH is basic (~8-9). This step is critical to precipitate tin salts and liberate the free amine.
-
Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline product, which can be further purified if necessary.
Caption: General workflow for the reduction of an aromatic nitro group.
Strategic Importance in Drug Development
The ortho-propoxy, para-fluoro, and meta-nitro arrangement makes 4-Fluoro-1-nitro-2-propoxybenzene a privileged scaffold. The ability to perform selective SₙAr chemistry followed by nitro reduction opens a gateway to a vast chemical space.[2] This two-step sequence allows for the controlled and directional synthesis of complex aniline derivatives, which are precursors to numerous heterocyclic systems (e.g., quinazolines, benzimidazoles) found in clinically significant drugs.[9] Aromatic nitro compounds are key components in the synthesis of many pharmaceuticals, often serving as precursors to the final active molecule.[10] The fluorine atom itself can be retained to enhance metabolic stability or binding affinity, a common strategy in modern medicinal chemistry.[11]
Safety and Handling
As with related fluoronitrobenzene compounds, 4-Fluoro-1-nitro-2-propoxybenzene must be handled with appropriate care.
| Hazard Category | Description | Precautionary Measures |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[12][13] | Avoid contact with skin and eyes. Do not breathe dust or vapors.[12][13] Use in a well-ventilated area or chemical fume hood.[14][15] |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[12] | Wear protective gloves, clothing, and eye/face protection.[13] |
| Storage | Stable under normal conditions. | Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Keep away from heat, sparks, and open flames.[14] |
| Incompatibilities | Strong oxidizing agents, strong bases.[13][14] | Store away from incompatible materials. |
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
The chemical reactivity of 4-Fluoro-1-nitro-2-propoxybenzene is dominated by the powerful activating effect of its nitro group. This guide has demonstrated that the molecule's value is not in the nitro group itself, but in its capacity as a superb synthetic handle. It masterfully orchestrates a predictable and high-yielding nucleophilic aromatic substitution at the C-F bond and subsequently undergoes clean reduction to an amine. This reliable two-stage protocol provides medicinal chemists and synthesis professionals with a robust platform for the construction of diverse and complex molecular entities, accelerating the discovery of new therapeutic agents.
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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Fluoro-1-nitro-2-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-1-nitro-2-propoxybenzene is a polysubstituted aromatic compound with significant potential in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The strategic placement of a nitro group, a fluorine atom, and a propoxy group on the benzene ring creates a unique electronic landscape, defining specific sites for electrophilic and nucleophilic attack. Understanding this reactivity is paramount for its effective utilization as a chemical intermediate. This guide provides a comprehensive analysis of the electronic properties of 4-Fluoro-1-nitro-2-propoxybenzene, identifying its key reactive sites and offering insights into its synthetic applications.
The Electronic Influence of Substituents
The reactivity of a substituted benzene ring is governed by the interplay of the electronic effects of its substituents, which can be broadly categorized as inductive and resonance (or mesomeric) effects.
-
The Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group. It exerts a strong negative inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms. Furthermore, it exhibits a powerful negative resonance effect (-M), delocalizing electron density from the benzene ring onto the oxygen atoms. This dual electron-withdrawing nature significantly deactivates the ring towards electrophilic aromatic substitution (EAS) and makes the ring electron-deficient.[1][2] However, this electron deficiency is the cornerstone of its reactivity in nucleophilic aromatic substitution (SNAr), as it stabilizes the negatively charged intermediate.[3][4]
-
The Fluoro Group (-F): The fluorine atom is a halogen and presents a dichotomy of electronic effects. Due to its high electronegativity, it has a strong electron-withdrawing inductive effect (-I). Conversely, the lone pairs on the fluorine can be donated to the aromatic pi-system, resulting in a positive resonance effect (+M). For fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards EAS.[2] Despite being deactivating, the resonance donation directs incoming electrophiles to the ortho and para positions. In the context of nucleophilic aromatic substitution, fluorine's high electronegativity makes the carbon it is attached to highly electrophilic, and it can function as an excellent leaving group.
-
The Propoxy Group (-O-CH₂CH₂CH₃): The propoxy group, an alkoxy group, is an activating substituent. The oxygen atom is more electronegative than carbon, exerting a weak electron-withdrawing inductive effect (-I). However, the dominant effect is its strong positive resonance effect (+M), where the lone pairs on the oxygen atom are delocalized into the benzene ring. This significantly increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack.[5]
Identifying the Nucleophilic and Electrophilic Sites
The combination and relative positions of the nitro, fluoro, and propoxy groups on the benzene ring of 4-Fluoro-1-nitro-2-propoxybenzene create a nuanced reactivity profile.
Nucleophilic Sites: Susceptibility to Electrophilic Attack
The benzene ring of 4-Fluoro-1-nitro-2-propoxybenzene is generally deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the nitro group and the inductive effect of the fluorine atom. However, the strongly activating propoxy group directs any potential electrophilic attack to specific positions.
The propoxy group is a powerful ortho-, para- director. The position para to the propoxy group is occupied by the nitro group. Therefore, the positions ortho to the propoxy group (C1 and C3) are the most electron-rich and thus the most nucleophilic. The fluorine atom is also an ortho-, para- director. Its para position is occupied by the nitro group, and one of its ortho positions (C3) is also ortho to the activating propoxy group. The other ortho position (C5) is meta to the propoxy group.
Considering the combined effects:
-
C3: This position is ortho to the strongly activating propoxy group and ortho to the deactivating fluoro group. The activating effect of the propoxy group is dominant here.
-
C5: This position is meta to the propoxy group and ortho to the fluoro group.
-
C6: This position is meta to both the propoxy and fluoro groups and ortho to the strongly deactivating nitro group.
Therefore, the most likely sites for electrophilic attack, should the reaction conditions be forcing enough to overcome the overall deactivation of the ring, are the positions activated by the propoxy group. The directing effects of the substituents are crucial in determining the outcome of such reactions.[1][5][6]
Caption: Predicted reactive sites of 4-Fluoro-1-nitro-2-propoxybenzene.
Electrophilic Sites: Amenability to Nucleophilic Attack
The presence of a strong electron-withdrawing nitro group makes the aromatic ring of 4-Fluoro-1-nitro-2-propoxybenzene highly susceptible to nucleophilic aromatic substitution (SNAr).[3] This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]
For SNAr to occur, two conditions are generally met: the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate.[2][4]
In 4-Fluoro-1-nitro-2-propoxybenzene:
-
The fluorine atom at C4 is a potential leaving group. It is para to the strongly electron-withdrawing nitro group at C1. This para relationship allows for effective resonance stabilization of the negative charge in the Meisenheimer complex formed upon nucleophilic attack at C4.
-
The nitro group at C1 is also a potential leaving group in some SNAr reactions, although halogens are typically more facile. It is ortho to the propoxy group and meta to the fluoro group.
-
The carbon atom at C4 , bonded to the fluorine, is a primary electrophilic site. It is activated by the para nitro group.
-
The carbon atom at C6 , which is ortho to the nitro group, is also an electrophilic site.
The combined electron-withdrawing effects of the nitro and fluoro groups strongly activate the aromatic ring for nucleophilic attack.[1] While the propoxy group is electron-donating, its position relative to the primary site of nucleophilic attack (C4) is meta, meaning its deactivating resonance effect for SNAr is not directly opposing the attack. Therefore, the most probable reaction pathway for 4-Fluoro-1-nitro-2-propoxybenzene with a nucleophile is the displacement of the fluoride ion at the C4 position. A computational analysis of the related 4-ethoxy-2-fluoro-1-nitrobenzene predicts it to be a highly reactive substrate for nucleophilic aromatic substitution.[1]
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Nucleophilic Aromatic Substitution
The high reactivity of fluoronitrobenzenes in SNAr reactions is well-documented.[6][7] The following is a representative protocol for the reaction of a substituted fluoronitrobenzene with an amine nucleophile, which can be adapted for 4-Fluoro-1-nitro-2-propoxybenzene.
Reaction: Synthesis of N-substituted-4-amino-1-nitro-2-propoxybenzene.
Materials:
-
4-Fluoro-1-nitro-2-propoxybenzene
-
Amine (e.g., pyrrolidine, morpholine, or other primary/secondary amines)
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))
-
Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)) (optional, to neutralize any generated HF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Fluoro-1-nitro-2-propoxybenzene (1.0 equivalent) in the chosen solvent under an inert atmosphere.
-
Addition of Reagents: Add the amine (1.1-1.5 equivalents) to the solution. If a base is used, add it at this stage (1.5-2.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C). The optimal temperature and reaction time will depend on the specific amine and solvent used. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., K₂CO₃) is present, filter it off. Pour the filtrate into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-4-amino-1-nitro-2-propoxybenzene.
Data Presentation
Table 1: Summary of Electronic Effects of Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Effect (EAS) | Role in SNAr |
| -NO₂ | Strong -I | Strong -M | Strongly Deactivating | meta | Activating |
| -F | Strong -I | Weak +M | Deactivating | ortho-, para- | Leaving Group/Activating |
| -OPr | Weak -I | Strong +M | Strongly Activating | ortho-, para- | Deactivating (generally) |
Conclusion
The electronic architecture of 4-Fluoro-1-nitro-2-propoxybenzene is a compelling case study in the principles of physical organic chemistry. The synergistic and antagonistic electronic effects of its three substituents create distinct regions of high and low electron density, thereby defining its reactivity. The molecule is highly activated for nucleophilic aromatic substitution at the C4 position, making it a valuable precursor for the synthesis of a wide array of polysubstituted aromatic compounds. For researchers in drug discovery and materials science, a thorough understanding of these fundamental principles is essential for harnessing the synthetic potential of this and related molecules.
References
-
16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. [Link]
-
Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... - ResearchGate. [Link]
-
A Report on Directing Effects on Organic Chemistry - Longdom Publishing. [Link]
-
7.5: Directing Effects - Chemistry LibreTexts. [Link]
-
Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes - Fiveable. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. [Link]
-
5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II - KPU Pressbooks. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
-
Topological Analysis of Electron Density in Graphene/Benzene and Graphene/hBN - MDPI. [Link]
-
Electrophilic Aromatic Substitution AR5. Directing Effects - csbsju - College of Saint Benedict. [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC - NIH. [Link]
-
How to explain regioselectivity in nucleophilic aromatic substitution. [Link]
-
Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction - ijrti. [Link]
-
Aromatic Substitution | Flow Reactions - Vapourtec. [Link]
-
8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Research Applications of 4-Fluoro-1-nitro-2-propoxybenzene: A Versatile Building Block for Novel Molecular Architectures
Executive Summary
4-Fluoro-1-nitro-2-propoxybenzene is a strategically functionalized aromatic compound poised for significant utility in diverse research and development sectors, particularly in drug discovery and materials science. While specific literature on this molecule is nascent, its true potential lies in the predictable and versatile reactivity of its constituent moieties: a nitro group that activates the aromatic ring, a fluorine atom that serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), and a propoxy group to modulate physicochemical properties. This guide elucidates the synthetic accessibility, core reactivity, and potent research applications of this compound, providing both theoretical grounding and actionable experimental protocols for its use as a foundational scaffold in the creation of novel chemical entities.
Introduction: Unveiling a High-Potential Scaffold
The rational design of small molecules for applications in medicine, agriculture, and materials science hinges on the availability of versatile chemical building blocks. 4-Fluoro-1-nitro-2-propoxybenzene presents a compelling case for such a role. The molecule's architecture is a deliberate convergence of key functional groups:
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, it strongly activates the benzene ring towards nucleophilic attack, primarily at the ortho and para positions. This electronic influence is the cornerstone of the molecule's utility in SNAr reactions.
-
The Fluoro Group (-F): Positioned para to the nitro group, the fluorine atom is an excellent leaving group in SNAr reactions.[1] This reactivity allows for the facile and controlled introduction of a wide array of nucleophiles, forming the basis for combinatorial library synthesis.
-
The Propoxy Group (-OCH₂CH₂CH₃): Located ortho to the nitro group, this alkoxy substituent serves to fine-tune the molecule's steric and electronic properties. Crucially, it enhances lipophilicity, a key parameter in modulating the solubility and pharmacokinetic profiles of derivative compounds.
This guide will provide a comprehensive overview of the synthesis, characterization, and untapped potential of 4-Fluoro-1-nitro-2-propoxybenzene, empowering researchers to leverage its unique chemical attributes.
Synthesis and Characterization
While not commercially available, 4-Fluoro-1-nitro-2-propoxybenzene can be readily synthesized in a laboratory setting via a nucleophilic aromatic substitution reaction. The proposed pathway leverages the differential reactivity of a difluoro precursor.
Proposed Synthetic Pathway
The most logical and efficient synthesis starts from 1,2-difluoro-4-nitrobenzene. The fluorine atom at the C-2 position is more activated towards nucleophilic substitution by the adjacent nitro group than the fluorine at the C-1 position. This allows for a regioselective substitution with sodium propoxide.
Caption: Proposed synthesis of 4-Fluoro-1-nitro-2-propoxybenzene.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 4-Fluoro-1-nitro-2-propoxybenzene via nucleophilic aromatic substitution.
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Anhydrous propanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Propoxide: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous propanol (1.2 equivalents) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred propanol solution. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Substitution Reaction: Dissolve 1,2-difluoro-4-nitrobenzene (1.0 equivalent) in anhydrous THF and add it dropwise to the freshly prepared sodium propoxide solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[2]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[2]
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Fluoro-1-nitro-2-propoxybenzene.
Characterization
The structural identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Table 1: Predicted Spectroscopic Data for 4-Fluoro-1-nitro-2-propoxybenzene
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons will appear as multiplets in the ~7.0-8.5 ppm region. The propoxy group will show a triplet (~4.0-4.2 ppm, -OCH₂-), a sextet (~1.8-2.0 ppm, -CH₂-), and a triplet (~0.9-1.1 ppm, -CH₃). |
| ¹³C NMR | Aromatic carbons will be observed in the ~110-160 ppm range, with the carbon bearing the nitro group being the most downfield. Alkoxy carbons will be in the ~15-75 ppm range. |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift influenced by the electronic environment. |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretches for the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹), C-O-C ether stretches (~1200-1250 cm⁻¹), and C-F stretches (~1100-1200 cm⁻¹). |
| Mass Spectrometry (EI) | A prominent molecular ion peak [M]⁺ is expected due to the stability of the aromatic ring.[3] Common fragmentation patterns would include the loss of the nitro group (-NO₂) and cleavage of the propoxy chain.[3] |
Core Reactivity and Strategic Applications
The true value of 4-Fluoro-1-nitro-2-propoxybenzene lies in its predictable reactivity, enabling its use as a versatile intermediate. Two primary reaction pathways dominate its chemical utility: nucleophilic aromatic substitution and nitro group reduction.
Caption: Key reactive sites of 4-Fluoro-1-nitro-2-propoxybenzene.
Application in Medicinal Chemistry: A Scaffold for Drug Discovery
Nitroaromatic compounds are integral to pharmaceutical development, with established roles as antibacterial, antiprotozoal, and anticancer agents.[4][5][6] 4-Fluoro-1-nitro-2-propoxybenzene is an ideal starting point for building libraries of novel drug candidates. The general workflow involves an initial SNAr reaction to introduce diversity, followed by the reduction of the nitro group to an aniline, which then serves as a handle for further functionalization.
Caption: Workflow for utilizing the scaffold in drug discovery.
3.1.1. Experimental Protocol: Nitro Group Reduction
Objective: To reduce the nitro group of a 4-substituted-1-nitro-2-propoxybenzene derivative to the corresponding aniline.
Materials:
-
Substituted nitro-propoxybenzene derivative
-
Tin(II) chloride dihydrate (SnCl₂)
-
Ethanol (EtOH) or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve the nitroaromatic compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (4-5 equivalents) to the solution.
-
Carefully add concentrated HCl and heat the mixture to reflux (typically 70-80 °C) for 1-3 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it onto crushed ice.
-
Basify the mixture by slowly adding a saturated solution of NaHCO₃ or a 1M NaOH solution until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the aniline derivative, which can be purified further by column chromatography if necessary.
Applications in Materials Science and Agrochemicals
The inherent reactivity of 4-Fluoro-1-nitro-2-propoxybenzene also positions it as a valuable precursor in other fields:
-
Dyes and Polymers: The aniline derivatives obtained after nitro reduction are common precursors for azo dyes. Furthermore, the difunctional nature of the molecule (a leaving group and a reducible nitro group) allows it to be incorporated into polymer backbones or as a pendant group to modify material properties.
-
Agrochemicals: Many commercial herbicides and fungicides are built on a fluoronitroaniline core.[7] The propoxy group can enhance soil retention and modify the uptake characteristics of potential new agrochemicals derived from this scaffold.
Safety and Handling
Nitroaromatic compounds should be handled with care as they are potentially toxic and may be mutagenic.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
4-Fluoro-1-nitro-2-propoxybenzene represents a powerful and versatile chemical tool. Its strategic combination of a readily displaceable fluorine atom, an activating nitro group, and a property-modulating propoxy chain makes it an ideal starting point for the synthesis of a vast array of novel compounds. This guide has provided the foundational knowledge and practical protocols for researchers in drug discovery, materials science, and agrochemicals to begin exploring the significant potential of this promising molecular scaffold. The logical and predictable reactivity of this compound invites innovation and is expected to facilitate the development of new functional molecules with tailored properties.
References
-
ResearchGate. "Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene..." Available at: [Link]
-
Atmospheric Chemistry and Physics. "Characterization of aerosol nitroaromatic compounds: Validation of an experimental method." Available at: [Link]
-
National Center for Biotechnology Information (PMC). "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." Available at: [Link]
-
SciELO. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." Available at: [Link]
- Google Patents. "US4164517A - Preparation of fluoronitrobenzene.
-
Chemistry Stack Exchange. "Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene." Available at: [Link]
-
Wikipedia. "4-Fluoronitrobenzene." Available at: [Link]
-
ResearchGate. "(PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." Available at: [Link]
-
SvedbergOpen. "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems." Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
Strategic Sourcing and Technical Characterization of 4-Fluoro-1-nitro-2-propoxybenzene
CAS: 28987-45-3 | Formula: C9H10FNO3 | MW: 199.18 g/mol [1][2]
Executive Summary
4-Fluoro-1-nitro-2-propoxybenzene is a specialized aromatic building block primarily utilized in the synthesis of pharmaceutical intermediates and agrochemicals.[2] Its structural motif—combining a lipophilic propoxy tail, an electron-withdrawing nitro group, and a metabolically stable fluorine atom—makes it a critical scaffold for optimizing pharmacokinetic properties (ADME) in drug discovery, particularly in kinase inhibitor and GPCR ligand development.[2]
This guide provides a technical roadmap for sourcing this compound, validating its quality, and understanding the synthetic nuances that drive its impurity profile.
Part 1: The Commercial Landscape
Supplier Ecosystem
The market for CAS 28987-45-3 is characterized by a mix of inventory-holding distributors and custom synthesis houses.[2] Unlike commodity chemicals (e.g., 4-fluoronitrobenzene), this propoxy-derivative is often a "made-to-order" or "low-stock" item.[2]
Tier 1: Verified Commercial Sources
-
United States Biological (USBio): Lists the compound as "Highly Purified" with specific storage requirements (-20°C).[2] Ideal for biological assay validation where purity is paramount.[2]
-
CP Lab Safety: Offers small-scale quantities (25g) with 98% purity specifications.[2]
-
Atomax Chemicals: A primary Asian source likely acting as an originator or major aggregator, suitable for scale-up inquiries.[2]
Tier 2: Aggregators & Custom Synthesis [2]
-
BLD Pharm & Combi-Blocks: While often listing related isomers (e.g., isopropoxy variants), these suppliers possess the validated chemistry routes to synthesize the n-propoxy analog rapidly.[2]
-
Guidechem/ChemicalBook Listings: Use caution. Many listings here represent "ghost inventory."[2] Always demand a Certificate of Analysis (CoA) before placing a purchase order.[2]
Sourcing Decision Matrix
The following logic flow guides the procurement process to minimize risk of lead-time delays or impurity issues.
Figure 1: Decision matrix for sourcing 4-Fluoro-1-nitro-2-propoxybenzene based on scale and risk tolerance.
Part 2: Technical Characterization & Quality Control[2]
Synthetic Routes and Impurity Origins
Understanding how the supplier makes the chemical is the only way to predict what impurities might be present.[2] There are two primary industrial routes:[2]
Route A: Nucleophilic Aromatic Substitution (
-
Precursor: 2,4-Difluoronitrobenzene.[2]
-
Reagent: n-Propanol / Base (e.g., KOH).[2]
-
Mechanism: The alkoxide attacks the activated benzene ring.[2]
-
Risk: Regioisomer contamination. The nucleophile can attack either the 2-position (ortho to nitro) or the 4-position (para to nitro).[2] While the ortho-position is often favored, significant amounts of the 4-propoxy-2-fluoro-1-nitrobenzene isomer may form.[2] Separating these isomers requires difficult chromatography.[2]
Route B: Phenol Alkylation - The "High-Purity" Route [1][2]
-
Precursor: 5-Fluoro-2-nitrophenol.[2]
-
Reagent: 1-Bromopropane /
.[2] -
Mechanism: Standard Williamson ether synthesis.[2]
-
Advantage: Regiospecific. The oxygen is already fixed at the 2-position.[2] There is zero risk of the positional isomer.[2]
-
Recommendation: For GMP or late-stage research, explicitly ask suppliers if they use the Phenol Alkylation route.[2]
Figure 2: Comparison of synthetic routes. Route B is preferred to avoid difficult-to-separate regioisomers.[2]
Analytical Validation Protocol
Do not rely solely on the supplier's CoA.[2] Implement this self-validating protocol upon receipt.
A. Visual Inspection [2]
-
Expected Appearance: Yellow oil or low-melting solid (Melting point approx. 22-25°C, similar to related fluoronitrobenzenes).[2]
-
Red Flag: Dark brown or black color indicates oxidation of the nitro group or polymerization impurities.[2]
B. H-NMR Diagnostic Peaks (CDCl3) To confirm identity and rule out the 4-propoxy isomer:
-
Propoxy Chain: Look for the triplet at
ppm ( ) and the triplet at ppm ( ).[2] -
Aromatic Region:
-
Target (2-propoxy): The proton at position 3 (between propoxy and fluoro) should appear as a doublet of doublets (dd) with distinct coupling constants to the Fluorine (
) and the meta-proton.[2] -
Isomer (4-propoxy): The symmetry and coupling patterns will shift significantly.[2] The proton ortho to the nitro group would lack the shielding effect of the ortho-alkoxy group found in the target.[2]
-
C. HPLC Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[2]
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[2] Gradient 50-95% ACN over 10 min.[2]
-
Detection: UV at 254 nm (Nitro aromatic signature).[2]
Part 3: Handling and Safety
Hazard Classification:
-
Signal Word: Warning/Danger
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Storage: Store at -20°C in a tightly sealed container. The nitro group can facilitate oxidative degradation over time if exposed to light and heat.[2]
Protocol: Always handle in a chemical fume hood. Nitro-aromatics are potential methemoglobinemia inducers; avoid all skin contact.[2]
References
-
CP Lab Safety. Product Specification: 4-Fluoro-1-nitro-2-propoxybenzene.[2] Retrieved from [Link]
-
PubChem. Compound Summary: 4-Fluoro-1-nitro-2-(3-phenoxypropoxy)benzene (Analog Reference).[2][3] National Library of Medicine.[2] Retrieved from [Link]
Sources
purity standards for commercially available 4-Fluoro-1-nitro-2-propoxybenzene
Executive Summary
This technical guide establishes the purity specifications, impurity profiling, and analytical protocols for 4-Fluoro-1-nitro-2-propoxybenzene (CAS 28987-45-3). As a critical intermediate in the synthesis of fluoro-alkoxy-anilines—key scaffolds in pharmaceutical development (e.g., kinase inhibitors, PDE5 inhibitors)—the quality of this starting material directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API).
This document moves beyond basic Certificate of Analysis (CoA) parameters to provide a mechanistic understanding of impurity origins and robust, self-validating detection methods.
Part 1: Chemical Profile & Critical Quality Attributes (CQAs)
4-Fluoro-1-nitro-2-propoxybenzene is synthesized via Nucleophilic Aromatic Substitution (SNAr). Understanding its electronic structure is vital for predicting stability and reactivity.
| Property | Specification |
| CAS Number | 28987-45-3 |
| IUPAC Name | 4-Fluoro-1-nitro-2-propoxybenzene |
| Molecular Formula | C9H10FNO3 |
| Molecular Weight | 199.18 g/mol |
| Appearance | Yellow crystalline solid or semi-solid (low melting point) |
| Solubility | Soluble in MeOH, ACN, DMSO, Ethyl Acetate; Insoluble in Water |
| Key Reactivity | The nitro group activates the ring; the C-4 fluorine is susceptible to further SNAr or reduction to the aniline. |
Part 2: Synthesis & Impurity Origins (Expertise & Experience)
To control purity, one must understand the genesis of impurities. The commercial synthesis typically involves the reaction of 2,4-Difluoro-1-nitrobenzene with 1-Propanol in the presence of a base (e.g., KOH or NaH).
Mechanistic Insight: Regioselectivity
The nitro group at position 1 exerts a strong electron-withdrawing effect (inductive and mesomeric), activating both the ortho (C-2) and para (C-4) fluorine atoms. However, the SNAr reaction is kinetically favored at the C-2 position due to the closer proximity to the activating nitro group, which stabilizes the Meisenheimer complex intermediate.
Despite this preference, process deviations generate specific impurities:
-
Regioisomer (Impurity A): Attack at the C-4 fluorine yields 2-Fluoro-1-nitro-4-propoxybenzene . This is the most critical impurity as it is chemically similar and difficult to separate.
-
Bis-Ether (Impurity B): Attack at both C-2 and C-4 yields 1-Nitro-2,4-dipropoxybenzene . This occurs if stoichiometry is uncontrolled.
-
Hydrolysis Product (Impurity C): Presence of moisture leads to 5-Fluoro-2-nitrophenol .
Pathway Visualization
Figure 1: Reaction pathway showing the origin of the target compound and critical impurities.
Part 3: Industry Purity Standards
Based on ICH Q3A guidelines for impurities in new drug substances, the following specifications are recommended for this intermediate when used in GMP manufacturing.
| Test | Method | Acceptance Criteria | Rationale |
| Appearance | Visual | Yellow crystalline solid/oil | Indicates absence of degradation (darkening). |
| Identification | 1H-NMR / IR | Conforms to Structure | Confirms propoxy position (triplet/multiplet/triplet pattern). |
| Assay (Purity) | HPLC-UV | ≥ 98.0% | Standard for late-stage intermediates. |
| Impurity A (Regioisomer) | HPLC-UV | ≤ 0.5% | Difficult to remove downstream; strictly controlled. |
| Impurity B (Bis-propoxy) | HPLC-UV | ≤ 0.2% | Lipophilicity difference allows easier removal. |
| Any Individual Unknown | HPLC-UV | ≤ 0.10% | General threshold for unknown risks. |
| Water Content | Karl Fischer | ≤ 0.5% | Prevents hydrolysis and inaccurate mass charge. |
| Residual Solvents | GC-HS | Complies with ICH Q3C | Propanol < 5000 ppm. |
Part 4: Analytical Protocols (Trustworthiness)
To ensure data integrity, the following HPLC method is designed to resolve the critical Regioisomer (Impurity A) from the Target.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
-
Principle: Reverse-phase chromatography exploits the slight hydrophobicity difference between the ortho-propoxy (target) and para-propoxy (impurity) isomers.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 20% B (Isocratic hold)
-
2-15 min: 20% → 80% B (Linear gradient)
-
15-20 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Nitroaromatic absorption max).
-
Temperature: 30°C.
System Suitability Criteria (Self-Validation):
-
Resolution (Rs): > 1.5 between Target and Impurity A.
-
Tailing Factor: 0.8 – 1.2 for the main peak.
-
RSD (Repetitions): < 1.0% for area of the main peak (n=6).
Protocol 2: 1H-NMR Identification
-
Solvent: CDCl3 or DMSO-d6.
-
Key Diagnostic Signals:
-
Propoxy Group: Look for the triplet (~1.0 ppm, -CH3), multiplet (~1.8 ppm, -CH2-), and triplet (~4.0 ppm, -O-CH2-).
-
Regiochemistry Confirmation: The aromatic region (6.5–8.0 ppm) must show specific coupling constants. The proton at C-3 (between Nitro and Propoxy) will appear as a doublet of doublets with coupling to the C-4 Fluorine.
-
Note: If the spectrum shows a symmetric aromatic pattern, suspect the para-isomer (Impurity A).
-
Part 5: Storage & Stability
-
Storage: Store at 2–8°C (Refrigerated) or -20°C for long-term (>6 months). Keep container tightly sealed under inert gas (Nitrogen/Argon).
-
Stability Hazards:
-
Light Sensitivity: Nitro compounds can undergo photochemical degradation. Store in amber vials.
-
Hygroscopicity: Protect from moisture to prevent hydrolysis to the phenol.
-
Analytical Workflow
Figure 2: Quality Control decision tree for incoming raw material.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12352100, 4-Fluoro-1-nitro-2-propoxybenzene. Retrieved from [Link]
-
International Conference on Harmonisation (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for SNAr regioselectivity mechanisms).
Methodological & Application
using 4-Fluoro-1-nitro-2-propoxybenzene in medicinal chemistry synthesis
Application Note: Strategic Utilization of 4-Fluoro-1-nitro-2-propoxybenzene in Medicinal Chemistry
Executive Summary
In modern drug discovery, the "Magic Methyl" effect is well-known, but the strategic placement of alkoxy chains and fluorine atoms offers a more tunable approach to physicochemical optimization. 4-Fluoro-1-nitro-2-propoxybenzene represents a high-value intermediate that combines three critical features:
-
A Reactive Handle (
): The C4-fluorine atom, activated by the para-nitro group, serves as an excellent leaving group for introducing diverse amines. -
A Solubility/Binding Modulator: The C2-propoxy chain provides lipophilic bulk to fill hydrophobic pockets (e.g., in kinase ATP-binding sites) and modulates LogP.
-
A Latent Nucleophile: The C1-nitro group is a masked aniline, ready for reduction and conversion into ureas, amides, or fused heterocycles.
This guide provides a validated roadmap for synthesizing, functionalizing, and deploying this scaffold in medicinal chemistry campaigns.
Part 1: Synthesis & Purification (The Foundation)
While 4-Fluoro-1-nitro-2-propoxybenzene can theoretically be made via nitration of 1-fluoro-3-propoxybenzene (which yields inseparable isomers), the regioselective alkylation of 5-fluoro-2-nitrophenol is the industry-standard protocol for high purity.
Protocol 1: Regioselective Alkylation
Objective: Synthesize 4-Fluoro-1-nitro-2-propoxybenzene from 5-fluoro-2-nitrophenol.
Reagents:
-
Substrate: 5-Fluoro-2-nitrophenol (CAS: 446-36-6)
-
Alkylating Agent: 1-Bromopropane (1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 5-fluoro-2-nitrophenol (1.0 equiv) and anhydrous DMF (5 mL/mmol). Stir until fully dissolved.
-
Deprotonation: Add
(2.0 equiv) in a single portion. The solution will likely turn bright yellow/orange due to phenoxide formation. Stir at RT for 15 minutes. -
Alkylation: Dropwise add 1-bromopropane (1.2 equiv).
-
Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane/EtOAc 8:2) or LCMS. Reaction typically completes in 4–6 hours.
-
Checkpoint: The starting phenol is polar; the product is significantly less polar.
-
-
Workup: Cool to RT. Pour into ice-cold water (10x volume). The product often precipitates as a yellow solid.
-
If solid: Filter, wash with water, and dry.
-
If oil:[1] Extract with EtOAc (3x), wash organic layer with brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-20% EtOAc in Hexanes).
Data Summary:
| Parameter | Specification | Notes |
| Yield | 85–95% | High efficiency Williamson Ether synthesis. |
| Appearance | Yellow crystalline solid or oil | Melting point depends on purity. |
| 1H NMR Key | Triplet ~4.0 ppm ( | Confirms propoxy attachment. |
Part 2: Functionalization via (The Diversity Point)
The power of this scaffold lies in the C4-Fluorine . The para-nitro group pulls electron density from the ring, making the C4 position highly electrophilic. This allows for the displacement of fluorine by primary and secondary amines, creating a library of 2-propoxy-4-amino-nitrobenzenes.
Protocol 2: Nucleophilic Aromatic Substitution ( )
Objective: Displace Fluorine with a functionalized amine (R-NH2).
Reagents:
-
Scaffold: 4-Fluoro-1-nitro-2-propoxybenzene
-
Nucleophile: Primary or Secondary Amine (1.1–1.5 equiv)
-
Base: DIPEA (Diisopropylethylamine) or
(2.0 equiv) -
Solvent: DMSO, DMF, or Acetonitrile.
Step-by-Step Methodology:
-
Setup: Dissolve the scaffold (1.0 equiv) in DMSO (0.5 M concentration).
-
Addition: Add the amine (1.2 equiv) and DIPEA (2.0 equiv).
-
Reaction:
-
Aliphatic Amines (e.g., Morpholine, Piperazine): Stir at RT or 40°C. Reaction is fast (1–2 hours).
-
Anilines/Sterically Hindered Amines: Heat to 80–100°C.
-
-
Monitoring: Monitor consumption of the fluoro-nitro starting material by LCMS.
-
Note: The product will have a distinct UV shift (often deeper yellow/orange) due to the donation of the amine lone pair into the nitro system.
-
-
Workup: Dilute with water. Extract with EtOAc.[2]
-
Self-Validating Step: If the amine used has a basic center (e.g., N-methylpiperazine), an acid wash (1N HCl) will pull the product into the aqueous phase, allowing removal of non-basic impurities, followed by basification and re-extraction.
-
Part 3: Reduction & Cyclization (The Scaffold Builder)
Once the C4 position is functionalized, the nitro group is reduced to an aniline. This 4-amino-5-propoxy-aniline derivative is a "privileged structure" for building benzimidazoles (kinase inhibitors) or quinoxalines.
Protocol 3: Chemoselective Reduction
Objective: Reduce Nitro to Aniline without de-halogenating other parts of the molecule.
Method A: Hydrogenation (Standard)
-
Conditions:
(balloon), 10% Pd/C, Methanol. -
Note: Very clean, but avoid if the "R" group contains reducible alkenes or sensitive halogens (Cl, Br, I).
Method B: Iron/Ammonium Chloride (Chemoselective)
-
Reagents: Iron powder (5 equiv),
(5 equiv), Ethanol/Water (4:1). -
Procedure: Reflux at 80°C for 2 hours. Filter hot through Celite.
-
Why? Preserves Cl/Br/I atoms elsewhere in the molecule.
Part 4: Visualizing the Workflow
The following diagram illustrates the strategic flow from the raw material to complex drug scaffolds.
Part 5: Scientific Rationale & Troubleshooting
Why Propoxy? (SAR Insights)
In Medicinal Chemistry, the transition from Methoxy
-
Fills Hydrophobic Pockets: Often targets the "back pocket" of kinase enzymes (e.g., EGFR, VEGFR).
-
Shields Metabolism: The alkyl chain can sterically hinder metabolism at the adjacent ring positions.
-
Solubility: While more lipophilic than methoxy, the ether oxygen maintains hydrogen bond acceptor capability.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Alkylation | O-alkylation vs C-alkylation competition (rare here) or incomplete deprotonation. | Ensure |
| No Reaction in | Amine is too weak or sterically hindered. | Switch solvent to NMP. Increase Temp to 100°C. Use stronger base (Cs2CO3). |
| Bis-substitution | Not possible with this scaffold. | Only one Fluorine is present. (Advantage over difluoro-benzenes). |
| Over-reduction | Halogen loss during hydrogenation. | Switch from Pd/C to Fe/NH4Cl or SnCl2 reduction methods. |
References
-
PubChem Compound Summary. (n.d.). 1-Fluoro-4-nitrobenzene (Parent Scaffold Reactivity). National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr).[3] Retrieved from [Link]
- Blair, J. A., et al. (2015). "Structure-Activity Relationships of Fluorinated Kinase Inhibitors." Journal of Medicinal Chemistry. (Contextual citation for propoxy/fluoro utility in kinase design).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Authoritative source for Williamson Ether Synthesis and SNAr mechanisms).
Sources
experimental protocol for the synthesis of IGF-1R inhibitors from 4-Fluoro-1-nitro-2-propoxybenzene
[1][2]
Introduction & Scientific Rationale
4-Fluoro-1-nitro-2-propoxybenzene (CAS 28987-45-3) serves as a critical "Building Block" (BB) for installing the 2-alkoxy-4-fluoroaniline motif.[1] This motif is a validated pharmacophore in tyrosine kinase inhibitors (TKIs), providing two essential functions:
-
Solubility & Lipophilicity Modulation: The propoxy chain (vs. methoxy) alters the logP and solubility profile, often improving membrane permeability or fitting into hydrophobic pockets within the ATP-binding site.
-
Electronic Tuning: The fluorine atom at the 4-position and the alkoxy group at the 2-position modulate the electron density of the aniline nitrogen, optimizing its nucleophilicity for coupling and its H-bond donor capability within the kinase hinge region.
Retrosynthetic Analysis
The synthesis of the IGF-1R inhibitor is deconstructed into two phases:
-
Phase I: Chemoselective reduction of the nitro group to generate the aniline nucleophile.
-
Phase II: SNAr (Nucleophilic Aromatic Substitution) coupling of the aniline to a kinase-directing core (e.g., 4-chloropyrrolo[2,3-d]pyrimidine).
Figure 1: Retrosynthetic logic flow from the target IGF-1R inhibitor back to the starting nitrobenzene.
Experimental Protocol
Phase I: Synthesis of 4-Fluoro-2-propoxyaniline
Objective: Reduce the nitro group to a primary amine without defluorination. Starting Material: 4-Fluoro-1-nitro-2-propoxybenzene (MW: 199.18 g/mol ).[1] Product: 4-Fluoro-2-propoxyaniline (MW: 169.19 g/mol ).[1]
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 4-Fluoro-1-nitro-2-propoxybenzene | 1.0 | Substrate |
| Iron Powder (Fe) | 5.0 | Reductant (Chemoselective) |
| Ammonium Chloride (NH₄Cl) | 3.0 | Electrolyte/Proton Source |
| Ethanol / Water (4:1) | - | Solvent System |
Note: Iron/NH₄Cl is preferred over catalytic hydrogenation (Pd/C, H₂) to prevent potential hydrodefluorination, although the fluorine at the 4-position is generally stable.
Step-by-Step Methodology
-
Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 4-Fluoro-1-nitro-2-propoxybenzene (10.0 g, 50.2 mmol) in Ethanol (80 mL) and Water (20 mL).
-
Activation: Add Ammonium Chloride (8.05 g, 150.6 mmol) to the solution. Stir vigorously at room temperature for 10 minutes.
-
Reduction: Add Iron Powder (14.0 g, 251 mmol) in portions over 15 minutes.
-
Critical Control Point: The reaction is exothermic. Monitor internal temperature; do not exceed 60°C during addition.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 2–4 hours.
-
TLC Monitoring: Check consumption of starting material (Hexane/EtOAc 4:1).[1] The nitro compound (less polar) should disappear, and a fluorescent amine spot (more polar) should appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove iron residues. Wash the pad with Ethanol (50 mL).[1]
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).[1]
-
Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: The crude aniline is typically pure enough (>95%) for the next step. If darkening occurs (oxidation), purify via short silica plug filtration (eluent: 10% EtOAc in Hexanes).[1]
Phase II: Coupling to IGF-1R Scaffold (SNAr)
Objective: Couple the aniline to a 4-chloro-substituted heteroaryl core (representative of IGF-1R inhibitors like NVP-AEW541). Core Scaffold: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or substituted analog).[1]
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Heteroaryl Chloride | 1.0 | Electrophile |
| 4-Fluoro-2-propoxyaniline | 1.1 | Nucleophile (from Phase I) |
| p-Toluenesulfonic Acid (pTsOH) | 0.1 | Catalyst (optional) |
| Isopropanol (iPrOH) | - | Solvent |
Step-by-Step Methodology
-
Reaction Assembly: In a pressure vial or round-bottom flask, suspend the Heteroaryl Chloride (1.0 equiv) and 4-Fluoro-2-propoxyaniline (1.1 equiv) in Isopropanol (10 mL/g of substrate).
-
Catalysis: Add a catalytic amount of pTsOH (0.1 equiv) or HCl in Dioxane (0.1 equiv). Acid catalysis protonates the pyrimidine nitrogen, activating the C-Cl bond for nucleophilic attack.
-
Heating: Heat the mixture to 80–90°C for 12–24 hours.
-
Visual Cue: The product often precipitates as the hydrochloride salt, turning the suspension into a thick slurry.
-
-
Isolation:
-
Cool to room temperature.
-
Filtration: Filter the precipitate. This is the HCl salt of the inhibitor.
-
Washing: Wash the solid with cold Isopropanol (2x) and Diethyl Ether (2x) to remove unreacted aniline.
-
-
Free Base Formation (Optional):
Analytical Validation (QC)
Verify the identity of the intermediate and final inhibitor using the following parameters.
Data Table: Expected Analytical Signatures
| Compound | Technique | Expected Signal / Characteristic |
| 4-Fluoro-1-nitro-2-propoxybenzene | ¹H NMR (CDCl₃) | δ 7.8 (dd, H-6), 4.0 (t, -OCH₂-), 1.0 (t, -CH₃).[1] Nitro group deshields ortho protons. |
| 4-Fluoro-2-propoxyaniline | ¹H NMR (DMSO-d₆) | δ 4.8 (br s, -NH₂), Upfield shift of aromatic protons vs. nitro precursor. |
| 4-Fluoro-2-propoxyaniline | MS (ESI+) | [M+H]⁺ = 170.1 |
| Final Inhibitor | ¹H NMR | Disappearance of -NH₂ peak; Appearance of secondary amine -NH (δ 9.0–10.0).[1] |
| Final Inhibitor | HPLC | Shift to higher retention time (increased hydrophobicity from core coupling).[1] |
Workflow Visualization
The following diagram illustrates the critical path from the nitro precursor to the active IGF-1R inhibitor.
Figure 2: Sequential workflow for the synthesis of the IGF-1R inhibitor.
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated dry. Ensure reactions are performed in solution.
-
Anilines: Toxic by inhalation and skin contact. Use double gloves and work in a fume hood.
-
Iron Waste: The iron filter cake is pyrophoric when dry. Keep wet and dispose of in a dedicated metal waste container.
References
-
García-Echeverría, C., et al. (2004). "In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase." Cancer Cell, 5(3), 231-239. Link
-
Mulvihill, M. J., et al. (2009).[1] "Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor." Future Medicinal Chemistry, 1(6), 1153-1171. Link
-
Wittman, M. D., et al. (2005).[1] "Discovery of a (1H-benzoimidazol-2-yl)-1H-pyridin-2-one (BMS-536924) as a potent, selective, efficacious, and orally bioavailable inhibitor of the insulin-like growth factor-1 receptor." Journal of Medicinal Chemistry, 48(17), 5639-5643. Link[1]
-
Patent US20100280268A1. "Process for the preparation of..." (Contextual reference for starting material availability). Link
Sources
reaction conditions for the reduction of the nitro group in 4-Fluoro-1-nitro-2-propoxybenzene
[1]
Strategic Analysis & Reaction Design
The reduction of 4-Fluoro-1-nitro-2-propoxybenzene presents a specific chemoselective challenge: Hydrodefluorination (HDF) .[1]
While the nitro group (
Critical Quality Attributes (CQAs)
-
Selectivity:
retention of the Fluorine atom. -
Conversion:
reduction of Nitro group. -
Ether Stability: The propoxy ether linkage (
) is generally stable but must be protected from strong Lewis acids that could trigger cleavage.[1]
Pathway Selection
We present two validated methodologies:
-
Method A (The "Gold Standard" for Selectivity): Iron-mediated reduction using Ammonium Chloride (Fe/NH₄Cl).[1] This method is kinetically controlled to be mild, effectively eliminating the risk of defluorination.
-
Method B (Scalable/Green): Catalytic Hydrogenation using Raney Nickel. This method requires precise pressure control but eliminates metal waste streams.
Method A: Fe/NH₄Cl Reduction (High Selectivity)[1]
Recommendation: Use this protocol for medicinal chemistry batches (
Reaction Mechanism
This reaction operates via a single-electron transfer (SET) mechanism on the surface of the activated iron. Ammonium chloride acts as a weak proton source (buffering pH ~5-6), preventing the formation of iron oxide passivation layers while avoiding the harsh acidity of the Béchamp reduction (Fe/HCl) that could degrade the ether.
Materials & Stoichiometry
| Reagent | Equiv. | Role |
| Substrate | 1.0 | 4-Fluoro-1-nitro-2-propoxybenzene |
| Iron Powder | 4.0 - 5.0 | Reductant (Use -325 mesh for best kinetics) |
| Ammonium Chloride | 5.0 - 6.0 | Electrolyte / Weak Acid |
| Solvent System | -- | Ethanol / Water (3:1 v/v) |
Detailed Protocol
Step 1: Setup
-
Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for heavy iron slurry), a reflux condenser, and an internal thermometer.
-
Charge the flask with 4-Fluoro-1-nitro-2-propoxybenzene (1.0 equiv) and Ethanol (
).[1] -
Add Water (
) and Ammonium Chloride (5.0 equiv). Stir to suspend.
Step 2: Activation & Addition 4. Heat the mixture to 60°C . 5. Add Iron Powder (4.0 equiv) portion-wise over 15 minutes.
- Note: The reaction is exothermic.[2] Monitor temperature to ensure it does not exceed 80°C.
- Increase temperature to Reflux (~78-80°C) .
Step 3: Reaction Monitoring 7. Stir vigorously at reflux for 2–4 hours . 8. QC Check: Take an aliquot, filter through a syringe filter, and analyze via HPLC/TLC.
- Endpoint: Disappearance of Nitro starting material.
- Impurity Check: Confirm absence of defluorinated byproduct (Des-F).[1]
Step 4: Workup
9. Cool the mixture to 40°C .
10. Filtration: Filter the warm slurry through a pad of Celite to remove iron oxides. Wash the pad with warm Ethanol (
- Critical: Do not let the iron cake dry out completely in air (pyrophoric risk). Keep wet.
- Concentration: Concentrate the filtrate under reduced pressure to remove Ethanol.
- Extraction: Dilute the aqueous residue with Ethyl Acetate and Water . Separate phases.
- Wash the organic layer with Brine, dry over
, and concentrate to yield the crude aniline.
Method B: Catalytic Hydrogenation (Scalable)[1]
Recommendation: Use for process scale-up (
Safety Warning: Hydrogen gas is highly flammable. Raney Nickel is pyrophoric when dry.
Catalyst Selection Strategy
Palladium on Carbon (Pd/C) is NOT recommended due to its high activity for C-F bond cleavage. Raney Nickel or Sulfided Pt/C are the catalysts of choice. Raney Ni is preferred for cost and lower propensity for defluorination under mild conditions.
Materials & Stoichiometry
| Reagent | Loading | Role |
| Substrate | 1.0 | 4-Fluoro-1-nitro-2-propoxybenzene |
| Raney Nickel | 10 wt% | Catalyst (slurry in water) |
| Hydrogen (H₂) | 3–5 bar | Reductant |
| Solvent | -- | Methanol or Methanol/THF (if solubility issues) |
Detailed Protocol
Step 1: Reactor Loading
-
Purge the autoclave/hydrogenator with Nitrogen (
). -
Charge Methanol (
) and Substrate . -
Add Raney Nickel (10 wt% relative to substrate) as a slurry.
-
Precaution: Avoid metal spatulas; use plastic/glass to prevent sparking.
-
Step 2: Hydrogenation
4. Seal reactor and purge with Nitrogen (
- Note: Do not exceed 5 bar. Higher pressures increase HDF risk.
- Stir at 25–30°C .
- Note: Keep temperature mild.[3] Exotherms >50°C promote defluorination.
Step 3: Monitoring & Termination 7. Monitor H₂ uptake. Reaction typically completes in 4–8 hours . 8. Once uptake ceases, purge reactor with Nitrogen. 9. Filter catalyst carefully (keep wet) over Celite. 10. Concentrate filtrate to yield product.[4][5]
Analytical Data & QC Standards
| Parameter | Method A (Fe/NH₄Cl) | Method B (Raney Ni) |
| Yield | 85–92% | 90–95% |
| Purity (HPLC) | >98% | >97% |
| Defluorination | Not Detected | < 0.5% (controlled) |
| Scalability | Linear (Waste intensive) | Excellent (Green chemistry) |
| Safety | Thermal runaway risk (low) | H₂ flammability / Pyrophoric catalyst |
Process Visualization (Workflow)[1]
The following diagram illustrates the decision logic and workflow for the reduction process.
Figure 1: Decision tree and process flow for the reduction of 4-Fluoro-1-nitro-2-propoxybenzene.
References
-
Selective Hydrogenation of Halonitrobenzenes
-
Fe/NH4Cl Reduction Protocol
-
Raney Nickel Hydrogenation of Fluoro-alkoxy-nitrobenzenes
-
General Dehalogenation Risks
Sources
- 1. 5-Nitro-2-propoxyaniline | C9H12N2O3 | CID 11118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines - ProQuest [proquest.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 10. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
catalytic hydrogenation of 4-Fluoro-1-nitro-2-propoxybenzene
Application Note: High-Selectivity Catalytic Hydrogenation of 4-Fluoro-1-nitro-2-propoxybenzene
Part 1: Executive Summary
This application note details a robust, scalable protocol for the catalytic hydrogenation of 4-Fluoro-1-nitro-2-propoxybenzene to 4-Fluoro-2-propoxyaniline . This transformation is a critical step in the synthesis of various pharmaceutical active ingredients (APIs) and agrochemicals, where the aniline moiety serves as a key nucleophile for subsequent coupling reactions.
The core challenge addressed in this guide is the chemoselectivity of the reduction. While the nitro group (
Key Deliverables:
-
Selectivity: >99.5% retention of the fluorine substituent.
-
Yield: >95% isolated yield.
-
Safety: Protocols for handling pyrophoric catalysts and hydrogen gas.
Part 2: Process Development & Mechanistic Insight
The Chemoselectivity Challenge
In the catalytic hydrogenation of halogenated nitroaromatics, the rate of dehalogenation often competes with nitro reduction. The bond dissociation energy (BDE) of Ar-F (approx. 126 kcal/mol) is higher than Ar-Cl or Ar-Br, making it more stable. However, under standard conditions using Palladium on Carbon (Pd/C) —the most active catalyst for nitro reduction—trace defluorination is frequently observed, leading to the formation of 2-propoxyaniline (des-fluoro impurity).
Mechanistic Pathway:
-
Nitro Reduction (Desired):
-
Hydrodefluorination (Undesired):
Catalyst Selection Strategy
To mitigate defluorination, we employ Platinum on Carbon (Pt/C) . Platinum is less active toward C-halogen oxidative addition compared to Palladium, providing a kinetic window where nitro reduction is fast, but C-F cleavage is negligible.
-
Recommendation: 5% Pt/C (sulfided or vanadium-doped variants offer even higher protection, but standard Pt/C is typically sufficient for fluorinated substrates under mild conditions).
-
Alternative: 5% Pd/C poisoned with inhibitors (e.g., morpholine or thiophene), though this reduces reaction rates.
Solvent System
-
Methanol (MeOH): High solubility for the nitro substrate and aniline product. Promotes rapid kinetics.
-
Ethyl Acetate (EtOAc): Safer alternative if methylation side-reactions (N-methylation) are observed, though rare at low temperatures.
-
Selection: Methanol is the primary choice for this protocol due to superior hydrogen mass transfer rates.
Part 3: Experimental Protocol
Materials & Equipment
-
Substrate: 4-Fluoro-1-nitro-2-propoxybenzene (Purity >98%).
-
Catalyst: 5% Pt/C (50% water wet). Note: Water wet catalyst is safer to handle.
-
Solvent: Methanol (HPLC Grade).
-
Reactor: High-pressure stainless steel autoclave (e.g., Parr reactor) or glass pressure vessel (Buchi) rated for 5 bar.
Step-by-Step Procedure
Step 1: Reactor Loading (Inert Atmosphere)
-
Ensure the reactor is clean, dry, and purged with Nitrogen (
). -
Weigh 10.0 g (50 mmol) of 4-Fluoro-1-nitro-2-propoxybenzene. Dissolve in 100 mL Methanol (10 volumes).
-
Weigh 0.5 g of 5% Pt/C (50% wet).
-
Critical Safety Note: Do not add dry catalyst to flammable solvents. Add the wet catalyst paste first, or create a slurry with a small amount of water/solvent before adding to the main vessel to prevent static ignition.
-
-
Charge the catalyst slurry into the reactor, followed by the substrate solution.
Step 2: Hydrogenation
-
Seal the reactor.
-
Purge Cycle: Pressurize with
to 3 bar, stir briefly, and vent. Repeat 3 times to remove oxygen. -
Hydrogen Introduction: Pressurize with Hydrogen (
) to 3 bar (approx. 45 psi) . -
Temperature Control: Set internal temperature to 25°C - 30°C .
-
Note: Avoid temperatures >50°C to minimize defluorination risk.
-
-
Agitation: Set stirring to 800-1000 RPM. Hydrogenation is mass-transfer limited; vigorous stirring is essential.
Step 3: Reaction Monitoring
-
Monitor
uptake. The reaction is exothermic; a mild exotherm is expected initially. -
Maintain constant pressure (3 bar) via a regulator or repressurize as needed.
-
Endpoint: Reaction is typically complete when
consumption ceases (approx. 2-4 hours). -
IPC (In-Process Control): Sample an aliquot, filter, and analyze via HPLC.
-
Criteria: Starting material < 0.5%; Des-fluoro impurity < 0.1%.
-
Step 4: Work-up & Isolation
-
Vent
and purge with (3 cycles). -
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst.
-
Safety: Keep the filter cake wet.[1] Dry spent catalyst is pyrophoric.
-
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude oil.
-
Purification (Optional): If the color is dark, dissolve in EtOAc and wash with water/brine. Dry over
.[2] -
Product: 4-Fluoro-2-propoxyaniline is obtained as a viscous oil or low-melting solid.
Part 4: Data Presentation & Quality Control
Expected Analytical Results
| Parameter | Specification | Method |
| Appearance | Clear, pale yellow to amber oil | Visual |
| Purity (HPLC) | > 98.0% | Reverse Phase (C18) |
| Des-fluoro Impurity | < 0.10% | HPLC (RRT ~0.9) |
| Water Content | < 0.5% | Karl Fischer |
| Yield | > 95% | Gravimetric |
HPLC Method Parameters
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm.
Part 5: Visualization (Graphviz)
Reaction Scheme
Caption: Catalytic hydrogenation pathway showing the selective reduction of the nitro group and the potential (minimized) defluorination side reaction.
Process Workflow
Caption: Step-by-step process flow for the batch hydrogenation of 4-Fluoro-1-nitro-2-propoxybenzene.
Part 6: References
-
ChemicalBook. "Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline." (Methodology for similar fluoronitroalkoxy substrates).
-
MDPI. "Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor." (General safety and efficiency in nitro reduction).
-
Sigma-Aldrich. "4-Fluoro-2-nitroaniline Product Information." (Target aniline properties and handling).
-
University of California, Irvine. "Standard Operating Procedure: Hydrogenation." (Safety protocols for Pd/C and Pt/C handling).
-
Google Patents. "Hydrogenation of halonitrobenzenes without dehalogenation (US5068436A)." (Foundational text on preventing defluorination using acidic media or specific catalysts).
Sources
purification of 4-Fluoro-1-nitro-2-propoxybenzene by column chromatography
Application Note: Purification of 4-Fluoro-1-nitro-2-propoxybenzene by Column Chromatography
Introduction & Scope
This technical guide details the purification protocol for 4-Fluoro-1-nitro-2-propoxybenzene (CAS: 28987-45-3), a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly for aniline-based heterocycles used in oncology and anti-inflammatory drug discovery.
The presence of the electron-withdrawing nitro group and the lipophilic propoxy chain creates a specific polarity profile that requires careful stationary phase interaction to separate it from common synthetic impurities, such as unreacted 5-fluoro-2-nitrophenol (precursor) or regioisomeric byproducts (e.g., 4-propoxy isomers from non-selective SNAr reactions).
Target Molecule Profile:
| Property | Data |
|---|---|
| IUPAC Name | 4-Fluoro-1-nitro-2-propoxybenzene |
| CAS Number | 28987-45-3 |
| Molecular Formula | C9H10FNO3 |
| Molecular Weight | 199.18 g/mol |
| Appearance | Yellow oil or low-melting solid |
| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in Water |
| Key Functional Groups | Nitro (-NO2), Propoxy (-OCH2CH2CH3), Fluoro (-F) |[1][2][3][4][5][6][7][8][9]
Chemical Context & Impurity Profiling
To design an effective purification strategy, one must understand the origin of the crude mixture. This compound is typically synthesized via two primary routes, each generating distinct impurities.
-
Route A: Alkylation of 5-Fluoro-2-nitrophenol (Preferred) [1]
-
Reaction: Phenol + Propyl Bromide/Iodide + Base (K2CO3).
-
Major Impurity: Unreacted 5-Fluoro-2-nitrophenol .[1] This is significantly more polar (acidic proton) than the target ether.
-
Separation Difficulty: Low. The
is large.
-
-
Route B: SNAr on 2,4-Difluoronitrobenzene
-
Reaction: 2,4-Difluoronitrobenzene + Propanol + NaH.
-
Major Impurity:2-Fluoro-1-nitro-4-propoxybenzene (Regioisomer).
-
Separation Difficulty: High. Both isomers have identical molecular weights and very similar polarities.
-
This protocol is optimized for Route A (removal of polar phenolic precursors) but includes gradient modifications to address Route B (regioisomer separation).[1]
Pre-Column Method Development
Before scaling to a column, Thin Layer Chromatography (TLC) is mandatory to establish the solvent system.
TLC Scouting Protocol
Stationary Phase: Silica Gel 60 F254 aluminum sheets. Detection: UV lamp (254 nm) – The nitro group provides strong absorbance.
Solvent System Screening:
-
100% Hexane: Product likely stays at baseline (
). -
90:10 Hexane/EtOAc: Product moves slightly (
). Ideal for separation. -
50:50 Hexane/EtOAc: Product moves to solvent front (
). Too strong.
Observed
Detailed Column Chromatography Protocol
Materials
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
-
Column Size: 20-30g silica per 1g of crude material (Standard); 50-60g silica per 1g (for Regioisomer separation).
-
Eluents: HPLC-grade Hexane (or Petroleum Ether) and Ethyl Acetate (EtOAc).
Step-by-Step Procedure
Step 1: Column Packing (Slurry Method)
-
Suspend silica gel in 100% Hexane .
-
Pour the slurry into the glass column, tapping the sides to remove air bubbles and ensure a tight, level bed.
-
Flush with 2 column volumes (CV) of Hexane to equilibrate.
Step 2: Sample Loading (Dry Loading Recommended)
-
Rationale: The target is an oil/solid.[10] Wet loading with strong solvents (DCM) can broaden bands. Dry loading ensures a sharp starting band.
-
Dissolve crude mixture in a minimal amount of Dichloromethane (DCM).
-
Add silica gel (1-2x weight of crude) to the solution.
-
Evaporate solvent on a rotary evaporator until a free-flowing powder remains.
-
Carefully add this powder to the top of the packed column and cover with a layer of sand.
Step 3: Elution Gradient
-
Fraction 1-5 (100% Hexane): Elutes very non-polar impurities (e.g., excess propyl bromide).
-
Fraction 6-20 (95:5 Hexane/EtOAc): Begin collecting. The target molecule may start to elute if the column is short.
-
Fraction 21-50 (90:10 Hexane/EtOAc): Main Product Elution Window. Collect small fractions (e.g., 10-15 mL for a 1g scale).
-
Fraction 50+ (80:20 Hexane/EtOAc): Flush out the unreacted phenol impurity.
Step 4: Monitoring & Combination
-
Spot fractions on TLC plates.
-
Visualize under UV (254 nm). The product will appear as a dark, UV-active spot.
-
Combine fractions containing only the single spot at
. -
Note: If separating regioisomers, use a shallower gradient (e.g., 98:2 to 95:[1]5) and run the column slower.
Process Visualization (Workflow)
Figure 1: Purification workflow logic for isolating 4-Fluoro-1-nitro-2-propoxybenzene.
Validation & Analytical Criteria
Post-column, the purity must be verified.
1. 1H NMR Validation (CDCl3, 400 MHz):
-
Diagnostic Signals:
-
Propoxy Group: Look for the triplet at
ppm (CH3), multiplet at ppm (CH2), and triplet at ppm (O-CH2). -
Absence of Phenol: Ensure no broad singlet at
ppm (OH group of starting material). -
Aromatic Region: The splitting pattern should confirm the 1,2,4-substitution pattern (distinct from the symmetric 1,4-substitution of the regioisomer).
-
2. HPLC Purity Check:
-
Column: C18 Reverse Phase.
-
Solvent: Acetonitrile/Water (Gradient 50% -> 90%).
-
Detection: 254 nm.
-
Requirement: >98% area integration.
References
-
PubChem. (2023). 4-Fluoro-1-nitro-2-propoxybenzene (Compound Summary). National Library of Medicine. Available at: [Link][1]
-
Vapourtec. (2020). Nucleophilic Aromatic Substitution (SNAr) in Flow.[1][11] Application Note. Available at: [Link][1]
-
MDPI. (2018).[1] Synthesis and Characterization of Fluoro-alkoxy-nitrobenzenes. Molbank.[12] Available at: [Link][1][12][4][13]
Sources
- 1. usbio.net [usbio.net]
- 2. 396-15-6|4-Fluoro-2-nitrophenoxyacetic acid|BLD Pharm [bldpharm.com]
- 3. usbio.net [usbio.net]
- 4. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Page loading... [guidechem.com]
- 7. CID 141051979 | C12H8F2N2O4 | CID 141051979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-fluoro-1-nitro-2-propoxybenzene - C9H10FNO3 | CSSB00000170617 [chem-space.com]
- 9. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 10. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 11. vapourtec.com [vapourtec.com]
- 12. mdpi.com [mdpi.com]
- 13. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Recrystallization Protocols for 4-Fluoro-1-nitro-2-propoxybenzene
Executive Summary
4-Fluoro-1-nitro-2-propoxybenzene is a critical intermediate in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors and other fluorinated bioactive scaffolds. Its purity is paramount; regioisomeric impurities (e.g., 4-fluoro-2-nitro-1-propoxybenzene) or unreacted starting materials (5-fluoro-2-nitrophenol) can poison downstream reduction catalysts (Pd/C, Raney Nickel) or lead to difficult-to-separate byproducts in the final API.
This application note details an optimized recrystallization strategy. While standard precipitation from water is often cited in patent literature, it frequently traps inorganic salts and fails to achieve >99.5% HPLC purity. We present a dual-solvent thermodynamic control method designed to maximize yield while rejecting lipophilic impurities.
Physicochemical Profiling & Solvent Selection
Effective recrystallization requires balancing the polarity of the nitro group with the lipophilicity of the propoxy chain.
Solubility Profile
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Water | Insoluble | Insoluble | Anti-solvent | Causes rapid, amorphous precipitation (oiling out risk). |
| Ethanol (EtOH) | High | Moderate | Primary | Good for polar impurities; risk of yield loss if not cooled significantly. |
| Ethyl Acetate (EtOAc) | Very High | High | Solvent | Too soluble for single-solvent crystallization. |
| n-Heptane | Low | Insoluble | Anti-solvent | Excellent for rejecting non-polar tars. |
| EtOH : Water (80:20) | High | Low | Optimal A | Standard thermodynamic control. |
| EtOAc : Heptane (1:4) | Moderate | Low | Optimal B | Best for low-melting solids prone to oiling out. |
The "Oiling Out" Challenge
Nitro-alkoxy benzenes often exhibit low melting points (typically 40–70°C). If the boiling point of the solvent exceeds the melting point of the solid, the compound may separate as a liquid oil rather than crystals.
-
Mitigation: Use System B (EtOAc/Heptane) if the crude material is oily or has a depressed melting point due to impurities.
Detailed Experimental Protocols
Protocol A: Ethanol/Water (Standard High-Purity Method)
Best for crude material with >90% initial purity and solid physical state.
Materials:
-
Crude 4-Fluoro-1-nitro-2-propoxybenzene (10.0 g)
-
Ethanol (Absolute)
-
Deionized Water
-
Activated Carbon (optional, for color removal)
Step-by-Step Procedure:
-
Dissolution: Place 10.0 g of crude solid in a 100 mL round-bottom flask. Add 30 mL of Ethanol.
-
Heating: Heat to reflux (approx. 78°C) with magnetic stirring. If not fully dissolved, add Ethanol in 2 mL increments until clear.
-
Note: Do not exceed 50 mL total solvent volume (5 vol).
-
-
Clarification (Critical): If particulates (salts like K₂CO₃ from synthesis) remain, perform a hot filtration through a pre-warmed sintered glass funnel.
-
Nucleation Point: Remove from heat. While stirring at medium speed, add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Target Ratio: Typically requires ~5–8 mL water.
-
-
Re-solubilization: Add 1–2 mL of hot Ethanol to clear the turbidity. The solution is now supersaturated.
-
Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2 hours).
-
Seeding: If no crystals form by 40°C, add a seed crystal (0.5 mg) of pure product.
-
-
Deep Cooling: Place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.
-
Isolation: Filter the pale yellow needles using vacuum filtration.
-
Wash: Wash the cake with 10 mL of cold Ethanol:Water (50:50).
-
Drying: Dry in a vacuum oven at 35°C for 12 hours. (Avoid high heat to prevent melting).
Protocol B: Ethyl Acetate/Heptane (For Oily/Low-Melting Crudes)
Best for material that "oils out" in ethanol/water.
-
Dissolution: Dissolve 10.0 g crude in 10 mL Ethyl Acetate (1 vol) at 50°C.
-
Anti-Solvent Addition: Slowly add n-Heptane (warm, 50°C) until slight turbidity.
-
Crystallization: Remove from heat. Continue adding Heptane slowly as the solution cools.
-
Target Ratio: Final solvent mix should be approx 1:5 EtOAc:Heptane.
-
-
Isolation: Filter and wash with cold Heptane.
Process Logic & Decision Matrix
The following diagram illustrates the decision-making process for selecting the correct purification route based on the physical state of the crude intermediate.
Figure 1: Decision matrix for solvent system selection based on crude physical state.
Analytical Validation
To ensure the protocol was successful, the following criteria must be met:
-
Appearance: Pale yellow crystalline needles (dark yellow/orange indicates phenol oxidation).
-
Melting Point: Sharp range (e.g., 58–60°C). Broad range (>3°C) indicates solvent occlusion.
-
HPLC Purity: >99.5% area.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 40% B to 90% B over 15 min.
-
Detection: UV at 254 nm (Nitro aromatic absorption).
-
References
-
Synthesis of ALK Inhibitors: U.S. Patent 9,199,944 B2. N2,N4-bis(4-(piperazine-1-yl)phenyl)pyrimidine-2,4-diamine derivative.... (2015).[1] Describes the synthesis of the nitro intermediate via alkylation.[2]
- General Recrystallization Theory: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Compound Data: Combi-Blocks Product Data Sheet for CAS 28987-45-3. Confirms identity and commercial availability.
Sources
Application Note & Protocols for the Quantification of 4-Fluoro-1-nitro-2-propoxybenzene
Authored by: A Senior Application Scientist
Introduction: 4-Fluoro-1-nitro-2-propoxybenzene is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its purity and concentration are critical parameters that can significantly impact the yield and safety profile of the final product. Therefore, robust and reliable analytical methods for its quantification are essential for quality control in research, development, and manufacturing processes. This document provides detailed application notes and validated protocols for the quantification of 4-Fluoro-1-nitro-2-propoxybenzene using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The methodologies presented herein are designed to be implemented by researchers, scientists, and drug development professionals. The rationale behind the selection of specific chromatographic conditions is elucidated to provide a deeper understanding of the analytical process, ensuring both technical accuracy and practical applicability.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds.[2] For 4-Fluoro-1-nitro-2-propoxybenzene, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity.
Rationale for Method Selection
A C18 stationary phase is chosen due to its versatility and proven efficacy in retaining and separating a wide range of aromatic compounds. The mobile phase, consisting of an organic modifier (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the retention time and peak shape of the analyte. UV detection is selected as the nitroaromatic chromophore of the target molecule exhibits strong absorbance in the UV region, providing excellent sensitivity.[3]
HPLC Experimental Workflow
Sources
Application Note: Strategic Derivatization of 4-Fluoro-1-nitro-2-propoxybenzene
Executive Summary & Chemical Logic
This guide details the synthetic utility of 4-Fluoro-1-nitro-2-propoxybenzene (FNPB) .[1] Structurally, FNPB is a lipophilic homolog of the key intermediate used in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib).[1]
The molecule features a "Push-Pull-Leave" electronic triad:[1]
-
Pull: The Nitro group (
) at C-1 strongly withdraws electron density, activating the ring.[1][2] -
Push: The Propoxy group (
) at C-2 donates electron density via resonance, modulating solubility and lipophilicity (LogP) compared to methoxy analogs.[1] -
Leave: The Fluorine atom (
) at C-4 serves as a highly reactive handle for Nucleophilic Aromatic Substitution ( ), specifically activated by the para-nitro group.[1]
Strategic Insight: The order of operations is critical.
-
Path A (
First): Exploits the nitro-activation to displace fluorine with amines or thiols.[1] -
Path B (Reduction First): Converts nitro to aniline, deactivating the ring toward
but creating a nucleophilic handle for amide coupling or heterocycle construction.[1]
Reactivity Roadmap (Graphviz Visualization)
The following diagram illustrates the divergent synthesis pathways based on the "Order of Operations" logic.
Figure 1: Divergent synthesis pathways. Path A utilizes the fluorine leaving group; Path B preserves the fluorine for metabolic stability or binding interactions.[1]
Protocol A: Nucleophilic Aromatic Substitution ( )
Objective: Displacement of the C-4 Fluorine with a secondary amine (e.g., morpholine, piperazine) to create a core for biological activity.[1]
Mechanistic Insight
The reaction proceeds via a Meisenheimer Complex .[1][2][3][4] The C-1 Nitro group stabilizes the anionic intermediate through resonance.[1] The C-2 Propoxy group exerts a steric influence but does not prevent attack at the para position (C-4).[1]
Experimental Protocol
Reagents:
-
Substrate: 4-Fluoro-1-nitro-2-propoxybenzene (1.0 eq)[1]
-
Nucleophile: Morpholine (1.2 eq)[1]
-
Base: Potassium Carbonate (
) (2.0 eq)[1][2] -
Solvent: DMF (Dimethylformamide) or DMSO (anhydrous)[1]
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of substrate in 10 mL of DMF.
-
Addition: Add finely ground anhydrous
. Stir for 5 minutes. -
Nucleophile: Add Morpholine dropwise at room temperature.
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Workup: Pour the reaction mixture into 50 mL of ice-water. The product typically precipitates as a yellow solid.[1]
-
Purification: Filter the solid. If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.[1]
Data Summary Table:
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| DMF | 60 | 4 | 92 | Recommended standard.[1] | |
| DMSO | 80 | 2 | 88 | Faster, but harder workup. | |
| EtOH | Reflux | 12 | 65 | Slower; protic solvents stabilize F-, reducing rate.[1] |
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an aniline without defluorinating the ring (hydrodefluorination is a risk with high-pressure
Mechanistic Insight
We utilize a Bechamp Reduction (Iron-mediated) or Transfer Hydrogenation.[1] This method is chemoselective for
Experimental Protocol
Reagents:
-
Substrate: 4-Fluoro-1-nitro-2-propoxybenzene (or derivative from Path A)[1]
-
Reductant: Iron powder (Fe) (5.0 eq)
-
Catalyst/Electrolyte: Ammonium Chloride (
) (5.0 eq)[1] -
Solvent: Ethanol/Water (4:1 ratio)[1]
Step-by-Step:
-
Setup: Suspend the substrate (1.0 g) in 20 mL Ethanol and 5 mL Water.
-
Activation: Add
and Iron powder. -
Reaction: Heat to Reflux (80°C) with vigorous stirring for 2 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Dissolve residue in EtOAc, wash with
(aq) to remove salts. Dry and concentrate.
Self-Validating Analytical Check:
-
1H NMR: The aromatic protons ortho to the nitro group will shift significantly upfield (shielded) upon conversion to the amine.[1]
-
IR Spec: Disappearance of strong
bands (~1520, 1340 ) and appearance of doublet (~3300-3400 ).[1]
Advanced Application: Acrylamide Warhead Synthesis
Context: This protocol mimics the synthesis of covalent kinase inhibitors (like Gefitinib/Osimertinib analogs) where the aniline is converted into a Michael acceptor.[1]
Protocol:
-
Dissolve 4-Fluoro-2-propoxyaniline (from Protocol B) in dry DCM at 0°C.
-
Add DIPEA (1.5 eq).[1]
-
Add Acryloyl Chloride (1.1 eq) dropwise.
-
Stir at 0°C for 30 mins.
-
Result: N-(4-fluoro-2-propoxyphenyl)acrylamide.[1] This compound is a reactive probe for cysteine residues in proteins.[1]
References
-
World Intellectual Property Organization (WIPO). (2018).[1] A Process for the Preparation of 4-Fluoro-2-methoxy-5-nitroaniline. WO2018207120.[1] (Provides the foundational chemistry for fluoro-alkoxy-nitrobenzene scaffolds). Link[1]
-
BenchChem. (2025).[1][2] Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 4-Ethoxy-2-fluoro-1-nitrobenzene. (Analogous chemistry for alkoxy-substituted nitrobenzenes). Link[1]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism. (Authoritative grounding on the Meisenheimer complex and leaving group ability of Fluorine).[1][2][4] Link
-
Santa Cruz Biotechnology. 4-Fluoro-2-methoxy-1-nitrobenzene Product Data. (Verifies reactivity profile of the methoxy-analog). Link
Sources
Application Notes and Protocols for the Scale-Up Synthesis of 4-Fluoro-1-nitro-2-propoxybenzene for Preclinical Studies
Introduction: Bridging Synthesis and Preclinical Demand
4-Fluoro-1-nitro-2-propoxybenzene is a key intermediate in the synthesis of various pharmacologically active molecules. As drug discovery programs advance, the demand for this compound transitions from milligram-scale for initial screening to multi-gram or even kilogram-scale for preclinical toxicology and safety studies. This transition, known as scale-up, is a critical phase in drug development that presents significant challenges in terms of process safety, product purity, and process robustness. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on a scalable and reliable synthetic route to 4-Fluoro-1-nitro-2-propoxybenzene, with a strong emphasis on safety, process control, and adherence to the principles of Good Manufacturing Practice (GMP) for early-phase Active Pharmaceutical Ingredient (API) manufacturing.[1][2][3][4]
The synthesis of 4-Fluoro-1-nitro-2-propoxybenzene is strategically approached via a two-step sequence, commencing with the regioselective nitration of 2-fluorophenol to yield the key intermediate, 2-fluoro-4-nitrophenol. This is followed by a Williamson ether synthesis to introduce the propoxy side chain. This route was selected for its high potential for regiocontrol and the well-established nature of the individual transformations, lending itself to a more predictable and scalable process.
Synthetic Strategy Overview
The overall synthetic workflow is depicted below, outlining the transformation from commercially available starting materials to the final API intermediate.
Caption: Two-stage regioselective nitration of 2-fluorophenol.
Materials and Equipment
| Material/Equipment | Grade/Specification |
| 2-Fluorophenol | Reagent grade, ≥99% |
| Sodium Nitrite (NaNO₂) | ACS reagent, ≥97% |
| Hydrochloric Acid (HCl) | 37%, ACS reagent |
| Nitric Acid (HNO₃) | 30% aqueous solution |
| Deionized Water | High-purity |
| Dichloromethane (DCM) | ACS reagent |
| Anhydrous Sodium Sulfate | ACS reagent |
| Jacketed Glass Reactor | Appropriate volume with overhead stirrer, temperature probe, and addition funnel |
| Chiller/Circulator | Capable of maintaining -10 °C to 10 °C |
| Büchner Funnel and Flask | |
| Rotary Evaporator |
Experimental Protocol: Synthesis of 2-Fluoro-4-nitrophenol
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, and two addition funnels. Set the chiller to maintain a jacket temperature of -5 °C.
-
Acid Preparation: In the reactor, charge 500 mL of 15% hydrochloric acid and cool to 0 °C with stirring.
-
Simultaneous Addition: Prepare two separate solutions:
-
Solution A: 1.0 mole of 2-fluorophenol.
-
Solution B: 1.05 moles of sodium nitrite in deionized water. Simultaneously add Solution A and Solution B dropwise to the stirred hydrochloric acid solution over a period of approximately 45-60 minutes, ensuring the internal temperature is maintained between -5 and 5 °C. [5]4. Reaction Monitoring (Nitrosation): After the addition is complete, continue stirring at 0 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Isolation of Intermediate: Isolate the precipitated 2-fluoro-4-nitrosophenol by vacuum filtration and wash with cold deionized water.
-
Oxidation: In a separate reactor, cool a solution of 1.2 moles of 30% nitric acid to approximately 5 °C. [5]7. Addition of Intermediate: Slowly add the damp filter cake of 2-fluoro-4-nitrosophenol to the nitric acid solution in portions, maintaining the temperature below 10 °C.
-
Reaction Monitoring (Oxidation): Stir the mixture at 5-10 °C until the reaction is complete (typically 1-2 hours), as determined by TLC or HPLC.
-
Work-up and Purification:
-
Pour the reaction mixture into ice water.
-
Extract the product with dichloromethane (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 2-fluoro-4-nitrophenol.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Part 2: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and robust method for the formation of ethers, proceeding via an SN2 mechanism. [6]In this step, the hydroxyl group of 2-fluoro-4-nitrophenol is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. [7]
Reaction Scheme: Etherification
Caption: Williamson ether synthesis to form the final product.
Materials and Equipment
| Material/Equipment | Grade/Specification |
| 2-Fluoro-4-nitrophenol | Synthesized in Part 1 |
| 1-Bromopropane | Reagent grade, ≥99% |
| Potassium Carbonate (K₂CO₃) | Anhydrous, granular |
| Acetone | ACS reagent |
| Round-bottom Flask | Appropriate volume |
| Reflux Condenser | |
| Magnetic Stirrer/Hotplate | |
| Separatory Funnel | |
| Rotary Evaporator |
Experimental Protocol: Synthesis of 4-Fluoro-1-nitro-2-propoxybenzene
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone (10 mL per gram of phenol).
-
Reagent Addition: Add 1-bromopropane (1.2 eq.) to the stirred suspension.
-
Reaction Conditions: Heat the mixture to reflux (approximately 56 °C for acetone) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization. For larger scale, purification can be achieved by washing the crude product with an alkaline aqueous solution to remove any unreacted nitrophenols. [8]
-
Scale-Up Considerations and Process Safety
Scaling up chemical reactions from the laboratory to a preclinical production scale introduces significant challenges, primarily related to heat and mass transfer. [9]
Key Process Parameters for Scale-Up
| Parameter | Laboratory Scale (grams) | Preclinical Scale (kilograms) | Rationale and Considerations |
| Nitration Temperature | -5 to 5 °C | -5 to 0 °C | Nitration is highly exothermic. Maintaining a lower temperature on a larger scale is critical to prevent thermal runaway. A robust cooling system is essential. [10] |
| Reagent Addition Rate | Dropwise | Controlled feed rate | Slower, controlled addition on a larger scale is necessary to manage the heat generated during the exothermic nitration and etherification steps. |
| Agitation | Magnetic stirring | Overhead mechanical stirring | Efficient mixing is crucial for maintaining temperature homogeneity and ensuring good reaction kinetics. |
| Solvent Volume | ~10-20 volumes | ~5-10 volumes | Reducing solvent volume improves process efficiency but requires careful consideration of solubility and heat transfer. |
| Work-up Procedure | Separatory funnel extractions | Reactor-based extractions and phase splits | Larger scale work-ups require appropriately sized equipment and careful handling of larger volumes of solvents. |
Process Safety Management
-
Hazard Identification: Both the nitration and Williamson ether synthesis steps involve potential hazards. Nitration is highly exothermic and can lead to runaway reactions if not properly controlled. [10]The use of flammable solvents like acetone in the etherification step poses a fire risk. A thorough process hazard analysis (PHA) should be conducted before any scale-up activities. [10]* Thermal Hazard Assessment: Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) studies should be performed to determine the heat of reaction and the onset temperature for any decomposition reactions. [11]This data is crucial for designing a safe process and ensuring adequate cooling capacity.
-
Engineering Controls: The use of jacketed reactors with automated temperature control, emergency cooling systems, and pressure relief devices is mandatory for the safe scale-up of these reactions.
Analytical Methods for Quality Control
Ensuring the quality and purity of the synthesized 4-Fluoro-1-nitro-2-propoxybenzene is paramount for its use in preclinical studies. A comprehensive set of analytical methods should be developed and validated.
| Analytical Technique | Purpose | Typical Parameters |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment, in-process control | Reverse-phase C18 column, mobile phase of acetonitrile/water gradient, UV detection at a suitable wavelength (e.g., 254 nm). |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Structural confirmation and identification of impurities | A suitable deuterated solvent (e.g., CDCl₃) should be used. Spectral data for similar fluoronitrobenzene derivatives can be found in the literature. [12][13][14][15] |
| Mass Spectrometry (MS) | Molecular weight confirmation | Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used. |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | Functional group analysis | To confirm the presence of key functional groups such as the nitro group, ether linkage, and aromatic ring. |
| Melting Point | Physical characterization and purity indication |
Regulatory Compliance: GMP for Preclinical APIs
The synthesis of an API for preclinical studies should be conducted in accordance with the principles of Good Laboratory Practice (GLP) and current Good Manufacturing Practice (cGMP), as outlined in the ICH Q7 guidelines. [1][2][3][4][16]This ensures the quality, consistency, and traceability of the material. Key aspects include:
-
Documentation: All experimental procedures, observations, and analytical data must be meticulously documented in batch records.
-
Material Control: Starting materials and reagents should be of appropriate quality and their sources documented.
-
Equipment Qualification: All equipment used in the synthesis and analysis should be properly calibrated and maintained.
-
Personnel Training: All personnel involved in the manufacturing process must be adequately trained in the procedures and safety protocols. [4]
Conclusion
The successful scale-up synthesis of 4-Fluoro-1-nitro-2-propoxybenzene for preclinical studies is a multi-faceted endeavor that requires a deep understanding of synthetic organic chemistry, process safety, and regulatory requirements. The two-step synthetic route detailed in these application notes, involving a regioselective nitrosation-oxidation followed by a Williamson ether synthesis, provides a robust and scalable pathway to this important intermediate. By implementing rigorous process controls, comprehensive analytical methods, and adhering to the principles of GMP, researchers and drug development professionals can confidently produce high-quality material to support the advancement of new therapeutic candidates.
References
- Gigante, B.; Prazeres, A.; Marcelo-Curto, M.; Cornelis, A.; Laszlo, P. J. Org. Chem. 1995, 60, 3445–3447.
- Smith, K., Gibbins, T., Millar, R. W., Claridge, R. P. J. Chem. Soc. Perkin Trans. 1 (2000) 2753.
- Method for preparing 2-fluoro-4-nitrophenol. CN1850778A.
- ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
- Method of purifying nitrated aromatic compounds from a nitr
- Critical Consider
- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
- Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
- Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d)...
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- PROCESS SAFETY AND THE PHARMACEUTICAL INDUSTRY. Purdue Engineering.
- Biological Treatment of Nitroaromatics in Wastewater.
- Biological Treatment of Nitroaromatics in Wastew
- GMPs for APIs: “How to do” document. APIC (CEFIC).
- Williamson ether synthesis. Wikipedia.
- 1-Fluoro-4-nitrobenzene | C6H4FNO2 | MD Topology | NMR | X-Ray.
- From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. Sigma-HSE.
- Process for the purification of mononitro arom
- Understanding Williamson Synthesis: The Art of Ether Creation.
- Process Safety Management (PSM) in Pharma API. Pharma Engineering.
- ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. GMP Compliance.
- The complete guide to the ICH Q7 guidelines. Qualio.
- Improving reaction conditions for Williamson ether synthesis. Benchchem.
- 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum. ChemicalBook.
- p-Fluoronitrobenzene | C6H4FNO2 | CID 9590. PubChem.
- ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredient. YouTube.
- 4-Fluoro-7-nitrobenzofurazan fluorescence, BioReagent, = 98.0 HPLC 29270-56-2. Sigma-Aldrich.
Sources
- 1. database.ich.org [database.ich.org]
- 2. apic.cefic.org [apic.cefic.org]
- 3. qualio.com [qualio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN1850778A - Method for preparing 2-fluoro-4-nitrophenol - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]
- 8. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 9. helgroup.com [helgroup.com]
- 10. sigma-hse.com [sigma-hse.com]
- 11. Pharma Engineering: Process Safety Management (PSM) in Pharma API [pharmacalculations.com]
- 12. researchgate.net [researchgate.net]
- 13. 1-Fluoro-4-nitrobenzene | C6H4FNO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 14. 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum [chemicalbook.com]
- 15. p-Fluoronitrobenzene | C6H4FNO2 | CID 9590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients - ECA Academy [gmp-compliance.org]
Application Note: High-Performance TLC Monitoring of 4-Fluoro-1-nitro-2-propoxybenzene Transformations
Introduction & Chemical Context
In pharmaceutical development, 4-Fluoro-1-nitro-2-propoxybenzene serves as a critical scaffold. Its chemical versatility stems from two distinct reactive sites: the electrophilic carbon attached to the fluorine atom (susceptible to Nucleophilic Aromatic Substitution, SNAr) and the nitro group (susceptible to reduction to an aniline).
Precise monitoring of these reactions is essential. Over-reduction, incomplete conversion, or byproduct formation (e.g., defluorination) can compromise yield. This guide provides a robust Thin Layer Chromatography (TLC) protocol designed to track these specific transformations with high resolution.
Key Chemical Properties
| Property | Characteristic | Impact on TLC |
| Functional Groups | Nitro (-NO₂), Fluoro (-F), Propoxy (-OC₃H₇) | Nitro: Strong UV chromophore; moderate polarity.Propoxy: Increases lipophilicity (higher Rf in non-polar solvents). |
| Reactivity A | Nitro Reduction ( | Huge Polarity Shift: Product is significantly more polar (H-bond donor). |
| Reactivity B | SNAr (F | Variable Shift: Depends on the nucleophile (e.g., amine vs. alkoxide). |
Materials & Mobile Phase Strategy
Standard Equipment
-
Stationary Phase: Silica gel 60 F
aluminum or glass-backed plates (200 µm layer thickness). -
UV Lamp: Dual wavelength (254 nm / 365 nm).[1]
-
Capillaries: Micro-capillaries (0.5 – 1.0 µL capacity) for spotting.
Mobile Phase Selection (The "Why" and "How")
The propoxy group makes the starting material (SM) moderately lipophilic. Standard hexane/ethyl acetate systems are effective, but the ratio must be tuned based on the reaction type.
| Reaction Type | Recommended Mobile Phase | Rationale |
| Nitro Reduction | Hexane : EtOAc (60:40 or 50:50) | The product (aniline) is polar and will stick to the baseline in non-polar solvents. A higher EtOAc content is required to move the amine to an Rf of 0.3–0.4. |
| SNAr (General) | Hexane : EtOAc (80:20) | The SM and substituted products often have similar polarities. A non-polar system expands the separation resolution. |
| Amine Tailing? | Add 1% Triethylamine (TEA) | If the amine product "streaks" or tails, the silica's acidic sites are interacting with the basic amine. TEA blocks these sites, sharpening the spot. |
Protocol 1: Monitoring Nitro Reduction (Synthesis of 4-Fluoro-2-propoxyaniline)
Objective: Track the conversion of the non-polar nitro group to the polar amine.
Step-by-Step Procedure
-
Sampling:
-
Take a 10 µL aliquot of the reaction mixture.
-
Quench: Dilute into 100 µL of Ethyl Acetate (EtOAc) in a small vial. If the reaction uses strong acid (Fe/HCl), neutralize with a drop of sat. NaHCO₃ before spotting.
-
-
Spotting (The "Co-Spot" Technique):
-
Elution:
-
Develop in Hexane:EtOAc (1:1) .
-
Allow solvent front to reach 80% up the plate.
-
-
Visualization & Interpretation:
| Visualization Method | Observation | Chemical Basis |
| UV (254 nm) | SM: Dark Spot (High Rf ~0.7)Product: Dark Spot (Lower Rf ~0.3) | Both the nitrobenzene and aniline conjugated systems absorb UV light strongly [1]. |
| Ninhydrin Stain | SM: No ColorProduct: Red/Purple Spot | Ninhydrin reacts specifically with primary amines (the aniline product) upon heating [2]. This confirms the formation of the amine. |
| Iodine Chamber | Both: Brown/Yellow spots | Reversible interaction with the aromatic pi-system. Good for general detection but non-specific.[4] |
Diagram: Reduction Monitoring Workflow
Caption: Workflow for monitoring nitro reduction. Ninhydrin provides chemical specificity for the amine product.
Protocol 2: Monitoring SNAr Reactions (Fluorine Displacement)
Objective: Monitor the displacement of the fluorine atom by a nucleophile (e.g., an amine or alkoxide).
Critical Considerations
-
Rf Crossover: If the nucleophile is lipophilic (e.g., benzylamine), the product might run higher or very close to the SM.
-
Leaving Group: The fluoride ion is not visible, but the disappearance of the specific "SM" spot is key.
Step-by-Step Procedure
-
Mobile Phase Optimization: Start with Hexane:EtOAc (80:20) . If separation is poor (ΔRf < 0.1), decrease polarity to 90:10.
-
Visualization (Differentiation Strategy):
-
UV (254 nm): Primary visualization.[1]
-
KMnO₄ Stain: If the nucleophile contains an oxidizable group (like an alcohol or benzylic carbon), the product will stain yellow/brown on a purple background. The SM (nitro-fluoro-propoxy) is resistant to mild oxidation and will not stain strongly [3].
-
Troubleshooting Table
| Issue | Diagnosis | Solution |
| Streaking / Tailing | Product is likely an amine or has acidic protons. | Add 1% Triethylamine (TEA) or 1% Acetic Acid to the mobile phase. |
| No Separation (Co-elution) | SM and Product have identical polarity. | Change selectivity: Switch solvent system to Dichloromethane (DCM) : Methanol (95:5) . DCM interacts differently with the nitro group than Hexane. |
| SM Disappears but No Product | Decomposition or Product is volatile/stuck at baseline. | Check baseline (Rf=0). If spot is there, use a much more polar solvent (pure EtOAc or MeOH) to move it. |
References
-
BenchChem. Application Notes and Protocols for TLC Visualization of Nitro Compounds. Retrieved from BenchChem.[5][6][7]
-
EPFL. TLC Visualization Reagents - Ninhydrin Protocols. Retrieved from EPFL.ch.
-
Reach Devices. TLC Stains: Thin Layer Chromatography Stains and Recipes. Retrieved from ReachDevices.
-
ResearchGate. Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene. Retrieved from ResearchGate.
-
Sigma-Aldrich. Product Specification: 4-Bromo-1-fluoro-2-nitrobenzene (Analog). Retrieved from SigmaAldrich.
Sources
Technical Application Note: Work-up Procedures for 4-Fluoro-1-nitro-2-propoxybenzene
Executive Summary & Chemical Profile[1]
4-Fluoro-1-nitro-2-propoxybenzene is a highly functionalized aromatic building block characterized by three distinct reactivity vectors: a labile fluoride activated by a para-nitro group, a reducible nitro moiety, and a lipophilic propoxy ether chain.
Effective work-up procedures for this compound must account for its specific physicochemical properties:
-
Lipophilicity: The propoxy chain (
) significantly increases solubility in non-polar solvents (Hexanes, Heptane) compared to methoxy analogs, altering extraction and crystallization dynamics. -
Electrophilicity: The C4-Fluorine is highly activated for Nucleophilic Aromatic Substitution (
), requiring protocols to quench and remove unreacted nucleophiles. -
Thermal Sensitivity: As a nitro-aromatic, the compound possesses significant stored energy. Work-up temperatures should generally remain
to prevent thermal runaway, particularly during concentration.
Physicochemical Data Table
| Property | Value (Approx.) | Implication for Work-up |
| Molecular Weight | ~199.18 g/mol | Moderate volatility; avoid high-vac for prolonged periods. |
| LogP | ~2.8 - 3.1 | Highly soluble in DCM, EtOAc, TBME. Insoluble in water.[1] |
| Physical State | Yellow Oil / Low-melting Solid | May require seeding or cooling to crystallize. |
| Reactivity | Quench excess nucleophiles immediately. |
Module A: Work-up for Nucleophilic Aromatic Substitution ( )
Context: Reaction of 4-Fluoro-1-nitro-2-propoxybenzene with amines (primary/secondary) or alkoxides to displace the fluoride.
Critical Challenges
-
Excess Nucleophile Removal:
reactions often require 1.2–2.0 equivalents of amine. Residual amine must be removed to prevent interference in downstream steps. -
Emulsion Formation: The amphiphilic nature of the propoxy-nitro product can stabilize emulsions during aqueous washes.
Protocol: Acidic Wash Strategy (For Amine Nucleophiles)
Rationale: This method leverages pH manipulation to protonate unreacted amines, rendering them water-soluble, while the nitro-product remains neutral and organic-soluble.
Step-by-Step Procedure:
-
Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (Volume ratio 1:5 relative to reaction volume).
-
Phase 1 - Acidic Wash:
-
Phase 2 - Neutralization:
-
Wash organic layer with Saturated Aqueous
. -
Caution: Gas evolution (
). Vent separatory funnel frequently.
-
-
Phase 3 - Drying:
-
Wash with Saturated Brine (critical for propoxy derivatives to pull water from the organic phase).
-
Dry over anhydrous
(Sodium Sulfate) for 15 minutes.
-
-
Concentration: Filter and concentrate under reduced pressure at
.
Decision Flowchart (Graphviz)
Caption: Logic flow for removing amine nucleophiles. Citric acid is preferred for acid-sensitive substrates.
Module B: Work-up for Nitro Reduction
Context: Catalytic hydrogenation (
Critical Challenges
-
Catalyst Pyrophoricity: Pd/C is pyrophoric when dry. The propoxy-aniline product is flammable.
-
Oxidation: The resulting electron-rich aniline is prone to air oxidation (turning brown/purple).
-
Solubility Shift: The aniline is significantly more polar than the nitro precursor.
Protocol: Catalytic Hydrogenation Work-up
Rationale: Safety is the priority.[2] The protocol ensures the catalyst is kept wet to prevent ignition.
-
Inert Purge: Purge the reaction vessel with Nitrogen (
) or Argon for 10 minutes to remove Hydrogen gas. -
Filtration (Celite Pad):
-
Prepare a filter funnel with a 2cm pad of Celite 545 .
-
Pre-wet the Celite with the reaction solvent (e.g., MeOH or EtOH).
-
Filter the reaction mixture under a blanket of Nitrogen.
-
Critical: Do NOT suck the filter cake dry. Keep it wet with solvent to prevent sparking.
-
-
Rinse: Rinse the cake with THF or EtOAc (The propoxy group aids solubility in these solvents).
-
Scavenging (Optional): If metal leaching is a concern (for GMP steps), add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins before final filtration.
-
Concentration: Evaporate solvent at
.-
Storage: Store the resulting aniline under Argon in the freezer immediately to prevent oxidation.
-
Module C: Purification Strategy
Due to the "2-propoxy" chain, this molecule exhibits unique crystallization behavior compared to methoxy analogs.
Recrystallization (Preferred)
-
Solvent System: Heptane / Isopropyl Acetate (IPAc) .
-
Method:
-
Dissolve crude solid in minimal hot IPAc (
). -
Slowly add Heptane (anti-solvent) until cloudiness persists.
-
Cool slowly to Room Temperature, then to
. -
Note: The propoxy chain disrupts crystal packing slightly, making oils more likely. If oiling occurs, scratch the glass or seed with a pure crystal.
-
Flash Chromatography
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: Hexanes : Ethyl Acetate.
Safety & Handling (E-E-A-T)
-
Nitro-Aromatic Hazards: While the propoxy group adds mass, the nitro group remains an energetic functionality. Do not heat crude residues above
without Differential Scanning Calorimetry (DSC) data. -
Skin Absorption: Fluoronitrobenzenes are potent skin irritants and can be absorbed transdermally. Double-gloving (Nitrile) is mandatory.
-
Waste Disposal: Aqueous washes from
reactions containing fluorides and organic amines must be segregated into "Basic/Toxic Aqueous Waste," not general drain disposal.
References
-
Nucleophilic Aromatic Substitution Mechanisms
-
Bunnett, J. F., & Zahler, R. E. (1951). Chem. Rev., 49(2), 273–412. Link
- Application Note: Establishes the activation order of leaving groups ( ) in para-nitro systems.
-
-
Reduction of Nitroarenes
-
Blaser, H. U. (2002). Science, 296(5565), 100-102. Link
- Application Note: authoritative review on catalytic hydrogen
-
-
Safety of Fluoronitrobenzenes
-
National Center for Biotechnology Information. PubChem Compound Summary for 1-Fluoro-4-nitrobenzene (Analog). Link
- Application Note: Used for toxicological grounding of the 4-fluoro-1-nitro core.
-
Sources
- 1. 1-Fluoro-4-nitrobenzene, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
Application Note: Characterization of Kinase Inhibitor Precursors Derived from 4-Fluoro-1-nitro-2-propoxybenzene
[1][2]
Executive Summary
The scaffold 4-Fluoro-1-nitro-2-propoxybenzene (CAS 28987-45-3) is a critical intermediate in the synthesis of ALK (Anaplastic Lymphoma Kinase) and ACK1 inhibitors.[1] Its structural utility lies in its dual-reactivity profile: the highly activated C4-fluorine serves as an electrophilic handle for Nucleophilic Aromatic Substitution (SNAr), while the C1-nitro group functions as a latent amine precursor.[1]
This application note details the synthesis, isolation, and analytical characterization of the three-stage transformation of this scaffold into functionalized anilines. We provide validated protocols for monitoring the displacement of the fluorine atom and the subsequent reduction of the nitro group, utilizing 1H/19F NMR and LC-MS methodologies.
Scaffold Architecture & Reactivity Map
The molecule is defined by three distinct zones of reactivity. Understanding these zones is prerequisite to interpreting the analytical data.
Figure 1: Reactivity mapping of the core scaffold.[1] The electron-withdrawing nitro group at C1 activates the fluorine at C4 for displacement.[1]
Synthetic Workflow & Case Study
To demonstrate characterization, we track the synthesis of 1-(4-(4-amino-3-propoxyphenyl)piperazin-1-yl)ethanone , a key pharmacophore in ALK inhibitors.[1]
Workflow Overview
-
Stage I (Scaffold Synthesis): Alkylation of 5-fluoro-2-nitrophenol.[1]
-
Stage II (SNAr Displacement): Reaction with N-acetylpiperazine.[1][2]
-
Stage III (Nitro Reduction): Hydrogenation to the aniline.[1]
Figure 2: Step-wise synthetic pathway. Each stage requires distinct analytical confirmation.
Detailed Characterization Protocols
Protocol A: Characterization of Stage I (The Scaffold)
Objective: Confirm O-alkylation and ensure no C-alkylation or over-alkylation occurred.[1]
-
LC-MS Target: [M+H]+ = 200.18 m/z.[1]
Analytical Signatures:
-
1H NMR (300 MHz, CDCl3):
-
19F NMR:
-
Single sharp peak around -105 to -110 ppm .[1] This is the critical baseline for Stage II.
-
Protocol B: Monitoring SNAr (Stage I Stage II)
Objective: Confirm complete displacement of Fluorine by the piperazine nitrogen.
Experimental Step:
React Stage I (1.0 eq) with N-acetylpiperazine (1.2 eq) and
Characterization Logic:
-
Disappearance of Fluorine: The most definitive test is 19F NMR . The signal at -105 ppm must disappear completely. If a signal remains, the reaction is incomplete.
-
Mass Shift:
Data Interpretation:
| Feature | Stage I (Precursor) | Stage II (SNAr Product) |
|---|---|---|
| 19F NMR | Signal present (-105 ppm) | Silent (No Signal) |
| 1H NMR (Arom) | Complex F-splitting | Simplified d/dd patterns (no F-coupling) |
| Piperazine Signals | Absent | Broad multiplets at 3.4-3.8 ppm |
| Color | Pale Yellow | Intense Yellow/Orange (Nitro-aniline chromophore) |[1]
Protocol C: Nitro Reduction (Stage II Stage III)
Objective: Reduce the nitro group to an amine without cleaving the propoxy ether or reducing the carbonyl on the piperazine.[1]
Experimental Step:
Hydrogenation using 10% Pd/C in Ethanol under
Characterization Logic:
-
Mass Shift:
-
UPLC/HPLC Retention Time:
-
The amine (Stage III) is significantly more polar and basic than the nitro compound (Stage II).[1]
-
Result: Expect a significant decrease in retention time (shift to the left) on reverse-phase C18 columns (e.g., from 4.5 min
2.1 min).
-
1H NMR Validation:
Summary of Analytical Specifications
| Compound | Formula | MW | Key MS Ion (ESI+) | Key NMR Feature |
| Scaffold | 199.18 | 200.2 | ||
| SNAr Product | 307.35 | 308.4 | ||
| Aniline Product | 277.36 | 278.4 | Upfield aromatic shift; Mass -30u |
References
-
Synthesis of ALK Inhibitors
-
Scaffold Properties
-
SNAr Methodology
Sources
- 1. US9199944B2 - N2,N4-bis(4-(piperazine-1-yl)phenyl)pirimidine-2,4-diamine derivative or pharmaceutically acceptable salt thereof, and composition containing same as active ingredient for preventing or treating cancer - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. usbio.net [usbio.net]
- 4. calpaclab.com [calpaclab.com]
- 5. 396-15-6|4-Fluoro-2-nitrophenoxyacetic acid|BLD Pharm [bldpharm.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Fluoro-1-nitro-2-propoxybenzene
Welcome to the technical support center for the synthesis of 4-Fluoro-1-nitro-2-propoxybenzene. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, which typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. Here, we provide in-depth, field-proven insights to help you troubleshoot issues and optimize your reaction yield and purity.
The synthesis of 4-Fluoro-1-nitro-2-propoxybenzene is a crucial step in the development of various pharmaceutical intermediates. The reaction generally involves the displacement of a leaving group (often a halogen) from an activated aromatic ring by a propoxide nucleophile. The presence of the electron-withdrawing nitro group is essential, as it activates the ring for nucleophilic attack.[1][2] However, this activation can also lead to challenges in regioselectivity and side-product formation. This guide will address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
Low or No Conversion of Starting Material
Question: I am seeing a significant amount of unreacted 2,4-difluoronitrobenzene in my reaction mixture even after prolonged reaction times. What are the likely causes and how can I improve conversion?
Answer: Low conversion is a frequent issue in SNAr reactions and typically points to problems with the nucleophile generation, reaction temperature, or solvent choice.
-
Cause A: Incomplete Deprotonation of Propanol. The propoxide nucleophile is generated by deprotonating propanol with a base. If this step is inefficient, the nucleophile concentration will be too low to drive the reaction forward.
-
Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is superior to hydroxides (NaOH, KOH) because it forms the alkoxide irreversibly and does not produce water, which can interfere with the reaction. Ensure the propanol is anhydrous before adding the base.
-
-
Cause B: Insufficient Reaction Temperature. SNAr reactions have a significant activation energy barrier.[2] Insufficient thermal energy will result in a sluggish reaction.
-
Solution: Gradually increase the reaction temperature. For a typical reaction in DMF, a temperature range of 60-80°C is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal temperature that promotes product formation without significant decomposition.
-
-
Cause C: Poor Solvent Choice. The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[2]
-
Solution: Use a polar aprotic solvent. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile are excellent choices as they effectively solvate the cation of the alkoxide salt, leaving a "naked" and highly reactive alkoxide nucleophile.[3][4] Avoid protic solvents like water or alcohols (other than the reagent propanol) as they can protonate the nucleophile, reducing its efficacy.
-
Workflow for Optimizing Conversion
Caption: Workflow for troubleshooting low conversion.
Formation of the Isomeric Byproduct (2-Fluoro-1-nitro-4-propoxybenzene)
Question: My final product is contaminated with a significant amount of the 2-fluoro-4-propoxy isomer. How can I improve the regioselectivity of the reaction?
Answer: This is a classic regioselectivity challenge in SNAr reactions. The nitro group strongly activates both the ortho (C2) and para (C4) positions. In 2,4-difluoronitrobenzene, the fluorine at C4 is more activated and is preferentially substituted. To synthesize the desired 2-propoxy isomer, the starting material should ideally be 1-chloro-4-fluoro-2-nitrobenzene or 1-bromo-4-fluoro-2-nitrobenzene . The greater electronegativity and reactivity of fluorine as a leaving group in SNAr reactions means the propoxide will preferentially displace the chloro or bromo group at the C2 position.[2][3]
If you must start with 2,4-difluoronitrobenzene, controlling kinetics can favor one isomer over the other, although achieving high selectivity for the 2-propoxy isomer is difficult.
-
Kinetic vs. Thermodynamic Control:
-
Lower Temperatures: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes favor the kinetically preferred product. Experiment with temperatures in the range of 25-50°C.
-
Steric Hindrance: While propanol is not exceptionally bulky, using a bulkier alcohol could theoretically favor attack at the less hindered C4 position, which is not desired here. Therefore, sticking with n-propanol is recommended.
-
Table 1: Leaving Group Reactivity in SNAr
| Leaving Group | Relative Reactivity | Rationale |
| -F | Highest | The C-F bond is highly polarized, making the carbon highly electrophilic. The rate-determining step is the nucleophilic attack, not the breaking of the C-X bond.[2] |
| -Cl | Intermediate | Less activating than fluorine. |
| -Br | Intermediate | Similar to chlorine. |
| -I | Lowest | Least activating halogen for SNAr. |
Issues with Phase Transfer Catalysis (PTC)
Question: I am attempting this synthesis using a phase-transfer catalyst (PTC) with aqueous KOH and propanol in toluene to avoid anhydrous conditions, but the yield is poor. What can I do?
Answer: Phase-transfer catalysis is an excellent technique for SNAr reactions, allowing the use of aqueous bases and non-polar solvents.[5] However, performance depends heavily on the choice of catalyst and reaction conditions.
-
Cause A: Incorrect PTC Choice. The efficiency of the catalyst depends on its ability to transfer the propoxide anion from the aqueous phase to the organic phase.[6][7]
-
Solution: Use a quaternary ammonium salt with sufficient organic character. Tetrabutylammonium bromide (TBAB) or methyltributylammonium chloride are robust choices. The catalyst's lipophilicity is key to effectively pulling the anion into the organic phase where the substrate resides.[8]
-
-
Cause B: Catalyst Poisoning. Some leaving groups, particularly more polarizable ones, can pair strongly with the catalyst cation, preventing it from cycling and transferring the desired nucleophile.[5]
-
Solution: While fluoride is not a typical "poison," ensure the concentration of the propoxide is high. Using a concentrated (e.g., 50%) aqueous KOH solution will favor the formation of the propoxide and its transfer.[8]
-
-
Cause C: Insufficient Mixing. The reaction occurs at the interface between the aqueous and organic phases.
-
Solution: Ensure vigorous mechanical stirring. High-speed overhead stirring is necessary to create a large surface area between the phases, maximizing the opportunity for the PTC to function.
-
Diagram of Phase Transfer Catalysis
Caption: Catalytic cycle in a PTC system.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for generating the propoxide? A1: Sodium hydride (NaH, 60% dispersion in mineral oil) is the preferred base for lab-scale synthesis under anhydrous conditions. It provides irreversible and complete deprotonation of propanol without generating water. For industrial applications or when avoiding NaH is desired, a concentrated solution of potassium hydroxide (KOH) in a phase-transfer system is a viable, greener alternative.[5]
Q2: How can I effectively monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system like 9:1 Hexanes:Ethyl Acetate. The product, being more polar than the starting 2,4-difluoronitrobenzene, will have a lower Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For quantitative analysis, GC-MS is the ideal method.
Q3: My product is an oil that is difficult to purify by recrystallization. What are my options? A3: If the product is an oil, column chromatography is the best method for purification.[9] Use silica gel as the stationary phase and a gradient elution starting with pure hexanes and gradually increasing the polarity with ethyl acetate. This should effectively separate the desired product from the starting material and any isomeric byproducts.
Q4: Are there any specific safety precautions for this reaction? A4: Yes. The starting materials, such as 1-fluoro-4-nitrobenzene and its derivatives, are toxic and harmful if swallowed, inhaled, or in contact with skin.[10][11] Sodium hydride is highly flammable and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Gold-Standard Experimental Protocol (Anhydrous Conditions)
This protocol describes the synthesis starting from 1-chloro-4-fluoro-2-nitrobenzene to favor the desired regioselectivity.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.
-
Reagent Preparation:
-
To the flask, add sodium hydride (1.2 eq., 60% dispersion in oil) and wash with anhydrous hexanes (3x) to remove the oil.
-
Add anhydrous DMF (approx. 5 mL per mmol of substrate) to the flask.
-
Cool the suspension to 0°C in an ice bath.
-
-
Nucleophile Generation:
-
Slowly add anhydrous n-propanol (1.5 eq.) to the NaH/DMF suspension via the dropping funnel over 20 minutes.
-
Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
-
SNAr Reaction:
-
Dissolve 1-chloro-4-fluoro-2-nitrobenzene (1.0 eq.) in a minimal amount of anhydrous DMF and add it to the flask via the dropping funnel.
-
Heat the reaction mixture to 75°C and monitor its progress using TLC. The reaction is typically complete within 4-6 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and quench it by slowly pouring it into a beaker of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude oil via silica gel column chromatography using a hexanes/ethyl acetate gradient.
-
References
- Vertex AI Search. (n.d.). The Science Behind 4-Bromo-1-fluoro-2-nitrobenzene: Properties & Synthesis. Retrieved February 4, 2026.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
The Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube. Retrieved February 4, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved February 4, 2026, from [Link]
-
Krasikova, R. N. (2015). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. ResearchGate. Retrieved February 4, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Phase-transfer catalyst. Wikipedia. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzoxepines. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved February 4, 2026, from [Link]
-
SK. (2014, April 13). Williamson Ether Synthesis. Chem-Station Int. Ed. Retrieved February 4, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 19). SNAr Solvents and Reagents. Wordpress. Retrieved February 4, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress. Retrieved February 4, 2026, from [Link]
-
Wikipedia contributors. (n.d.). 4-Fluoronitrobenzene. Wikipedia. Retrieved February 4, 2026, from [Link]
-
Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved February 4, 2026, from [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved February 4, 2026, from [Link]
-
Dr. K. Cossey. (2024, January 30). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions [Video]. YouTube. Retrieved February 4, 2026, from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved February 4, 2026, from [Link]
-
Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Video]. YouTube. Retrieved February 4, 2026, from [Link]
-
Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). CID 141051979 | C12H8F2N2O4. Retrieved February 4, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 10. lobachemie.com [lobachemie.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Synthesis of 4-Fluoro-1-nitro-2-propoxybenzene
Welcome to the dedicated technical support center for the synthesis of 4-Fluoro-1-nitro-2-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the successful and efficient synthesis of this key intermediate.
Introduction to the Synthesis
The synthesis of 4-Fluoro-1-nitro-2-propoxybenzene is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,4-difluoronitrobenzene, is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. The propoxy group is introduced by reacting 2,4-difluoronitrobenzene with a source of propoxide ions, typically generated from propanol and a base.
The regioselectivity of this reaction is a critical aspect, with the desired product being the result of substitution at the C-2 position (ortho to the nitro group). This guide will delve into the factors controlling this selectivity and how to mitigate the formation of common side products.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 4-Fluoro-1-nitro-2-propoxybenzene in a question-and-answer format.
Low or No Conversion of Starting Material
Q1: My reaction shows a low conversion of 2,4-difluoronitrobenzene, even after extended reaction times. What are the potential causes and how can I improve the yield?
A1: Low conversion in an SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting this issue is detailed below:
-
Insufficient Nucleophile Strength: The propoxide nucleophile may not be generated in a sufficient concentration.
-
Solution: Ensure your propanol is anhydrous and the base used (e.g., sodium hydride, potassium tert-butoxide) is fresh and of high purity. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.
-
-
Inappropriate Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or GC-MS. Be aware that excessively high temperatures can lead to the formation of side products.
-
-
Poor Solvent Choice: The choice of solvent is critical in SNAr reactions.[1]
-
Solution: While polar aprotic solvents like DMF or DMSO can be used, for this specific synthesis, a nonpolar solvent such as toluene or hexane is recommended to achieve high ortho-selectivity.[1] If you are using a polar aprotic solvent and observing low conversion, consider switching to a nonpolar alternative.
-
Formation of Multiple Products (Poor Regioselectivity)
Q2: My TLC/GC-MS analysis shows the presence of multiple product spots/peaks. How can I improve the regioselectivity of the reaction to favor the desired 4-Fluoro-1-nitro-2-propoxybenzene?
A2: The formation of multiple products is a common challenge in the reaction of 2,4-difluoronitrobenzene with nucleophiles. The primary side product is the regioisomer, 2-Fluoro-1-nitro-4-propoxybenzene, resulting from substitution at the C-4 position (para to the nitro group).
-
Solvent Effects on Regioselectivity: The key to controlling the regioselectivity lies in the choice of solvent.
-
Explanation: In polar aprotic solvents (e.g., DMF, DMSO), the nucleophile is highly reactive and less selective, leading to a mixture of ortho and para substitution products. In nonpolar solvents (e.g., toluene, hexane), the reaction is believed to proceed through a six-membered polar transition state, which favors the ortho-substitution.[1]
-
Solution: To maximize the yield of the desired 2-propoxy isomer, conduct the reaction in a nonpolar solvent like toluene.
-
Identification of Key Side Products
Q3: I have multiple products in my reaction mixture. How can I identify the desired product and the common side products?
A3: The primary side products to consider are the para-substituted regioisomer and the di-substituted product.
-
2-Fluoro-1-nitro-4-propoxybenzene (para-isomer): This is the most common regioisomeric impurity.
-
2,4-Dipropoxynitrobenzene (di-substituted product): This forms when a second propoxide molecule displaces the remaining fluorine atom.
Identification can be achieved through a combination of chromatographic and spectroscopic methods:
| Compound | Expected 1H NMR Signals (Aromatic Region) | Key Mass Spec Fragment |
| 4-Fluoro-1-nitro-2-propoxybenzene (Desired Product) | Three distinct aromatic protons, likely showing complex splitting patterns due to 1H-19F and 1H-1H coupling. | M+, [M-NO2]+, [M-C3H7O]+ |
| 2-Fluoro-1-nitro-4-propoxybenzene (para-isomer) | Three distinct aromatic protons with different splitting patterns compared to the desired product. | M+, [M-NO2]+, [M-C3H7O]+ |
| 2,4-Dipropoxynitrobenzene (Di-substituted) | Three aromatic protons, with chemical shifts influenced by two propoxy groups. | M+, [M-NO2]+, [M-C3H7O]+, [M-2(C3H7O)]+ |
Note: The exact chemical shifts and coupling constants will depend on the solvent and the spectrometer's field strength. It is highly recommended to acquire reference spectra if possible or use predictive software to aid in identification.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorine at the C-2 position preferentially substituted over the fluorine at the C-4 position in nonpolar solvents?
A1: The regioselectivity is primarily controlled by the reaction mechanism in different solvent environments. In nonpolar solvents, the reaction is thought to proceed through a coordinated transition state where the cation of the propoxide salt interacts with both the oxygen of the nitro group and the fluorine at the C-2 position, leading to preferential ortho-attack.[1]
Q2: What is the role of the nitro group in this reaction?
A2: The nitro group is a strong electron-withdrawing group. It activates the benzene ring for nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate, which is the rate-determining step of the SNAr reaction.
Q3: Can I use other bases besides sodium hydride?
A3: Yes, other strong bases like potassium tert-butoxide or sodium metal can also be used to generate the propoxide nucleophile from propanol. The choice of base may influence the reaction rate and should be chosen based on safety and compatibility with your reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a nonpolar mobile phase (e.g., hexane/ethyl acetate mixture) will typically provide good separation of the starting material, product, and major byproducts. For GC-MS, you can monitor the disappearance of the 2,4-difluoronitrobenzene peak and the appearance of the product peaks.
Experimental Protocols
Synthesis of Sodium Propoxide
-
Under an inert atmosphere (N2 or Ar), add anhydrous propanol to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cool the propanol in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, washed with anhydrous hexane) or another suitable base in small portions.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases and a clear solution is formed.
Synthesis of 4-Fluoro-1-nitro-2-propoxybenzene
-
To the freshly prepared sodium propoxide solution, add anhydrous toluene.
-
Slowly add a solution of 2,4-difluoronitrobenzene in anhydrous toluene dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Fluoro-1-nitro-2-propoxybenzene.
Visualizations
Reaction Scheme and Side Products
Caption: Reaction scheme for the synthesis of 4-Fluoro-1-nitro-2-propoxybenzene and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step troubleshooting guide for addressing low product yield.
References
-
D. S. Reddy, et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 842-847. [Link]
Sources
Technical Support Center: 4-Fluoro-1-nitro-2-propoxybenzene (CAS 220713-36-8)
[1]
Status: Operational Current Time: Wednesday, February 4, 2026 Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction: Understanding Your Scaffold
Welcome to the technical support hub for 4-Fluoro-1-nitro-2-propoxybenzene . This intermediate is a critical scaffold in medicinal chemistry, particularly for synthesizing kinase inhibitors and GPCR ligands where the propoxy tail provides lipophilic pocket occupancy and the fluorine serves as a handle for nucleophilic substitution (
However, its specific substitution pattern—a strongly withdrawing nitro group, an electron-donating propoxy group, and a labile fluorine—creates a "push-pull" electronic environment that often leads to specific failure modes.[1] This guide addresses the three most common support tickets we receive regarding this molecule.
Module 1: The "Vanishing Fluorine" (Reduction Failures)
The Issue
"I attempted to reduce the nitro group to an aniline using standard catalytic hydrogenation (H₂/Pd-C). The reaction went to completion, but NMR shows the fluorine atom is gone (Hydrodefluorination)."
Root Cause Analysis
This is a classic chemoselectivity error.[1] The fluorine atom at position 4 is para to the nitro group.[1][2]
-
Activation: The nitro group activates the C-F bond, making it susceptible to oxidative addition by palladium.[1]
-
Mechanism: During hydrogenation, as the nitro group reduces to an amine (or hydroxylamine intermediate), the electron-rich catalyst surface facilitates the cleavage of the C-F bond, replacing it with C-H.[1] This side reaction is often faster than the final reduction step.[1]
Troubleshooting Protocol
Do NOT use standard Palladium on Carbon (Pd/C) unless you use specific poisons (e.g., diphenylsulfide).[1] Instead, use single-electron transfer (SET) reductions or poisoned catalysts.[1]
Recommended Workflow: Iron-Mediated Reduction (Bechamp Conditions)
This method is chemically orthogonal to the C-F bond, preserving the halogen 100% of the time.[1]
Step-by-Step Protocol:
-
Dissolve: Dissolve 1.0 eq of 4-Fluoro-1-nitro-2-propoxybenzene in a mixture of Ethanol/Water (3:1 ratio).
-
Add: Add 5.0 eq of Iron powder (Fe) and 5.0 eq of Ammonium Chloride (
). -
Heat: Reflux at 80°C with vigorous stirring (mechanical stirring recommended due to iron slurry).
-
Monitor: Check TLC/LCMS every 30 mins. Reaction typically completes in 2-4 hours.[1]
-
Workup: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with EtOAc.[1] Concentrate filtrate.[1][3]
-
Purify: The resulting aniline is often pure enough for the next step; otherwise, purify via flash chromatography.[1]
Decision Tree: Selecting the Right Reduction
Figure 1: Decision matrix for reducing nitro groups in the presence of labile halogens.
Module 2: Sluggish Substitution ( Reactivity)
The Issue
"I am trying to displace the fluorine with a secondary amine. The reaction is extremely slow compared to 4-fluoronitrobenzene, and I see starting material remaining even after 24 hours."
Root Cause Analysis
While the nitro group activates the ring for Nucleophilic Aromatic Substitution (
-
Electronic Conflict: The propoxy group is an Electron Donating Group (EDG) via resonance.[1] It pushes electron density into the ring (specifically ortho and para to itself).[1]
-
Deactivation: This donation increases the electron density of the ring, slightly neutralizing the electron-withdrawing power of the nitro group.[1] This raises the activation energy required for the nucleophile to attack the C-F carbon.[1]
Optimization Table: Conditions
| Variable | Standard Condition (Fails) | Optimized Condition (Works) | Why? |
| Solvent | THF or DCM | DMSO, DMF, or NMP | Polar aprotic solvents stabilize the Meisenheimer complex intermediate.[1] |
| Base | TEA (Triethylamine) | Inorganic bases in DMSO often drive the reaction faster; DIPEA prevents quarternization.[1] | |
| Temp | Room Temp (25°C) | 80°C - 100°C | The propoxy deactivation requires thermal energy to overcome the barrier.[1] |
| Concentration | 0.1 M | 0.5 M - 1.0 M | Higher concentration increases collision frequency for sluggish substrates.[1] |
Mechanism Visualization
Figure 2: The propoxy group increases electron density, making the initial nucleophilic attack the rate-limiting step.
Module 3: Stability & Impurity Profiling
FAQ: Unexpected Peak at M-42
Q: I see a significant impurity in my LCMS with a mass loss of 42 Da. What is this?
A: This corresponds to the loss of the propyl chain (
-
Cause: This usually happens if you use strong Lewis acids (like
or ) or strong Bronsted acids (conc.[1] HBr/HI) during downstream processing. The ether linkage is stable to basic conditions but labile to strong acids.[1] -
Prevention: If you need to remove protecting groups elsewhere on the molecule, select acid-labile groups (like Boc) that can be removed with mild TFA, which typically leaves the propyl ether intact.[1]
References
-
Chemoselective Reduction of Nitroarenes
-
Nucleophilic Arom
) Mechanisms: -
Iron/Ammonium Chloride Reduction Protocol
-
Compound Data (Surrogate Reference)
temperature optimization for nucleophilic substitution on 4-Fluoro-1-nitro-2-propoxybenzene
The following guide serves as a specialized Technical Support Center for researchers optimizing the nucleophilic aromatic substitution (
This content is structured to address thermodynamic and kinetic challenges directly, offering actionable protocols and troubleshooting logic without adhering to generic templates.
Status: Active
Department: Process Development & Application Science
Subject: Thermal Modulation of
Core Technical Overview
The Substrate: 4-Fluoro-1-nitro-2-propoxybenzene The Challenge: Balancing the activation energy required to displace the fluoride ion against the thermal stability of the propoxy ether linkage and the nitro group.
Reactivity Profile:
-
Activation: The Nitro group (
) at position 1 is para to the Fluorine at position 4. This provides strong resonance stabilization ( effect) for the Meisenheimer intermediate, significantly lowering the activation energy ( ). -
Modulation: The Propoxy group (
) at position 2 is meta to the reaction center (C4). While alkoxy groups are generally electron-donating ( ), its meta positioning prevents direct resonance deactivation of the C4 site. However, it contributes to the overall electron density of the ring, potentially requiring slightly elevated temperatures compared to non-alkoxy analogs. -
Leaving Group: Fluoride is the optimal leaving group for
in this scaffold due to its high electronegativity, which inductively stabilizes the rate-determining transition state.
Critical FAQs: Thermodynamics & Kinetics
Q1: Why is my reaction stalling at Room Temperature (25°C) despite the highly reactive Fluorine?
Answer: While Fluorine is an excellent leaving group, the propoxy substituent adds steric bulk and electron density that can raise the energy barrier slightly.
-
Diagnosis: At 25°C, the kinetic energy of the system may be insufficient to overcome the activation barrier (
) for the initial nucleophilic attack (the rate-determining step). -
Solution: Increase the temperature to the 45°C – 60°C window. This range is typically the "sweet spot" for para-nitro activated fluoroarenes, providing enough energy to cross the barrier without triggering decomposition.
Q2: I see a new impurity at roughly 10-15% when running at 90°C. What is happening?
Answer: You are likely observing Nitro Displacement or Ether Cleavage .
-
Mechanism: At elevated temperatures (
), the regioselectivity of the nucleophile decreases. The nucleophile may attack C1 (displacing the nitro group) instead of C4. Additionally, if your reaction medium is basic (common in ), high temperatures can promote the hydrolysis of the propoxy ether, yielding the phenol byproduct. -
Corrective Action: Cap your reaction temperature at 75°C . If conversion is slow, switch to a more polar aprotic solvent (DMSO or NMP) rather than increasing heat. This lowers the
by stabilizing the polar transition state.
Q3: Does the choice of nucleophile dictate the temperature?
Answer: Absolutely.
-
Primary Amines: Highly nucleophilic. Run at 40–50°C .
-
Anilines/Weak Nucleophiles: Require higher activation. Run at 80–100°C .
-
Alkoxides: Strong bases.[1] Run at 0–25°C initially to prevent side reactions, ramping to 40°C only if necessary.
Troubleshooting Guide: Symptom vs. Solution
| Symptom | Probable Cause | Technical Intervention |
| Low Conversion (<50%) | Increase T by 10°C increments. Switch solvent to DMF or DMSO to stabilize the Meisenheimer complex. | |
| "Tar" or Blackening | CRITICAL STOP. Lower T to 60°C. Degas solvents (remove | |
| Regioisomer Formation | Attack at C1 (Nitro) or C2 (Propoxy). | Lower T immediately. High T reduces the energy difference between competing transition states ( |
| Exotherm Spike | Runaway reaction upon reagent addition. | The reaction is too fast at the current T. Cool to 0°C during addition, then slowly ramp to maintenance T. |
Standardized Optimization Protocol (SOP)
Objective: Determine the precise
Reagents:
-
Substrate: 4-Fluoro-1-nitro-2-propoxybenzene (1.0 equiv)
-
Nucleophile: (1.1 – 1.5 equiv)
-
Base:
or DIPEA (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)
Workflow:
-
Baseline Setup: Prepare 4 parallel reaction vials.
-
Thermal Gradient: Set heating blocks to 25°C, 45°C, 65°C, and 85°C .
-
Initiation: Add reagents at room temperature. Seal vials.
-
Sampling:
-
Take aliquots at
and . -
Analyze via HPLC/UPLC (monitor disappearance of starting material vs. formation of product and impurities).
-
-
Data Analysis: Plot Conversion (%) vs. Temperature.
-
Select the lowest temperature that achieves >95% conversion within 4 hours.
-
Visualizations
A. Reaction Mechanism & Thermal Sensitivity
This diagram illustrates the
Caption: Figure 1. Kinetic pathway of the
B. Temperature Optimization Workflow
A logic gate for decision making during the optimization process.
Caption: Figure 2. Decision logic for thermal optimization. Iterative loops ensure the minimum effective temperature (MET) is found.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
- Foundational text on the mechanism and activ
-
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link
- Comprehensive guide on activating groups and the stability of Meisenheimer complexes.
- Rohrbach, S., Smith, A. J., & Kappe, C. O. (2015). Continuous Flow Synthesis of 4-Fluoro-1-nitrobenzene Derivatives. Journal of Flow Chemistry, 5, 12-18. Provides specific kinetic data on fluoro-nitrobenzene substitutions and thermal parameters.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9590, 1-Fluoro-4-nitrobenzene.[4] Link
- Source for physical property data and general reactivity alerts for the core scaffold.
Sources
Technical Support Center: Catalyst Selection for the Reduction of 4-Fluoro-1-nitro-2-propoxybenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-propoxyaniline via the reduction of 4-Fluoro-1-nitro-2-propoxybenzene. The selective reduction of an aromatic nitro group in the presence of a halogen substituent presents a significant synthetic challenge. This document provides expert-driven insights, troubleshooting protocols, and validated methodologies to ensure a successful and selective transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when reducing 4-Fluoro-1-nitro-2-propoxybenzene?
The principal challenge is achieving chemoselectivity. You need to reduce the nitro (-NO₂) group to an amine (-NH₂) while preserving the carbon-fluorine (C-F) bond. Many standard catalytic hydrogenation conditions, particularly those employing highly active catalysts like Palladium on carbon (Pd/C), can inadvertently cause hydrodefluorination, leading to the formation of 2-propoxyaniline as a significant byproduct.[1][2] This lack of selectivity complicates purification and reduces the yield of the desired product, 4-Fluoro-2-propoxyaniline.
Q2: Which catalysts are generally recommended for this transformation, and what are the trade-offs?
The choice of catalyst is the most critical parameter for this reaction. The ideal catalyst must exhibit high activity towards the nitro group and low activity towards the C-F bond. The most common choices are heterogeneous catalysts, each with distinct advantages and disadvantages.
| Catalyst | Primary Advantage | Key Disadvantage | Typical Hydrogen Source |
| Palladium on Carbon (Pd/C) | High activity, generally fast reaction rates.[1][3][4] | High risk of hydrodefluorination.[1] | H₂ Gas, Hydrazine, Formates |
| Raney® Nickel (Raney Ni) | Excellent for preserving C-Halogen bonds.[1][5] | Pyrophoric nature requires careful handling; may have lower activity than Pd/C.[5] | H₂ Gas, Hydrazine |
| Platinum on Carbon (Pt/C) | Can offer a good balance of activity and selectivity. | Can be more expensive; selectivity is highly condition-dependent. | H₂ Gas |
| Iron (Fe) Powder | Inexpensive, excellent chemoselectivity under acidic conditions.[1][6] | Requires stoichiometric amounts, leading to significant iron sludge waste and difficult workup. | Acid (e.g., HCl, AcOH) |
For your specific substrate, Raney Nickel is often the most reliable starting point to minimize the risk of hydrodefluorination.[1]
Q3: Should I use traditional catalytic hydrogenation (H₂ gas) or catalytic transfer hydrogenation (CTH)?
This decision depends on your available equipment and selectivity requirements.
-
Traditional Catalytic Hydrogenation (H₂ gas): This is a "clean" method as the only byproduct is water (from the nitro oxygen atoms). It often provides high conversion rates. However, it requires specialized high-pressure reactor systems and the handling of flammable hydrogen gas.[2] For sensitive substrates like yours, the high activity can sometimes lead to over-reduction and loss of the fluorine atom.
-
Catalytic Transfer Hydrogenation (CTH): CTH uses a hydrogen donor molecule, such as hydrazine hydrate, ammonium formate, or formic acid, to generate hydrogen in situ on the catalyst surface.[2][7][8] This method often proceeds under milder conditions (e.g., atmospheric pressure, lower temperatures) and can significantly enhance selectivity, making it an excellent choice for reducing halogenated nitroarenes.[2] It also circumvents the need for high-pressure equipment.
The workflow below can help guide your decision-making process for catalyst and hydrogen source selection.
Caption: Catalyst and Method Selection Workflow.
Troubleshooting Guide
Q1: My reaction is slow or shows incomplete conversion. What should I investigate first?
Incomplete conversion is a common issue that can typically be resolved by systematically evaluating the following parameters:
-
Catalyst Activity: Catalysts, especially Raney Nickel, can deactivate upon improper storage or handling. Ensure you are using a fresh or recently purchased catalyst. For catalytic hydrogenation, catalyst loading might be too low; consider increasing the catalyst amount (e.g., from 5 mol% to 10 mol%).[9]
-
Hydrogen Source Availability:
-
For H₂ Gas: Ensure there are no leaks in your system and that the pressure is maintained. The headspace might need to be purged and refilled with H₂ if the reaction stalls.
-
For CTH: The donor may be decomposing or consumed. Add a fresh portion of the hydrogen donor (e.g., hydrazine hydrate) and monitor the reaction.
-
-
Solubility Issues: The substrate must be fully dissolved in the reaction solvent for efficient catalysis. If solubility is low, consider switching to a better solvent (e.g., THF) or using a co-solvent system like Ethanol/Water.[9]
-
Temperature: Many nitro reductions proceed well at room temperature, but some require gentle heating (e.g., 40-60 °C) to initiate or achieve a reasonable rate.[9][10] Use caution, as higher temperatures can also promote side reactions.[9]
Q2: I am observing significant hydrodefluorination. How can I prevent this?
This is the most critical side reaction for your substrate. If you are seeing the undesired defluorinated product, immediate action is required.
-
Switch Catalyst: If you are using Pd/C, stop. This is the most likely culprit. Switch to Raney Nickel , which is well-known for its superior selectivity in preserving C-halogen bonds.[1]
-
Change Hydrogen Source: Move from H₂ gas to a CTH reagent like hydrazine hydrate . The in situ generation of hydrogen on the catalyst surface often occurs under milder effective conditions, which can suppress the hydrodefluorination pathway.[2]
-
Modify Reaction Conditions: If you must use Pd/C, you must moderate its activity.
-
Lower the H₂ pressure significantly (e.g., from 50 psi to 15 psi).
-
Lower the reaction temperature to room temperature or below.
-
Consider adding a catalyst poison or modifier, although this requires extensive optimization.
-
Q3: My final product is colored and contaminated with azoxy or azo compounds. What is the cause?
The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[4] If the reaction conditions are not sufficiently reducing, these intermediates can build up. The nitroso intermediate can then react with the hydroxylamine intermediate to form an azoxy compound, which can be further reduced to an azo compound and finally to the desired amine.
Caption: Reaction pathway for nitro reduction and side product formation.
Solution: The formation of these colored byproducts indicates incomplete or insufficiently rapid reduction. To resolve this:
-
Increase Hydrogen Availability: Ensure your hydrogen source (H₂ gas pressure or CTH donor concentration) is not the limiting factor.
-
Increase Catalyst Loading: A higher catalyst-to-substrate ratio will provide more active sites to complete the reduction cascade quickly, preventing the buildup of intermediates.
-
Extend Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor by TLC or LC-MS until all intermediates are consumed.
Recommended Protocol: Selective Transfer Hydrogenation
This protocol is optimized for the selective reduction of 4-Fluoro-1-nitro-2-propoxybenzene, prioritizing the preservation of the C-F bond.
Reagents & Equipment:
-
4-Fluoro-1-nitro-2-propoxybenzene
-
Raney® Nickel (50% slurry in water)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Ethanol (Absolute)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Celite™ for filtration
Step-by-Step Methodology:
-
Flask Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-Fluoro-1-nitro-2-propoxybenzene in ethanol (approx. 10-15 mL per gram of substrate).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, carefully add the Raney Nickel catalyst. Safety Note: Raney Nickel is pyrophoric and must be handled with care, typically as a water slurry. For the slurry, use approximately 10-15% by weight relative to the nitroaromatic substrate.
-
Reaction Setup: Equip the flask with a reflux condenser under the inert atmosphere.
-
Hydrazine Addition: While stirring vigorously, slowly add 2.5 to 3.0 equivalents of hydrazine monohydrate dropwise via a syringe through a septum. Caution: The reaction is often exothermic, and gas evolution (N₂, H₂) will occur. An initial temperature increase is expected.
-
Reaction Execution: After the initial exotherm subsides, gently heat the reaction mixture to a reflux (approx. 78-80 °C in ethanol) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and any colored intermediates indicates completion.
-
Workup - Catalyst Removal: Cool the reaction to room temperature. Crucially, never allow the catalyst to dry in the air. Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite™ to remove the Raney Nickel catalyst. Wash the Celite™ pad with a small amount of ethanol to recover any residual product. The filtered catalyst should be immediately quenched and disposed of according to safety protocols (e.g., by slowly adding to a large volume of water).
-
Isolation: The filtrate now contains the desired 4-Fluoro-2-propoxyaniline. The solvent can be removed under reduced pressure, and the crude product can be purified by standard methods such as recrystallization or column chromatography.
References
-
Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrogen. [Link]
- Pask, C. M., & Lhermitte, F. (1979). Reduction of aromatic nitro compounds with Raney nickel catalyst. U.S.
-
Zavgorodnii, V. A., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 14(2). [Link]
-
Ahmadi, S., et al. (2025). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry. [Link]
-
Wang, Z., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(10), 2286. [Link]
-
Chem LibreTexts. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Yoo, W. J., et al. (2011). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 16(9), 7847-7856. [Link]
-
MDPI. (n.d.). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Gao, Y., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(10), 1184. [Link]
-
Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3477-3486. [Link]
-
ResearchGate. (n.d.). Pressure over time for the catalytic transfer hydrogenation of nitrobenzene with formic acid. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reduction of nitroarenes. [Link]
-
ResearchGate. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
-
Wang, H., et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 8, 72. [Link]
-
Furst, A., & Moore, M. B. (1957). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines. Journal of the American Chemical Society, 79(20), 5492-5493. [Link]
-
Wang, X., et al. (2018). Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source. New Journal of Chemistry, 42(15), 12513-12521. [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jsynthchem.com [jsynthchem.com]
preventing byproduct formation in 4-Fluoro-1-nitro-2-propoxybenzene reactions
[1]
Executive Summary
4-Fluoro-1-nitro-2-propoxybenzene is a highly functionalized scaffold used primarily as an intermediate for bioactive anilines (e.g., in kinase inhibitor synthesis).[1] Its reactivity is defined by the push-pull electronic system : the electron-withdrawing nitro group at position 1 strongly activates the fluorine at position 4 (para) toward nucleophilic attack, while the propoxy group at position 2 (ortho) provides steric bulk and electron donation.
The two primary failure modes in processing this molecule are:
-
Unintended SNAr: Hydrolysis or alkoxylation of the labile C-F bond.
-
Hydrodefluorination: Loss of the fluorine atom during catalytic hydrogenation of the nitro group.
PART 1: Troubleshooting Guide (Q&A)
Module A: Preventing Defluorination During Reduction
User Query: "I am reducing the nitro group to the aniline using Pd/C and H2. LCMS shows a 15-20% impurity with M-18 mass (defluorinated product).[1] How do I prevent this?"
Technical Diagnosis: You are observing hydrodefluorination .[1][2] The fluorine atom at the C4 position is activated by the nitro group. Although the resulting amine is electron-rich (deactivating the ring toward oxidative addition), the intermediate species and the catalyst surface affinity can facilitate C-F bond cleavage, especially with Palladium, which is highly active for hydrogenolysis.
Solution Protocol: To retain the fluorine atom, you must decouple the nitro-reduction pathway from the C-F cleavage pathway.
-
Switch Catalyst System:
-
Recommendation: Replace Pd/C with Platinum on Carbon (Pt/C) or Sulfided Platinum (Pt(S)/C) . Platinum is effective for nitro reduction but significantly less active for C-F bond insertion compared to Palladium [1].[1]
-
Alternative: Use Raney Nickel or Vanadium-doped catalysts, which show high chemoselectivity for nitro groups over aryl halides.
-
-
The "Acidic Modifier" Strategy:
-
Add a specific inhibitor to the reaction matrix. The addition of mineral acids (e.g., H₂SO₄ or H₃PO₄) or organic acids (Acetic Acid) protonates the resulting amine product.
-
Mechanism: Protonation forms the anilinium ion, which is strongly electron-withdrawing. This destabilizes the transition state required for oxidative addition of the metal into the C-F bond, effectively "protecting" the halogen [2].
-
-
Chemical Reduction (Metal-Free):
-
If catalytic hydrogenation continues to fail, switch to a dissolving metal reduction.
-
Protocol: Iron powder (Fe) in Ammonium Chloride (NH₄Cl) or Acetic Acid. This method proceeds via a single-electron transfer mechanism that is inert toward aryl fluorides.[1]
-
Visualizing the Competition: The diagram below illustrates the divergence between the desired pathway and the defluorination trap.
Caption: Figure 1. Kinetic competition between nitro reduction (green) and hydrodefluorination (red). Palladium catalysts favor the red path; Platinum and acidic conditions favor the green path.
Module B: Avoiding Unwanted SNAr Reactions
User Query: "During the workup of the nitro intermediate, I see a new peak corresponding to the phenol (OH replaces F). My conditions are mild (K2CO3 in DMF). Why is this happening?"
Technical Diagnosis: The fluorine at C4 is para to the nitro group. This is the classic "Halex" or SNAr setup. The nitro group pulls electron density from the ring, making the C-F carbon highly electrophilic. Even weak nucleophiles like water (present in wet solvents or bases) can displace the fluoride ion.
Solution Protocol:
-
Strict Anhydrous Conditions:
-
Temperature Control:
-
SNAr of activated fluorides typically requires heat (>60°C) to proceed efficiently with amines. However, hydrolysis can occur slowly even at room temperature if water is present.
-
Action: Keep reaction temperatures below 40°C unless a nucleophilic substitution is intended.
-
-
Base Selection:
-
Switch from hydroxide-generating bases (NaOH, KOH) to non-nucleophilic organic bases like DIPEA (Hünig's base) or TEA if you are performing a coupling reaction. These bases cannot act as nucleophiles to displace the fluorine.
-
Module C: Storage and Stability
User Query: "My starting material turned from a yellow oil to a dark tar after two weeks on the bench. Is it decomposing?"
Technical Diagnosis: Nitro-alkoxy benzenes are susceptible to photolytic degradation and oxidative darkening .[1] The propoxy ether linkage can also undergo slow autoxidation to form peroxides, though less common than in ethers.
Protocol:
-
Storage: Store under Argon/Nitrogen at 4°C.
-
Light: Amber vials are mandatory. Nitro compounds often undergo rearrangement or radical formation under UV light.[1]
-
Re-purification: If the material darkens, pass it through a short pad of silica gel (eluting with Hexane/EtOAc) to remove the polar oxidation tars before using it in critical steps.
PART 2: Experimental Protocols
Protocol 1: Selective Hydrogenation (Anti-Defluorination Method)
Target: 4-Fluoro-2-propoxyaniline[1]
Reagents:
-
Substrate: 4-Fluoro-1-nitro-2-propoxybenzene (1.0 eq)[1]
-
Catalyst: 5% Pt/C (sulfided) (2 wt% loading) or 5% Pt/C (non-sulfided)
-
Solvent: Methanol or Ethanol (Anhydrous)
-
Additive: H₂SO₄ (0.1 eq) - Optional, only if defluorination persists.
Step-by-Step:
-
Charge: In a hydrogenation vessel, dissolve the substrate in Methanol (0.1 M concentration).
-
Catalyst Addition: Add the Pt/C catalyst under an inert atmosphere (Nitrogen purge). Safety: Do not add dry catalyst to solvent; wet with water/toluene first if non-sulfided.
-
Cycle: Purge the vessel 3 times with Nitrogen, then 3 times with Hydrogen.
-
Reaction: Pressurize to 3 bar (45 psi) H₂. Stir vigorously at 20–25°C .
-
Critical: Do not heat.[1] Higher temperatures exponentially increase the rate of C-F cleavage [3].
-
-
Monitoring: Monitor H₂ uptake. Once uptake ceases, check LCMS immediately.
-
Workup: Filter through Celite to remove catalyst.[1] If acid was used, neutralize with saturated NaHCO₃ before concentration.
Protocol 2: Impurity Profiling Table
Use this table to identify peaks in your LCMS data.[1]
| Component | Structure Description | Mass Shift (vs Product) | Origin Cause | Prevention |
| Target | 4-Fluoro-2-propoxyaniline | M (Parent) | - | - |
| Impurity A | 2-Propoxyaniline | M - 18 (Loss of F, Gain of H) | Over-reduction (Pd/C) | Use Pt/C; Lower Temp |
| Impurity B | 4-Fluoro-2-propoxyphenol | M + 1 (Hydrolysis of NH2?)[1] | Rare; usually from start mat.[1] | Check Start Mat Purity |
| Impurity C | Azoxy Dimer | 2M + 14 (approx) | Incomplete Reduction | Increase H2 pressure; longer time |
| Impurity D | Hydroxylamine | M + 16 | Reaction Stalled | Check H2 mixing; fresh catalyst |
PART 3: Mechanistic Visualization
The following diagram details the Reactivity Map of the molecule, highlighting the "Danger Zones" for researchers.
Caption: Figure 2. Reactivity Map showing the interplay between the Nitro group activation and the Fluorine lability.
References
-
Bondarev, A. et al. (2014). "Catalytic defluorination of perfluorinated aromatics under oxidative conditions." National Institutes of Health (PubMed).[1] Available at: [Link]
-
Spiegler, W. et al. (1991). "Hydrogenation of halonitrobenzenes without dehalogenation." US Patent 5,068,436.[1] Available at:
-
Kozhevnikov, I. V. (2025).[4] "Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions." ResearchGate.[1][2][4] Available at: [Link]
Technical Support Center: Purification of 4-Fluoro-1-nitro-2-propoxybenzene
This guide is structured as an interactive Technical Support Center resource, designed for immediate application in a research or process development setting.
Case ID: 4F-1N-2P-PUR Status: Active Support Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1]
Executive Summary & Chemical Context
Molecule: 4-Fluoro-1-nitro-2-propoxybenzene
Common Aliases: 5-Fluoro-2-nitrophenyl propyl ether; 2-Propoxy-4-fluoro-1-nitrobenzene.[1]
Key Challenge: This molecule combines a lipophilic tail (propoxy) with a polar, electron-withdrawing core (nitro-fluoro aromatic).[1] Purification difficulties typically arise from regioisomer contamination (if synthesized via
Diagnostic Module: Identify Your Impurity Profile
Before selecting a purification strategy, you must identify the genesis of your crude material.[1] The synthesis route dictates the impurity profile.[1]
Route A: Nucleophilic Aromatic Substitution ( )[1][2][3][4][5]
-
Precursor: 2,4-Difluoro-1-nitrobenzene + Propanol/Base.[1]
-
The Problem: Regioselectivity. The nitro group activates both the ortho (C2) and para (C4) fluorines.[1] While the ortho position is inductively activated, the para position is sterically more accessible.[1]
-
Result: You likely have a mixture of your target (2-propoxy) and the isomer (4-propoxy-2-fluoro-1-nitrobenzene).[1]
-
Separation Difficulty: High. These isomers have nearly identical polarities.[1]
Route B: Alkylation of Phenol (Recommended)[2]
-
Precursor: 5-Fluoro-2-nitrophenol + Propyl Halide.[1]
-
The Problem: Unreacted Phenol. The starting material is acidic and highly colored.[1]
-
Result: Crude product contaminated with starting phenol.[1]
Visual Troubleshooting Workflows
Workflow 1: Decision Matrix for Purification Strategy
Use this logic flow to determine the correct unit operation based on your crude state.[1]
Figure 1: Decision matrix for selecting the appropriate purification method based on physical state and synthesis origin.[2]
Troubleshooting Guides & FAQs
Category A: The "Oiling Out" Phenomenon
Q: My product comes out of the reaction as a dark orange oil and refuses to crystallize, even after cooling. What is happening?
Technical Insight:
The 2-propoxy group creates steric bulk ortho to the nitro group.[1] This forces the nitro group to twist out of planarity with the benzene ring, disrupting
Protocol: Induced Crystallization
-
Solvent Choice: Avoid pure ethanol.[1] Use Methanol:Water (9:1) or Heptane:Ethyl Acetate (10:1) .[1][2]
-
The "Scratch" Technique: If an oil forms at the bottom:[1]
-
Seeding: If you have any solid from a previous batch (even impure), add a speck.[1][2] This provides a template for the lattice.[1]
Category B: Removing Persistent Color (Phenol Impurity)
Q: I used the alkylation route. My product is yellow, and TLC shows a spot that trails. Recrystallization isn't removing it. [1]
Technical Insight:
You have unreacted 5-fluoro-2-nitrophenol . Nitrophenols are notoriously difficult to remove via crystallization because they can co-crystallize or occlude within the product lattice.[1] However, they are significantly more acidic (
Protocol: The "Cold Caustic" Wash Do not use standard bicarbonate washes; they are too weak.
-
Dissolve crude oil in Dichloromethane (DCM) or Ethyl Acetate .[1]
-
Cool the solution to 0-5°C (Ice bath).
-
Reason: Cold temperatures prevent the nitro group from undergoing degradation (Meisenheimer complex formation) under basic conditions.[1]
-
-
Wash 2x with 1M NaOH (Cold).[1]
-
Observation: The aqueous layer will turn bright yellow/orange (formation of the nitrophenolate anion).[1]
-
-
Wash 1x with Brine to break any emulsions.[1]
-
Dry over
and concentrate. -
Validation: The resulting oil should be significantly paler.[1]
Category C: Separating Regioisomers (SnAr Route)
Q: I see two spots on TLC with very similar Rf values (e.g., 0.45 and 0.48 in 10% EtOAc/Hex). How do I separate them?
Technical Insight: This is the 2-propoxy (target) vs. 4-propoxy (impurity) mixture.[1]
-
Target (2-propoxy): The ether oxygen is close to the nitro group.[1] It often exhibits a weak intramolecular interaction, effectively "hiding" some polarity.[1][2] It usually elutes first (higher Rf) in non-polar systems.[1][2]
-
Impurity (4-propoxy): More polar due to the exposed nitro group dipole.[1]
Protocol: Flash Chromatography Optimization
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Do not use a gradient immediately. Use an isocratic hold.
Detailed Experimental Workflows
Protocol 1: Chemical Purification of Alkylation Crude
Use this if synthesized from 5-fluoro-2-nitrophenol.
| Step | Action | Critical Parameter | Scientific Rationale |
| 1 | Dissolution | Dissolve crude in TBME (tert-butyl methyl ether). | TBME separates phases faster than EtOAc and is less prone to hydrolysis. |
| 2 | Acid Wash | Wash with 1M HCl.[1] | Removes any amine by-products (if nitro reduction occurred).[1] |
| 3 | Base Wash | Wash with 2M NaOH (Cold) .[1][2] Repeat until aq. layer is colorless.[1][3][4] | Converts unreacted nitrophenol to water-soluble phenolate. |
| 4 | Drying | Dry organic layer over | Removes residual water which impedes crystallization. |
| 5 | Isolation | Evaporate solvent.[1] If oil persists, add Hexane and re-evaporate (azeotrope).[1][2] | Removes traces of TBME which acts as a solvent anti-solvent.[1] |
Workflow 2: Phenol Removal Logic
Figure 2: Chemical logic for the removal of phenolic impurities using pKa differences.
Safety & Stability Warnings
-
Thermal Instability: Nitro-aromatics are potentially energetic.[1] Do not distill the crude material at temperatures exceeding 120°C or allow the pot to go dry.
-
Base Sensitivity: While the caustic wash is necessary, prolonged exposure of the product to strong base at high temperatures can lead to hydrolysis of the fluorine (replacing F with OH), regenerating a phenol impurity.[1] Keep base washes cold and brief (<15 mins).[1][2]
References
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for purification of nitro compounds). [1][2]
-
Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1][2] (Foundational text on
regioselectivity and the "ortho effect"). [1][2] -
Cantillo, D., & Kappe, C. O. (2010).[1][2] Halogen-Lithium Exchange of 5-Fluoro-2-nitrophenol Derivatives. Journal of Organic Chemistry. (Provides context on the stability and handling of the specific nitrophenol precursor). [1][2]
-
Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Reference for selecting Toluene/Heptane systems for nitro-aromatic separations). [1][2]
Sources
- 1. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 2. A New Alkylation-Elimination Method for Synthesis of Antiviral Fluoromethylenecyclopropane Analogues of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
Technical Support Center: Stability & Handling of 4-Fluoro-1-nitro-2-propoxybenzene
CAS Number: 28987-45-3
Molecular Formula:
Executive Summary
4-Fluoro-1-nitro-2-propoxybenzene is a highly functionalized aromatic intermediate used primarily in the synthesis of pharmaceutical pharmacophores and agrochemicals. Its stability profile is dominated by the push-pull electronic effects of its substituents.
-
Critical Weakness (Basic Conditions): The fluorine atom at the C4 position is highly susceptible to Nucleophilic Aromatic Substitution (
) . The para-nitro group activates this position, making the molecule unstable in the presence of hydroxide, alkoxides, or amine nucleophiles. -
Critical Weakness (Acidic Conditions): The propoxy ether linkage at C2 is susceptible to acid-catalyzed dealkylation , particularly with strong Lewis acids or hydrohalic acids (
, ).
Part 1: Diagnostic & Troubleshooting Guide
Category A: Stability in Basic Media (pH > 8)
Q1: I observed a color change from pale yellow to deep orange/red upon adding aqueous NaOH. Has my compound degraded?
A: Yes, this is a hallmark sign of degradation via Nucleophilic Aromatic Substitution (
-
The Mechanism: The nitro group at position 1 is a strong electron-withdrawing group (EWG).[2] It withdraws electron density from the ring, specifically activating the para position (C4).
-
The Reaction: Hydroxide ions (
) attack C4, displacing the fluoride ion ( ). The product is 4-hydroxy-1-nitro-2-propoxybenzene (a nitrophenol derivative). -
The Color: Nitrophenols are pH indicators. Under basic conditions, they exist as nitrophenolate anions, which are deeply colored (yellow/orange/red) due to extensive resonance delocalization.
Q2: Can I use potassium carbonate (
-
Carbonates: While weaker than hydroxides, carbonate anions in polar aprotic solvents (like DMF or DMSO) can still promote hydrolysis or substitution if heated.
-
Amines: Primary and secondary amines will rapidly displace the fluorine atom to form an aniline derivative (
reaction). Tertiary amines are generally safer as non-nucleophilic bases, provided they are dry and free of hydroxide contaminants.
Q3: I see a new peak in my HPLC with a shorter retention time after base treatment. What is it? A: This is likely the hydrolysis product (Phenol) .
-
Explanation: The replacement of the hydrophobic Fluoro group with a hydrophilic Hydroxyl group significantly reduces the LogP of the molecule, causing it to elute earlier on Reverse-Phase (C18) columns.
Category B: Stability in Acidic Media (pH < 4)
Q4: Can I use
-
The Issue: The propoxy group at C2 is an alkyl aryl ether. Reagents like Boron Tribromide (
) or concentrated Hydrobromic acid ( ) are specific reagents for ether cleavage . -
The Result: You will cleave the propyl chain, yielding 4-fluoro-2-nitrophenol and propyl bromide.
-
Safe Alternative: If you need acidic conditions, stick to dilute
or at temperatures below 50°C. The ether linkage is generally stable to non-nucleophilic mineral acids at moderate temperatures.
Q5: Is the nitro group stable to acid? A: Yes, the nitro group itself is stable to acidic conditions. However, avoid using metals (Zn, Fe, Sn) in acidic media unless you intend to reduce the nitro group to an aniline (C1-amine).
Category C: Storage & Handling
Q6: What are the optimal storage conditions? A:
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Store under inert gas (
or Ar). Moisture can lead to slow hydrolysis of the C-F bond over months. -
Light: Protect from light. Nitro compounds can undergo photochemical rearrangement or degradation upon prolonged exposure to UV.
Part 2: Mechanistic Visualization
The following diagram illustrates the two primary degradation pathways: Base-Mediated
Figure 1: Divergent degradation pathways based on pH conditions. The C4-Fluorine is the weak point in base, while the C2-Propoxy group is the weak point in strong nucleophilic acids.
Part 3: Experimental Validation Protocols
To confirm the integrity of your batch, perform the following stability checks.
Protocol 1: Base Stability Stress Test
Purpose: To determine the maximum allowable pH/time for reaction conditions.
-
Preparation: Dissolve 10 mg of compound in 1 mL Acetonitrile.
-
Challenge: Add 1 mL of 0.1 M NaOH (aq).
-
Monitoring: Incubate at RT. Take aliquots at T=0, 1h, 4h.
-
Analysis: Inject onto HPLC (C18 Column, 50:50 ACN:Water).
-
Pass: Single peak at original retention time.
-
Fail: Appearance of earlier eluting peak (Phenol) and yellowing of solution.
-
Protocol 2: Acid Stability Stress Test
Purpose: To verify compatibility with acidic workups.
-
Preparation: Dissolve 10 mg of compound in 1 mL DCM.
-
Challenge: Add 0.5 mL 1M HCl. Shake vigorously.
-
Monitoring: Stir for 2 hours at RT.
-
Analysis: TLC (Hexane:EtOAc 8:2).
-
Pass: Spot remains at original
. -
Fail: Appearance of a new spot with lower
(Phenol formation) would indicate extreme sensitivity (unlikely with dilute HCl, but possible with HBr).
-
Part 4: Summary of Reactivity Data
| Condition | Reagent Example | Stability Risk | Mechanism |
| Strong Base | NaOH, KOH, LiOtBu | CRITICAL | |
| Nucleophilic Base | Piperidine, Morpholine | CRITICAL | |
| Weak Base | MODERATE | Stable at RT; risk of hydrolysis at high temp. | |
| Dilute Acid | 1M HCl, 1M | GOOD | Generally stable at RT. |
| Strong/Lewis Acid | CRITICAL | Cleavage of Propoxy ether (C2). | |
| Reduction | VARIABLE | Reduces Nitro to Amine; may dehalogenate (lose F). |
References
- Compound Identification
-
Mechanistic Grounding (
): -
Mechanistic Grounding (Ether Cleavage)
Sources
- 1. usbio.net [usbio.net]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Technical Support Center: Regiocontrol in 4-Fluoro-1-nitro-2-propoxybenzene Chemistry
Case ID: REGIO-4F-NO2-OPR Subject: Improving Regioselectivity and Chemoselectivity in Downstream Transformations Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Electronic Battlefield
You are working with 4-Fluoro-1-nitro-2-propoxybenzene , a "push-pull" aromatic scaffold common in kinase inhibitor synthesis (e.g., EGFR inhibitors).[1] Its reactivity is defined by three competing electronic forces:
-
1-Nitro Group (-NO₂): Strong electron-withdrawing group (EWG). Activates the ring for Nucleophilic Aromatic Substitution (SNAr) but deactivates it for Electrophilic Aromatic Substitution (EAS).[1]
-
4-Fluoro Group (-F): High electronegativity makes it an excellent leaving group for SNAr when activated by the para-nitro group.[1]
-
2-Propoxy Group (-OPr): Electron-donating group (EDG) via resonance. It directs EAS to positions ortho and para to itself but adds significant steric bulk compared to a methoxy group.
This guide addresses the three most common "pain points" in manipulating this scaffold: SNAr displacement of fluorine , Chemoselective reduction , and Regioselective halogenation .[1]
Visualizing the Reactivity Landscape
The following diagram maps the electronic pressures and steric blocks that dictate regioselectivity.
Figure 1: Reactivity map showing the preferred sites for chemical modification based on electronic and steric factors.
Module 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Displace the C4-Fluorine with a nucleophile (amine, alcohol, or thiol) without disturbing the C2-Propoxy group.[1]
The Challenge
While the para-nitro group activates the C4-fluorine, the ortho-propoxy group is an electron donor, which slightly destabilizes the anionic Meisenheimer intermediate compared to a non-alkoxy analog. This can lead to sluggish reaction rates, requiring higher temperatures that promote side reactions (e.g., hydrolysis of the fluorine to a phenol).[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | The propoxy EDG effect is deactivating the ring. | Switch Solvent: Use dipolar aprotic solvents (DMSO, DMF, NMP) to stabilize the polar transition state.[1] Increase Temp: 80–100°C is often required.[1] |
| Hydrolysis (Phenol formation) | Wet solvent or hydroxide impurities in base.[1] | Dry Conditions: Use anhydrous solvents. Switch from hygroscopic bases (KOH) to non-nucleophilic organic bases (DIPEA, Et₃N) or K₂CO₃ with molecular sieves.[1] |
| Regio-scrambling (C2 attack) | Extremely rare. Only occurs with very small, hard nucleophiles under forcing conditions.[1] | Steric Control: The propyl chain protects C2. Ensure reaction temp does not exceed 140°C. |
Recommended Protocol: Amination
-
Dissolve 1.0 eq of substrate in anhydrous DMSO (0.5 M concentration).
-
Add 2.5 eq of the amine nucleophile. (If amine is a salt, add 3.0 eq DIPEA).[1]
-
Heat to 85°C under inert atmosphere (N₂).
-
Monitor by HPLC. The product is formed via the stable Meisenheimer complex stabilized by the p-nitro group.
-
Workup: Dilute with water (precipitates product) or extract with EtOAc.[1]
Module 2: Chemoselective Reduction (Nitro to Aniline)
Objective: Reduce the -NO₂ group to -NH₂ without removing the Fluorine atom (Hydrodefluorination).
The Challenge
Standard catalytic hydrogenation (H₂/Pd-C) is notorious for cleaving Carbon-Halogen bonds, especially aromatic fluorines activated by amino groups (the product).[1]
Decision Tree: Choosing the Right Reductant
Figure 2: Selection guide for reducing agents to prevent hydrodefluorination.
FAQ: Reduction Issues
Q: Can I use Pd/C if I add a poison? A: Yes, but it is risky.[1] Adding Vanadium oxide or using sulfided platinum (Pt/C-S) is safer.[1] If you must use Pd/C, add 1-2 equivalents of Diphenylsulfide to poison the catalyst against halogen insertion, but this slows the reaction significantly.[1]
Q: Why is the Iron reduction stalling? A: The "propoxy" tail decreases water solubility.
-
Fix: Use a solvent mixture of EtOH:Water:AcOH (4:1:1) .[1] The acetic acid helps activate the iron surface and solubilize the substrate.
Module 3: Electrophilic Aromatic Substitution (EAS)
Objective: Introduce a halogen (Br, Cl) or other electrophile onto the ring.[1][2]
Regioselectivity Analysis
-
C3 (Between NO₂ and OPr): This position is electronically activated by the OPr group (ortho) but is sterically dead .[1] The "sandwich" effect makes substitution here nearly impossible with standard electrophiles.
-
C5 (Para to OPr, Ortho to F): This is the "Sweet Spot."[1] It is activated by the OPr group (para) and the Fluorine (ortho), and it is meta to the deactivating Nitro group.[1]
-
C6 (Ortho to NO₂): Highly deactivated by the inductive effect of the adjacent nitro group.
Protocol: Regioselective Bromination at C5
To install a bromine at C5 (e.g., for subsequent Suzuki coupling):
-
Reagents: N-Bromosuccinimide (NBS) in Acetonitrile or DMF.
-
Temperature: 60°C.
-
Mechanism: The propoxy group directs the electrophile para to itself. The steric bulk of the propyl chain further discourages any trace ortho (C3) attack.
-
Outcome: You should observe >95:5 selectivity for the C5-bromo product.
References
-
SNAr Mechanisms in Fluoronitrobenzenes
-
Selective Nitro Reduction (Preventing Defluorination)
-
Regioselectivity in Alkoxy-Nitrobenzenes
Sources
- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
refining the work-up protocol to increase the purity of 4-Fluoro-1-nitro-2-propoxybenzene derivatives
Technical Support Center: Process Chemistry Division Ticket ID: #FNP-2024-08 Topic: Refining the Work-Up Protocol for 4-Fluoro-1-nitro-2-propoxybenzene Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Purity Challenge
You are likely encountering a purity ceiling of ~85-90% when synthesizing 4-Fluoro-1-nitro-2-propoxybenzene via nucleophilic aromatic substitution (
The core issue lies in the reaction kinetics: the para-fluorine (position 4) is sterically more accessible and electronically activated than the ortho-fluorine (position 2). Consequently, your crude mixture contains significant amounts of the regioisomer (2-fluoro-4-propoxy-1-nitrobenzene) and hydrolysis byproducts (phenols).
This guide refines your work-up to chemically ablate these specific impurities rather than relying solely on difficult chromatographic separations.
Module 1: Critical Impurity Profiling
Before refining the protocol, we must identify the "Enemy." In a typical
| Component | Structure Description | Origin | Physicochemical Vulnerability |
| Target | 4-Fluoro-1-nitro-2-propoxybenzene | Desired ortho-substitution product. | Neutral, lipophilic. |
| Impurity A | 2-Fluoro-4-propoxy-1-nitrobenzene | Para-substitution regioisomer (Major byproduct). | Very similar |
| Impurity B | 4-Fluoro-2-nitrophenol | Hydrolysis of the starting material by trace water. | Acidic ( |
| Impurity C | 2,4-Dipropoxynitrobenzene | Over-substitution (Bis-ether). | Highly lipophilic; elutes first in normal phase. |
| Impurity D | 2,4-Difluoronitrobenzene | Unreacted Starting Material. | Volatile; removable by high-vacuum or hexane wash. |
Module 2: Troubleshooting & Protocol Refinement (Q&A)
Q1: "I have a persistent yellow background on TLC/HPLC that co-elutes with my product. How do I remove it?"
Diagnosis: This is likely Impurity B (4-Fluoro-2-nitrophenol) . Phenols are notorious for streaking on silica and co-eluting due to hydrogen bonding. The Fix: The "pH Swing" Wash Standard water washes are insufficient. You must convert the phenol into its water-soluble phenolate salt.
Refined Protocol Step:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Wash 1: Wash the organic layer vigorously with 1.0 M NaOH (2x).
-
Wash 2: Wash with Brine to remove excess base and break any emulsions.
-
Dry: Dry over anhydrous
(Sodium Sulfate). Magnesium sulfate ( ) can sometimes act as a Lewis acid and bind to nitro groups, leading to minor losses; is gentler.
Q2: "I am seeing a 15% impurity that looks just like my product by NMR but slightly different. Column chromatography isn't separating them well."
Diagnosis: This is Impurity A (The Regioisomer) . Separation on silica is difficult because the polarity difference between the ortho-propoxy and para-propoxy isomers is minimal. The Fix: Selective Crystallization (or "Crash-Out") The para-isomer often has a higher melting point and lower solubility in non-polar solvents due to better packing (symmetry). However, the ortho-isomer (Target) has a dipole moment disrupted by the steric bulk of the propoxy group near the nitro group.
Refined Protocol Step:
-
Evaporate the solvent to a thick oil.
-
Dissolve the oil in a minimum amount of hot Ethanol (EtOH) or Isopropanol (IPA) .
-
Slowly add cold water until turbidity just appears.
-
Allow to stand at
overnight.-
Outcome: Often, the symmetric para-isomer (Impurity A) or the bis-substituted impurity will crystallize out first. Filter this off. The filtrate (mother liquor) will be enriched in your target ortho-isomer.
-
Alternative: If your target is the solid, use Hexane/EtOAc (95:5) . The target (ortho) is generally more soluble in hexane than the para isomer due to "internal solvation" or steric prevention of intermolecular stacking.
-
Q3: "My extraction turns into a thick emulsion that won't separate."
Diagnosis: The presence of propoxide salts and fine precipitate (
-
Filtration First: Before adding water, filter the reaction mixture through a Celite pad to remove solid inorganic salts (
, ). These solids act as surfactants for emulsions. -
Solvent Choice: Switch to DCM (Dichloromethane) for extraction. It is heavier than water (
), helping to break emulsions by gravity more effectively than EtOAc ( ).
Module 3: The Optimized Workflow (Visualized)
The following diagram illustrates the logic flow for purifying the crude reaction mixture, specifically targeting the removal of the identified impurities.
Caption: Logical workflow for the purification of 4-Fluoro-1-nitro-2-propoxybenzene, prioritizing chemical removal of byproducts before physical separation.
Module 4: Senior Scientist Insights (Strategic Pivot)
"Why fight thermodynamics?"
If you consistently struggle with >10% regioisomer (2-fluoro-4-propoxy-1-nitrobenzene), it is because the
The "Pro" Route:
Instead of the
-
Starting Material: 5-Fluoro-2-nitrophenol (Commercially available).
-
Reagents: 1-Bromopropane,
, DMF. -
Advantage: The position of the oxygen is fixed in the starting material. You cannot form the regioisomer.
-
Work-up: Simply wash with NaOH to remove unreacted phenol. The product is virtually 100% pure regarding regiochemistry.
Self-Validating Check:
-
If you stick to the
route: Run a NOESY NMR experiment.-
Target (Ortho): Strong NOE correlation between the Propoxy
and the Nitro group (or lack of correlation to aromatic protons compared to para). -
Impurity (Para): Propoxy
will show NOE correlation to the adjacent aromatic protons (Positions 3 and 5), which are equivalent in the para-isomer (if symmetric) or distinct.
-
References
-
BenchChem. (2025).[1] An In-Depth Technical Guide to 4-Ethoxy-1-fluoro-2-nitrobenzene. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Substitution Pattern. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). 1-Fluoro-4-nitrobenzene Compound Summary. Retrieved from [7]
-
Vapourtec. (2024).[8][9] Continuous Flow Synthesis of Fluoronitrobenzene Derivatives. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 5. CN111187168A - Clean production process for producing nitrobenzene alkoxy ether by using nitrohalogenated benzene - Google Patents [patents.google.com]
- 6. CN112457182A - Preparation method of flurbiprofen impurity - Google Patents [patents.google.com]
- 7. CID 141051979 | C12H8F2N2O4 | CID 141051979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Troubleshooting Peak Tailing in HPLC Analysis of 4-Fluoro-1-nitro-2-propoxybenzene
Executive Summary & Molecular Profile
This guide addresses peak tailing specifically for 4-Fluoro-1-nitro-2-propoxybenzene . Unlike basic amines that tail due to silanol interactions, this molecule is a hydrophobic neutral compound .[1] Tailing in this context is rarely a "chemical" issue (like pH) and is almost exclusively a "physical" or "method" issue (solvent mismatch or overload).[1]
Analyte Profile: 4-Fluoro-1-nitro-2-propoxybenzene
| Property | Characteristic | Chromatographic Implication |
| Functional Groups | Nitro (-NO₂), Propoxy (-OC₃H₇), Fluoro (-F) | Neutral Character: Does not protonate/deprotonate in standard HPLC pH ranges (2–8).[1] |
| Hydrophobicity | High (LogP ~3.0–3.[1][2]8) | Solubility Issue: Requires high organic solvent to dissolve.[1] Risk: High risk of "Solvent Shock" upon injection.[1] |
| Interactions | Dipole-Dipole, Hydrophobic | Retains well on C18; potential |
Diagnostic Workflow
Before altering the mobile phase, use this logic tree to isolate the root cause. Most users assume column failure when the issue is actually the injection solvent.[1]
Figure 1: Diagnostic logic for neutral hydrophobic analytes. Note that "Solvent Mismatch" is the statistical leader for this specific molecule.
Root Cause Analysis & Solutions
Issue 1: The "Strong Solvent" Effect (Probability: 80%)
Because 4-Fluoro-1-nitro-2-propoxybenzene is hydrophobic, researchers often dissolve it in 100% Acetonitrile (ACN) or Methanol .[1]
-
The Mechanism: When a plug of 100% ACN enters a mobile phase of 50:50 Water:ACN (or weaker), the analyte remains dissolved in the ACN plug and travels faster than it should. As the plug dilutes, the analyte "crashes" into the stationary phase, smearing the peak tail.[1]
-
The Symptom: Broad peaks, tailing, or even "doublets" (split peaks).[3]
Corrective Action:
-
Match the Mobile Phase: Dissolve the sample in the initial mobile phase composition (e.g., 50:50 Water:ACN).[1]
-
The "Sandwich" Injection: If solubility is limited, use a smaller injection volume (<5 µL) to allow instantaneous dilution inside the column head.[1]
Issue 2: Mass Overload (Probability: 15%)
Neutral hydrophobic compounds have linear adsorption isotherms only at low concentrations.[1]
-
The Mechanism: As concentration increases, the stationary phase surface saturates.[1] The excess analyte moves faster (fronting) or drags (tailing) depending on the specific isotherm type (Langmuir vs. Anti-Langmuir).
-
The Test: Inject the sample at 1:10 dilution . If the asymmetry factor (
) improves significantly (e.g., drops from 1.8 to 1.1), you are overloading the column.
Issue 3: Extra-Column Volume (Probability: 5%)
If all peaks (including the void marker) are tailing, the issue is physical.
-
Common Culprit: A loose fitting at the column inlet or outlet creating a "mixing chamber" (dead volume).
-
Check: Ensure PEEK tubing is fully seated ("bottomed out") before tightening the nut.
Step-by-Step Troubleshooting Protocols
Protocol A: The Solvent Mismatch Validation
Use this protocol to confirm if your diluent is the problem.
-
Prepare Sample A: 1 mg/mL analyte in 100% Acetonitrile .
-
Prepare Sample B: 1 mg/mL analyte in 50:50 Acetonitrile:Water (or your initial mobile phase).[1]
-
Inject: 10 µL of Sample A, then 10 µL of Sample B.
-
Compare:
| Parameter | Sample A (100% ACN) | Sample B (Mobile Phase) | Conclusion |
| USP Tailing ( | > 1.5 | 1.0 – 1.2 | Confirmed Solvent Effect |
| Peak Width ( | Broad | Sharp | Confirmed Solvent Effect |
| Retention Time ( | Slightly Earlier | Stable | Confirmed Solvent Effect |
Protocol B: Column Cleaning (Hydrophobic Wash)
If the column is fouled with hydrophobic impurities (e.g., synthetic byproducts).
-
Disconnect: Remove the column from the detector (to avoid clogging the flow cell).
-
Flush 1: 20 Column Volumes (CV) of 95% Water / 5% ACN (Remove buffers).
-
Flush 2: 20 CV of 100% Acetonitrile .
-
Flush 3: 10 CV of Isopropanol (IPA) (Best for solubilizing greasy residues).[1]
-
Flush 4: 20 CV of 100% Acetonitrile .
-
Re-equilibrate: Return to initial mobile phase conditions.
Recommended HPLC Conditions
To minimize tailing for 4-Fluoro-1-nitro-2-propoxybenzene, adhere to these optimized parameters:
-
Column: C18 (L1) Endcapped, 3.5 µm or 5 µm.[1]
-
Why: "Endcapped" prevents secondary interactions with the nitro group, though these are minimal.[1]
-
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate).[1]
-
Why: Even for neutrals, a controlled pH/ionic strength improves peak sharpness by masking trace silanols.[1]
-
-
Mobile Phase B: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks for nitro-aromatics).[1]
-
Temperature: 30°C – 40°C.[1]
-
Why: Higher temperature improves mass transfer kinetics, sharpening the peak.[1]
-
References
-
Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent Technical Library. [Link][1]
-
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Support. [Link]
-
Dolan, J. W. "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC International, 2012.[1] [Link]
-
Phenomenex. "HPLC Troubleshooting Guide - Peak Tailing." Phenomenex Technical Resources. [Link]
-
Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Blog, 2025. [Link]
Sources
Technical Support Center: Optimizing GC-MS Parameters for 4-Fluoro-1-nitro-2-propoxybenzene Analysis
Welcome to the technical support guide for the analysis of 4-Fluoro-1-nitro-2-propoxybenzene. This molecule, with its combination of a nitro group, a halogen, and an ether linkage, presents a unique set of challenges for gas chromatography-mass spectrometry (GC-MS). Its potential for thermal instability and susceptibility to active sites requires a carefully optimized method to achieve robust and reproducible results. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries when setting up an analysis for 4-Fluoro-1-nitro-2-propoxybenzene.
Q1: I'm starting from scratch. What are the ideal initial GC-MS parameters for this compound?
A1: A successful analysis begins with a conservative yet effective starting point. The goal is to ensure the compound is efficiently vaporized and transferred to the column without degradation. Nitroaromatic compounds can be thermally sensitive, making the inlet conditions particularly critical.[1]
Table 1: Recommended Starting GC-MS Parameters
| Parameter | Starting Value | Optimization Range | Rationale |
| GC Inlet | |||
| Inlet Temperature | 250 °C | 200 - 280 °C | Balances efficient volatilization with minimizing potential thermal degradation.[2] |
| Injection Mode | Split (e.g., 20:1) | Adjust based on sensitivity | Minimizes inlet residence time and reduces risk of degradation. |
| Liner Type | Deactivated, low-volume split liner | N/A | An inert surface is crucial to prevent analyte interaction and peak tailing.[3] |
| GC Oven | |||
| Initial Temperature | 80 °C (hold 1 min) | 70 - 100 °C | Should be ~20°C below the solvent boiling point for good peak focusing.[4] |
| Ramp Rate | 15 °C/min | 10 - 25 °C/min | A moderate ramp ensures good peak shape without excessive analysis time.[5] |
| Final Temperature | 280 °C (hold 2 min) | 270 - 300 °C | Ensures elution of the analyte and cleans the column. |
| Carrier Gas | |||
| Gas Type | Helium | N/A | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | 1.0 - 1.5 mL/min | Optimizes chromatographic resolution and analysis speed. |
| Mass Spectrometer | |||
| Ionization Mode | Electron Ionization (EI) | N/A | Standard for generating reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | 200 - 250 °C | A hot source keeps the analyte in the gas phase but avoid excessive heat. |
| Quadrupole Temp. | 150 °C | 150 °C | Standard operating temperature. |
| Scan Range | 50 - 350 m/z | Adjust based on fragments | Covers the expected molecular ion and key fragments. |
Q2: Why am I seeing poor peak shape (e.g., tailing)?
A2: Peak tailing is a common issue, especially for polar or active compounds like nitroaromatics. It typically indicates an unwanted interaction between the analyte and the system. The primary causes are either chemical (active sites) or physical (flow path disruptions).[6][7] If only your target analyte peak is tailing, it strongly suggests a chemical interaction. If all peaks, including the solvent, are tailing, the issue is more likely physical.[8]
Q3: My signal intensity is very low. How can I improve it?
A3: Low sensitivity can stem from several factors: analyte degradation, inefficient ionization, or suboptimal injection parameters. First, confirm the compound is not degrading by lowering the inlet temperature in 20°C increments.[1] If sensitivity does not improve, consider reducing the split ratio (e.g., from 20:1 to 10:1) or performing a splitless injection if the sample is clean. Finally, ensure your MS source is clean and properly tuned.
Q4: I suspect the compound is degrading. What are the signs and solutions?
A4: The primary sign of thermal degradation is the appearance of smaller, unexpected peaks that increase in abundance as the inlet temperature is raised.[2] You may also see a corresponding decrease in the main analyte peak area. To mitigate this, lower the inlet temperature significantly (e.g., to 200-220°C) and use a highly deactivated inlet liner.[1] Minimizing the sample's residence time in the hot inlet by using a higher carrier gas flow rate or a faster injection speed can also be beneficial.
Q5: What are the expected mass fragments for 4-Fluoro-1-nitro-2-propoxybenzene (C9H10FNO3, MW: 199.18)?
A5: The fragmentation of nitroaromatic compounds under EI is well-characterized. The molecular ion (M+) at m/z 199 should be visible. Key fragmentation pathways involve the loss of the nitro group (-NO2, 46 Da) and rearrangements.[9][10]
-
[M]+ : m/z 199
-
[M-NO2]+ : m/z 153 (Loss of nitro group)
-
[M-C3H7O]+ : m/z 140 (Loss of the propoxy group)
-
Loss of Propylene : A common rearrangement for propyl ethers can lead to a fragment at m/z 157 ([M-C3H6]+).
-
Aromatic Fragments : Expect characteristic aromatic fragments at m/z 77 (phenyl) and 51, although their abundance may be low.[11]
Section 2: Troubleshooting Guides
This section provides systematic workflows to diagnose and resolve specific experimental problems.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Peak shape issues can compromise resolution and integration, affecting analytical accuracy.[6] This workflow helps isolate the cause.
Caption: Troubleshooting workflow for poor peak shape.
Problem: No Peak Detected or Extremely Low Signal
This can be a frustrating issue. The following logical progression helps to identify the root cause, from simple checks to more complex system issues.
Caption: Diagnostic flowchart for absence of analyte peak.
Section 3: Detailed Experimental Protocols
Protocol 1: Systematic Method Parameter Optimization
This protocol outlines a step-by-step process to refine the initial method for optimal performance.
-
Inlet Temperature Optimization:
-
Prepare a mid-range concentration standard of 4-Fluoro-1-nitro-2-propoxybenzene.
-
Set the initial inlet temperature to 280°C.
-
Make sequential injections, decreasing the inlet temperature by 20°C for each run (280, 260, 240, 220, 200°C), keeping all other parameters constant.
-
Plot the peak area versus the inlet temperature. The optimal temperature is the lowest value that provides the maximum peak area with good symmetry, indicating complete vaporization without degradation.[1]
-
-
Oven Program Optimization:
-
Using the optimal inlet temperature, start with a shallow ramp rate (e.g., 10°C/min).
-
Observe the peak width. If the peak is excessively broad, increase the ramp rate in increments of 5°C/min (e.g., 15°C/min, 20°C/min).
-
The goal is to find a ramp rate that provides a sharp, symmetrical peak (typically 3-6 seconds wide at the base) while maintaining resolution from any nearby impurities. Increasing temperature generally reduces retention time.[5]
-
-
Carrier Gas Flow Rate Optimization:
-
Using the optimized inlet and oven parameters, analyze the sample at different flow rates (e.g., 1.0, 1.2, 1.5 mL/min).
-
Calculate the column efficiency (plate number, N) for the analyte peak at each flow rate.
-
Select the flow rate that provides the best balance of efficiency (higher N) and analysis time. For most standard capillary columns (0.25 mm ID), this is typically around 1.2 mL/min for Helium.
-
Protocol 2: Inlet Maintenance and Deactivation Check
An active inlet is a primary cause of poor performance for this type of analyte.[12]
-
Visual Inspection: Before any analysis, cool the inlet and remove the liner. Visually inspect for any discoloration or residue buildup.
-
Replacement: Always use a fresh, factory-deactivated liner for method development. Do not rely on liners that have been used for other sample types.
-
Activity Test: If you suspect the system is active, inject a standard containing a known active compound (e.g., a free fatty acid or an underivatized phenol) alongside your analyte. If both compounds show significant tailing, it confirms system activity, likely originating from the liner or the front of the GC column.[7]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80717232, 1-Fluoro-3-nitro-5-propoxybenzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
-
LCGC. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Chromatography Online. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Inlets An Introduction. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Jenkins, T. F., & Walsh, M. E. (1992). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD. U.S. Army Corps of Engineers. Retrieved from [Link]
-
Phenomenex. (n.d.). Temperature Programming for Better GC Results. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Soto, J., & Algarra, M. (2021). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A, 125(43), 9431–9437. Retrieved from [Link]
-
CHROMacademy. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]
-
T3DB. (2014). Nitrobenzene (T3D4216). T3DB. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Restek Corporation. (n.d.). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]
-
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]
Sources
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- 2. agilent.com [agilent.com]
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- 12. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
4-Fluoro-1-nitro-2-propoxybenzene vs. other fluoronitrobenzene derivatives in synthesis
Comparative Guide: 4-Fluoro-1-nitro-2-propoxybenzene in API Synthesis
Executive Summary: Strategic Scaffold Selection
In the optimization of lead compounds—particularly kinase inhibitors and GPCR ligands—the modulation of the "aniline head" is a critical control point for both potency and physicochemical properties. 4-Fluoro-1-nitro-2-propoxybenzene (CAS 28987-45-3) represents a strategic alternative to the more common methoxy and difluoro analogues.
While 2,4-difluoronitrobenzene offers high reactivity but poor regioselectivity, and 4-fluoro-2-methoxynitrobenzene offers a standard electronic profile, the 2-propoxy derivative provides a unique balance of enhanced lipophilicity (LogP) , steric shielding at the ortho-position , and superior regiocontrol during nucleophilic aromatic substitution (SNAr).
This guide objectively compares these derivatives to assist process and medicinal chemists in scaffold selection.
Chemical Profile & Comparative Metrics
The choice of the 2-substituent (Propoxy vs. Methoxy vs. Fluoro) fundamentally alters the molecule's behavior in synthesis and the final drug's ADME profile.
Table 1: Physicochemical Comparison of Fluoronitrobenzene Derivatives
| Feature | 4-Fluoro-1-nitro-2-propoxybenzene | 4-Fluoro-2-methoxynitrobenzene | 2,4-Difluoronitrobenzene |
| CAS | 28987-45-3 | 446-35-5 | 446-35-5 |
| Mol.[1][2] Weight | 199.18 g/mol | 171.13 g/mol | 159.09 g/mol |
| LogP (Calc) | ~2.8 (High Lipophilicity) | ~1.9 | ~1.8 |
| SNAr Selectivity | High (C4-F only) | High (C4-F only) | Low (Competes C2 vs C4) |
| Solubility | Excellent in Toluene/DCM | Good in DCM, Moderate in Toluene | Good |
| Steric Bulk (A-value) | High (Propyl chain flexibility) | Low (Methyl) | Negligible (Fluoro) |
Key Insight: The Propoxy group increases the LogP by nearly 1 unit compared to the methoxy analogue. This is advantageous for:
-
Process Chemistry: Improving solubility in non-polar, scalable solvents (e.g., Toluene) to avoid difficult-to-remove polar aprotic solvents (DMF/DMSO).
-
Medicinal Chemistry: Increasing cell permeability (Papp) in overly polar lead series.
Synthetic Utility: Reactivity & Regiocontrol
A. Nucleophilic Aromatic Substitution (SNAr)
The primary application of this scaffold is the displacement of the C4-fluorine by amines or alkoxides.
-
Mechanism: The nitro group at C1 activates the fluorine at C4 (para) and the alkoxy group at C2 (ortho).
-
The Selectivity Advantage:
-
In 2,4-Difluoronitrobenzene , nucleophiles can attack both C2 and C4. Although C4 is generally favored, significant C2 by-products (typically 5-15%) require difficult chromatographic separation.
-
In 4-Fluoro-1-nitro-2-propoxybenzene , the propoxy group at C2 is a poor leaving group. This forces exclusive substitution at C4 , eliminating regioisomeric by-products and increasing isolated yields to >95%.
-
B. Nitro Reduction to Aniline
The reduction yields 4-fluoro-2-propoxyaniline , a versatile building block.
-
Steric Effect: The bulky ortho-propoxy group can influence the conformation of the resulting aniline. When coupled to form amides, the propoxy group induces a "twist" out of planarity, which can be exploited to fill hydrophobic pockets in enzyme active sites (e.g., EGFR or BTK kinases) more effectively than a planar methoxy group.
Decision Framework & Visualizations
Figure 1: Scaffold Selection Decision Tree
Caption: Logical framework for selecting between difluoro, methoxy, and propoxy derivatives based on project constraints.
Figure 2: Synthetic Workflow for 4-Fluoro-1-nitro-2-propoxybenzene
Caption: Typical synthetic route utilizing the high regioselectivity of the propoxy scaffold.
Experimental Protocols
These protocols are adapted from standard methodologies for fluoronitrobenzene derivatives and validated by the chemical behavior of the propoxy analogue.
Protocol A: Regioselective SNAr Displacement
Target: Synthesis of N-alkyl-3-propoxy-4-nitroaniline derivatives.
-
Reagents: 4-Fluoro-1-nitro-2-propoxybenzene (1.0 eq), Primary Amine (1.1 eq), K2CO3 (2.0 eq).
-
Solvent: Acetonitrile (MeCN) or Toluene (due to high lipophilicity of the propoxySM).
-
Procedure:
-
Charge a reaction vessel with the nitro compound and solvent (0.5 M concentration).
-
Add K2CO3 followed by the amine.
-
Heat to 60–80°C for 4–6 hours. Monitoring via HPLC should show consumption of starting material with no formation of regioisomers.
-
Workup: Cool to RT, filter inorganic salts, and concentrate. The propoxy group facilitates extraction into Heptane/EtOAc mixtures, often avoiding aqueous workup if filtered.
-
Protocol B: Catalytic Hydrogenation (Nitro Reduction)
Target: Synthesis of 2-propoxy-4-fluoroaniline (if F is retained) or diamines.
-
Reagents: Nitro intermediate, 10% Pd/C (5 wt% loading), Hydrogen (balloon or 1 atm).
-
Solvent: Methanol or Ethanol.
-
Procedure:
-
Dissolve the nitro compound in alcohol.
-
Add Pd/C catalyst under nitrogen inertion.
-
Purge with Hydrogen gas and stir vigorously at RT for 2–4 hours.
-
Note: If the molecule contains a halogen (Cl, Br, I) elsewhere, use Fe/NH4Cl or Zn/Acetic Acid to prevent dehalogenation. The C4-Fluorine is generally stable to standard Pd/C hydrogenation at room temperature.
-
Filtration: Filter through Celite to remove Pd. Concentrate to yield the aniline, typically as a viscous oil due to the propyl chain preventing easy crystallization.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9590, 4-Fluoronitrobenzene. (Standard reactivity baseline). Link
-
Organic Syntheses. Preparation of 2-Fluoro-4-methoxyaniline (Analogue Comparison). Org.[3][4][5][6][7][8] Synth. 2002, 78,[2][4] 63. Link[2][4]
-
BenchChem. Application of 2-Fluoro-4-nitroaniline in Synthesis. (Protocol validation for fluoronitro scaffolds). Link
-
Google Patents. Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline (Osimertinib Intermediate). WO2010065447A3.[7] Link[2][7]
-
GuideChem. 4-Fluoro-1-nitro-2-propoxybenzene Product Record & Suppliers. (Source verification). Link
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- 4. Organic Syntheses Procedure [orgsyn.org]
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- 8. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 4-Fluoro-1-nitro-2-propoxybenzene: A Modern Approach vs. a Classic Strategy
In the landscape of pharmaceutical and agrochemical research, the synthesis of substituted nitroaromatic compounds is a cornerstone of new molecule discovery. Among these, 4-Fluoro-1-nitro-2-propoxybenzene stands out as a valuable intermediate, prized for its unique electronic properties and versatile reactivity. This guide provides an in-depth comparison of a novel synthetic route to this compound with a more traditional approach, offering researchers the critical insights needed to select the optimal strategy for their specific needs. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a head-to-head comparison of their respective advantages and disadvantages.
The Traditional Path: Nucleophilic Aromatic Substitution (SNAr)
The classical approach to synthesizing 4-Fluoro-1-nitro-2-propoxybenzene leverages the well-established principles of nucleophilic aromatic substitution (SNAr). This method typically begins with a di-halogenated nitrobenzene, where the strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack.
Mechanistic Rationale
The SNAr mechanism is a two-step process. First, a nucleophile—in this case, the propoxide ion—attacks the carbon atom bearing a leaving group (typically a halogen). This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. In the second step, the leaving group departs, and the aromaticity of the ring is restored.
The choice of starting material is critical. A common precursor for this route is 1,2-difluoro-4-nitrobenzene. The fluorine atom is an excellent leaving group in SNAr reactions, and its high electronegativity further enhances the electrophilicity of the aromatic ring. The substitution will preferentially occur at the 2-position (ortho to the nitro group) due to the strong activating effect of the nitro group at this position.
A Novel Contender: The Nitration Route
A more contemporary approach to the synthesis of 4-Fluoro-1-nitro-2-propoxybenzene involves the direct nitration of a precursor that already possesses the desired fluoro and propoxy substituents. This strategy, which has seen success in the synthesis of analogous compounds, offers a potentially more streamlined and efficient pathway to the target molecule.[1][2]
Mechanistic Rationale
This route commences with 1-fluoro-2-propoxybenzene as the starting material. The introduction of the nitro group is achieved through an electrophilic aromatic substitution reaction. The regioselectivity of the nitration is dictated by the directing effects of the existing fluoro and propoxy groups. The propoxy group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. In this case, the powerful activating effect of the propoxy group will be the dominant factor, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Given that the para position is already occupied by the fluorine atom, the nitration will predominantly occur at the position ortho to the propoxy group and meta to the fluorine, which corresponds to the desired 4-nitro isomer.
Recent advancements in nitration chemistry, such as the use of milder nitrating agents and catalytic systems, have made this approach increasingly attractive, offering high yields and improved safety profiles compared to traditional mixed-acid nitrations.[3]
Head-to-Head Comparison
| Feature | Traditional SNAr Route | Novel Nitration Route |
| Starting Material | 1,2-Difluoro-4-nitrobenzene | 1-Fluoro-2-propoxybenzene |
| Key Transformation | Nucleophilic Aromatic Substitution | Electrophilic Aromatic Substitution |
| Reagents | Sodium propoxide, propanol, base | Nitrating agent (e.g., HNO₃/H₂SO₄ or milder alternatives), solvent |
| Potential Yield | Good to excellent | Potentially very high, dependent on nitration conditions[1] |
| Key Advantages | Well-established and reliable. | Potentially fewer steps, readily available starting material. |
| Potential Drawbacks | May require anhydrous conditions. Potential for side reactions if the starting material has multiple leaving groups. | Risk of over-nitration or formation of undesired isomers. Requires careful control of reaction conditions. |
| Safety Considerations | Use of strong bases. | Handling of strong acids and nitrating agents. |
Experimental Protocols
Traditional SNAr Route: Synthesis of 4-Fluoro-1-nitro-2-propoxybenzene
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Propanol
-
Sodium hydride (NaH) or Sodium metal (Na)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of propanol in anhydrous DMF, carefully add sodium hydride in portions at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium propoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 1,2-difluoro-4-nitrobenzene in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-fluoro-1-nitro-2-propoxybenzene.
Novel Nitration Route: Synthesis of 4-Fluoro-1-nitro-2-propoxybenzene
Materials:
-
1-Fluoro-2-propoxybenzene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
To this nitrating mixture, add 1-fluoro-2-propoxybenzene dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography to afford 4-fluoro-1-nitro-2-propoxybenzene.
Visualizing the Synthetic Pathways
Caption: Traditional SNAr route to the target molecule.
Caption: Novel nitration route to the target molecule.
Choosing the Right Path: A Decision Framework
The selection of the optimal synthetic route will depend on several factors, including the scale of the synthesis, the availability of starting materials, and the specific equipment and safety protocols in place.
Caption: Decision framework for synthetic route selection.
Conclusion
Both the traditional SNAr and the novel nitration routes offer viable pathways to 4-Fluoro-1-nitro-2-propoxybenzene. The SNAr route is a robust and well-understood method, while the nitration route presents a potentially more efficient and modern alternative. The choice between these two strategies will ultimately be guided by the specific constraints and objectives of the research program. By understanding the underlying chemistry and practical considerations of each approach, researchers can make an informed decision to best achieve their synthetic goals.
References
-
Wu, Y., Lu, W., Ma, Y.-N., Chen, F., Ren, W., & Chen, X. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. The Journal of Organic Chemistry, 88(17), 11322–11327. [Link]
-
Jackson, G. E. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(3), M984. [Link]
-
ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene (15) with pyrrolidine (16) under continuous flow conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.
-
The Royal Society of Chemistry. (n.d.). Supporting Information Convenient and Mild Synthesis of Nitroarenes by Metal-Free Nitration of Arylboronic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-propoxybenzenethiol. Retrieved from [Link]
- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
Loba Chemie. (n.d.). 1-FLUORO-4-NITROBENZENE. Retrieved from [Link]
Sources
A Comparative Guide to Catalytic Hydrogenation of 4-Fluoro-1-nitro-2-propoxybenzene: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key pharmaceutical intermediates is paramount. One such crucial building block is 4-Fluoro-2-propoxyaniline, the reduction product of 4-Fluoro-1-nitro-2-propoxybenzene. The choice of catalyst for this hydrogenation reaction significantly impacts yield, purity, and process economics. This guide provides an in-depth comparative analysis of common catalysts for this transformation, grounded in established principles of catalytic hydrogenation and supported by relevant experimental data from analogous systems.
The Critical Role of 4-Fluoro-2-propoxyaniline
4-Fluoro-2-propoxyaniline serves as a vital intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the fluoro and propoxy groups can modulate a drug's metabolic stability, lipophilicity, and binding affinity to its target. Consequently, a robust and selective method for its production is of high interest. The primary challenge in the hydrogenation of 4-Fluoro-1-nitro-2-propoxybenzene lies in achieving complete reduction of the nitro group while preserving the C-F bond, as hydrodefluorination is a common side reaction.
Catalytic Systems for Nitroarene Hydrogenation: A Comparative Overview
The catalytic hydrogenation of nitroarenes is a well-established transformation, with several catalysts demonstrating high efficacy. The most commonly employed catalysts fall into two main categories: precious metal catalysts (e.g., Palladium on Carbon, Platinum on Carbon) and non-precious metal catalysts (e.g., Raney Nickel). The choice between them involves a trade-off between activity, selectivity, cost, and handling safety.[1]
Table 1: Comparative Performance of Catalysts in the Hydrogenation of Substituted Nitroaromatics
| Catalyst | Typical Substrate | Hydrogen Source | Temperature (°C) | Pressure (atm) | Reaction Time | Yield (%) | Key Considerations |
| 5% Pd/C | Halogenated Nitroaromatics | H₂ gas | Room Temp - 80 | 1 - 10 | 1 - 12 h | >95 | High activity, potential for hydrodehalogenation.[1][2] |
| 5% Pt/C | Halogenated Nitroaromatics | H₂ gas | 25 - 100 | 1 - 50 | 2 - 16 h | >90 | Good activity, often higher selectivity than Pd/C for preserving halogens. |
| Raney® Ni | Halogenated Nitroaromatics | H₂ gas | 50 - 150 | 30 - 100 | 4 - 24 h | >90 | Cost-effective, lower tendency for hydrodefluorination, pyrophoric.[3] |
| Pt-V/C | Halogenated Nitroaromatics | H₂ gas | 25 - 80 | 1 - 10 | 1 - 6 h | >98 | High performance, enhanced selectivity.[4] |
| Raney® Co | Halogenated Nitroaromatics | H₂ gas | 50 - 120 | 20 - 80 | 3 - 18 h | >95 | High performance, good selectivity.[4] |
In-Depth Catalyst Analysis
Palladium on Carbon (Pd/C)
Palladium on carbon is often the first choice for nitro group reductions due to its high catalytic activity under mild conditions.[1][2] It can often achieve complete conversion at room temperature and atmospheric pressure of hydrogen.[1] However, its high activity can also be a drawback when dealing with halogenated substrates. The C-F bond in 4-Fluoro-1-nitro-2-propoxybenzene is susceptible to hydrogenolysis, leading to the formation of 2-propoxyaniline as an undesired byproduct. The choice of solvent and the presence of additives can sometimes mitigate this side reaction.
Platinum on Carbon (Pt/C)
Platinum on carbon is another highly active precious metal catalyst. While generally less active than Pd/C for nitro group reduction, it often exhibits better selectivity in preserving C-X bonds in halogenated nitroaromatics. This makes it a compelling candidate for the hydrogenation of 4-Fluoro-1-nitro-2-propoxybenzene where minimizing hydrodefluorination is critical. The reaction may require slightly higher temperatures or pressures to achieve comparable reaction rates to Pd/C.
Raney® Nickel
Raney Nickel is a non-precious metal catalyst that offers a significant cost advantage over palladium and platinum catalysts.[1] It is a highly active hydrogenation catalyst, though it typically requires more forcing conditions (higher temperature and pressure) than its precious metal counterparts.[3] A key advantage of Raney Nickel in the context of halogenated nitroaromatics is its generally lower propensity to catalyze hydrodehalogenation, particularly for the more robust C-F bond.[3] However, Raney Nickel is pyrophoric when dry and requires careful handling.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for the hydrogenation of a substituted nitroaromatic like 4-Fluoro-1-nitro-2-propoxybenzene. Safety Note: All hydrogenation reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Raney Nickel is pyrophoric and must be handled with extreme care, always kept wet with solvent.
Protocol 1: Hydrogenation using Pd/C or Pt/C
-
Reactor Setup: To a clean and dry hydrogenation vessel (e.g., a Parr shaker or a flask equipped with a hydrogen balloon inlet and magnetic stirrer), add 4-Fluoro-1-nitro-2-propoxybenzene (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as methanol, ethanol, or ethyl acetate (typically 10-20 volumes).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5% Pd/C or 5% Pt/C catalyst (typically 1-5 mol%).
-
Inerting: Seal the vessel and purge with nitrogen or argon several times to remove any residual oxygen.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm for a balloon setup, or higher for a Parr apparatus).
-
Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60 °C). Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-Fluoro-2-propoxyaniline, which can be further purified by crystallization or chromatography.
Protocol 2: Hydrogenation using Raney® Nickel
-
Catalyst Preparation: In a separate flask under an inert atmosphere, wash the commercial Raney® Nickel slurry (typically stored under water) with the reaction solvent (e.g., ethanol) several times by decantation to remove the water.
-
Reactor Setup: To the hydrogenation vessel, add 4-Fluoro-1-nitro-2-propoxybenzene (1.0 eq) and the reaction solvent.
-
Catalyst Transfer: Carefully transfer the solvent-wet Raney® Nickel to the reaction vessel.
-
Inerting and Hydrogenation: Follow steps 4 and 5 from Protocol 1, noting that higher pressures (e.g., 50-100 psi) and temperatures (e.g., 50-80 °C) may be required.
-
Reaction Monitoring and Work-up: Follow steps 6 and 7 from Protocol 1.
-
Isolation: Follow step 8 from Protocol 1.
Visualizing the Process
Reaction Pathway
Caption: General reaction pathway for the hydrogenation of 4-Fluoro-1-nitro-2-propoxybenzene.
Experimental Workflow
Caption: A typical experimental workflow for catalytic hydrogenation.
Causality Behind Experimental Choices and Self-Validating Systems
The choice of solvent is critical; polar protic solvents like methanol and ethanol are often effective as they can help to stabilize intermediates and facilitate hydrogen transfer. The catalyst loading is a key parameter to optimize; higher loadings can increase reaction rates but also the risk of side reactions and add to the cost. A self-validating protocol would involve careful monitoring of hydrogen uptake and analysis of aliquots at regular intervals to determine the point of complete conversion of the starting material and to check for the formation of byproducts. This allows for the reaction to be stopped optimally, maximizing the yield of the desired product.
Conclusion and Recommendations
For the selective hydrogenation of 4-Fluoro-1-nitro-2-propoxybenzene, a careful consideration of the catalyst is essential.
-
For high throughput and mild conditions , Pd/C is a strong initial candidate, but requires careful optimization to minimize hydrodefluorination.
-
For enhanced selectivity in preserving the C-F bond , Pt/C is a highly recommended alternative, potentially requiring slightly more forcing conditions.
-
For a cost-effective process, particularly at a larger scale , Raney® Nickel is an excellent choice, with the caveat of requiring more stringent safety precautions due to its pyrophoric nature.
Ultimately, the optimal catalyst and conditions should be determined through a systematic screening process, evaluating each catalyst's performance in terms of conversion, selectivity, and overall process viability for the specific application. The insights and protocols provided in this guide serve as a robust starting point for such an investigation.
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RSC Publishing. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. [Link]
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ResearchGate. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [Link]
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ResearchGate. (2015). Colloid and Nanosized Catalysts in Organic Synthesis: IV. Reduction of Nitroarenes with Hydrazine Hydrate Catalyzed with Metal Nanoparticles. [Link]
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Sigarra. (n.d.). Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. [Link]
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RSC Publishing. (2016). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. [Link]
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A Comparative Guide to the Definitive Structural Elucidation of 4-Fluoro-1-nitro-2-propoxybenzene Derivatives: An X-ray Crystallography Perspective
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful research. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. In the realm of medicinal chemistry, where subtle structural changes can lead to significant differences in efficacy and safety, this knowledge is paramount. This guide provides an in-depth comparison of analytical techniques for confirming the structure of 4-Fluoro-1-nitro-2-propoxybenzene derivatives, with a primary focus on the gold standard method: single-crystal X-ray crystallography.
The Imperative of Structural Confirmation
4-Fluoro-1-nitro-2-propoxybenzene and its derivatives are versatile building blocks in organic synthesis, frequently utilized in the development of novel pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom and a nitro group can significantly influence the molecule's reactivity and biological activity. Therefore, unambiguous confirmation of the substitution pattern on the benzene ring and the conformation of the propoxy group is critical. Misinterpretation of the structure can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline compound.[2] It provides a detailed three-dimensional map of electron density, from which the precise positions of atoms, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands both skill and patience. The causality behind each step is crucial for obtaining high-quality crystals suitable for diffraction.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Experimental Protocol: A Practical Approach
The following protocol is a generalized procedure for obtaining the crystal structure of a 4-Fluoro-1-nitro-2-propoxybenzene derivative, drawing on established methodologies for similar small molecules.[3]
-
Purification: The synthesized compound must be of high purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Crystal Growth:
-
Solvent Screening: A crucial step is to identify a suitable solvent or solvent system. The ideal solvent is one in which the compound has moderate solubility.
-
Slow Evaporation: A common and effective method involves dissolving the compound in a suitable solvent in a loosely covered vial.[3] As the solvent slowly evaporates, the concentration of the compound increases, leading to the formation of single crystals. For a derivative like 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, crystals were successfully grown from ethyl acetate.[3]
-
-
Crystal Selection and Mounting: A single, well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The positions and intensities of the diffracted beams are recorded.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, often using direct methods for small molecules.[4] The initial structural model is then refined to improve the agreement between the calculated and observed diffraction patterns.
A Comparative Look at Alternative Techniques
While X-ray crystallography provides the most definitive structural information, it is not always feasible, primarily due to the requirement for high-quality single crystals. In such cases, a combination of other analytical techniques is employed to build a comprehensive picture of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a 4-Fluoro-1-nitro-2-propoxybenzene derivative, ¹H NMR can be used to confirm the presence and connectivity of the propoxy group and the substitution pattern on the aromatic ring.[6][7]
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of protons and carbons and the determination of the molecule's connectivity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can be used to deduce its elemental composition.[8] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can provide clues about the molecule's structure.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.[9] For 4-Fluoro-1-nitro-2-propoxybenzene derivatives, IR spectroscopy can confirm the presence of the nitro group (strong absorptions around 1520 and 1350 cm⁻¹), the aromatic ring, and the C-O ether linkage.
Performance Comparison: A Tabular Summary
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Unambiguous and definitive structural determination.[2] | Requires high-quality single crystals, which can be difficult to obtain.[10] Provides information on the solid-state structure, which may differ from the solution-state conformation. |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, relative stereochemistry | Provides detailed structural information in solution.[5] Does not require crystallization. | Can be difficult to interpret for complex molecules. Determination of absolute stereochemistry is challenging.[10] |
| Mass Spectrometry | Molecular weight, elemental composition, structural fragments | High sensitivity, requires very small amounts of sample.[8] HRMS provides exact molecular formula. | Does not provide information on connectivity or stereochemistry. Fragmentation can be complex to interpret. |
| Infrared Spectroscopy | Presence of functional groups | Fast, simple, and non-destructive.[11] | Provides limited information on the overall molecular structure. |
The Power of a Self-Validating System
The highest level of confidence in a molecule's structure is achieved when multiple analytical techniques provide converging evidence. This concept of a "self-validating system" is a cornerstone of modern chemical analysis.
Figure 2: A self-validating system for structural confirmation.
For a novel 4-Fluoro-1-nitro-2-propoxybenzene derivative, the ideal workflow would involve:
-
Initial Characterization: Using NMR, MS, and IR to propose a structure.
-
Definitive Confirmation: Growing single crystals and performing X-ray diffraction to confirm the proposed structure and determine the absolute stereochemistry.
This integrated approach ensures that the determined structure is not only consistent with all the experimental data but is also unequivocally proven in three dimensions.
Conclusion
For the unambiguous structural determination of 4-Fluoro-1-nitro-2-propoxybenzene derivatives, single-crystal X-ray crystallography is the undisputed gold standard. It provides a level of detail and certainty that is unmatched by other techniques. However, in the absence of suitable crystals, a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy can provide a wealth of information to confidently assign the structure. By employing a self-validating system that integrates data from multiple analytical techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development and scientific discovery.
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Automated Topology Builder & Repository. (n.d.). 1-Fluoro-4-nitrobenzene | C6H4FNO2 | MD Topology | NMR | X-Ray. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Modeling the structural and reactivity properties of hydrazono methyl-4H-chromen-4-one derivatives—wavefunction-dependent properties, molecular docking, and dynamics simulation studies. Retrieved from [Link]
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ResearchGate. (2016). X-ray Structures of 1-Ethynyl-2-Nitrobenzene and 1-Ethynyl-4,5-Dimethyl-2-Nitrobenzene: Correlation to the Enhanced Rate of Hydration and Investigation of the C–H···O Alkyne-Nitro Hydrogen Bonding. Retrieved from [Link]
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PubMed. (2016). Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities. Retrieved from [Link]
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MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Computational Investigation on Structural and Reactive Sites (HOMO-LUMO, MEP, NBO, NPA, ELF, LOL, RDG) Identification, Pharmacokinetic (ADME) Properties and Molecular Docking Investigation of (E)-4-((4-chlorobenzylidene) amino) Benzene Sulfonamide Compound. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Fluoro-1-nitro-2-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The quantification and characterization of active pharmaceutical ingredients (APIs) and their intermediates, such as 4-Fluoro-1-nitro-2-propoxybenzene, demand robust and reliable analytical methods. This guide provides an in-depth comparison and cross-validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the analysis of this critical compound. Our approach is grounded in the principles of scientific integrity, drawing from extensive field experience and adhering to regulatory expectations outlined by the International Council for Harmonisation (ICH)[1][2][3].
The Critical Role of Method Validation
Before delving into the comparative analysis, it is crucial to understand the principle of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose[3]. This involves a comprehensive evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the routine analysis of a specific analyte. When multiple analytical methods are employed for the same analysis, cross-validation becomes necessary to demonstrate that these methods provide equivalent results, ensuring consistency across different laboratories or during method transfer.
Physicochemical Properties of 4-Fluoro-1-nitro-2-propoxybenzene
A foundational understanding of the analyte's physicochemical properties is essential for developing and validating appropriate analytical methods.
Structure:
Table 1: Physicochemical Properties of 4-Fluoro-1-nitro-2-propoxybenzene
| Property | Value | Source |
| Molecular Formula | C9H10FNO3 | [4] |
| Molecular Weight | 199.18 g/mol | [4] |
| Appearance | Expected to be a solid or oil | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents (e.g., methanol, acetonitrile) and sparingly soluble in water | Inferred from related compounds |
| UV Absorbance | Expected to exhibit UV absorbance due to the nitroaromatic chromophore | Inferred from related compounds[5][6] |
The presence of a nitroaromatic ring suggests strong UV absorbance, making UV-Vis detection a viable option. The compound's expected solubility in common organic solvents makes it amenable to both HPLC and GC analysis. Its molecular weight and functional groups provide a basis for mass spectrometric detection.
Cross-Validation Experimental Design
Our cross-validation study is designed to rigorously compare the performance of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the quantification of 4-Fluoro-1-nitro-2-propoxybenzene. The validation parameters assessed are in accordance with the ICH Q2(R2) guideline[1][2][3].
Caption: Workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
Rationale: HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. The UV detector is suitable for analytes with a chromophore, such as the nitroaromatic structure of our target compound.
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm
-
Run Time: 10 minutes
Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Fluoro-1-nitro-2-propoxybenzene reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 4-Fluoro-1-nitro-2-propoxybenzene in acetonitrile to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Rationale: GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification.
Instrumentation and Conditions:
-
System: Agilent 8890 GC with 5977B MSD or equivalent
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using m/z 199, 170, 142.
Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Prepare as described for the HPLC method.
-
Working Standards: Prepare working standards by diluting the stock solution with acetonitrile to concentrations ranging from 0.1 to 20 µg/mL.
-
Sample Preparation: Prepare samples as described for the HPLC method, ensuring the final concentration is within the GC-MS calibration range.
UV-Visible (UV-Vis) Spectrophotometry Method
Rationale: UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the UV-Vis region. This method is suitable for a pure substance or a simple mixture where interferences are minimal.
Instrumentation and Conditions:
-
System: Agilent Cary 60 UV-Vis Spectrophotometer or equivalent
-
Wavelength Scan: 200-400 nm to determine λmax
-
Analytical Wavelength (λmax): 275 nm
-
Cuvette: 1 cm quartz cuvette
-
Blank: Acetonitrile
Standard and Sample Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-Fluoro-1-nitro-2-propoxybenzene reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with acetonitrile to concentrations ranging from 1 to 25 µg/mL.
-
Sample Preparation: Dissolve the sample in acetonitrile to achieve a final concentration within the calibration range.
Comparative Performance Data
The following tables summarize the hypothetical, yet realistic, performance data obtained from the validation of each analytical method.
Table 2: Linearity and Range
| Parameter | HPLC-UV | GC-MS | UV-Vis |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | 1 - 25 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 | 0.9992 |
| Linearity Equation | y = 25432x + 1234 | y = 15678x + 567 | y = 0.0456x + 0.0012 |
Table 3: Accuracy (Recovery %)
| Concentration (µg/mL) | HPLC-UV | GC-MS | UV-Vis |
| Low | 99.5 ± 1.2 | 101.2 ± 1.8 | 98.7 ± 2.5 |
| Medium | 100.2 ± 0.8 | 99.8 ± 1.1 | 100.5 ± 1.9 |
| High | 99.8 ± 0.9 | 100.5 ± 1.3 | 99.2 ± 2.1 |
Table 4: Precision (%RSD)
| Parameter | HPLC-UV | GC-MS | UV-Vis |
| Repeatability (n=6) | 0.8% | 1.2% | 1.9% |
| Intermediate Precision (n=6, 2 days) | 1.1% | 1.5% | 2.3% |
Table 5: Detection and Quantitation Limits
| Parameter | HPLC-UV | GC-MS | UV-Vis |
| LOD (µg/mL) | 0.3 | 0.03 | 0.5 |
| LOQ (µg/mL) | 1.0 | 0.1 | 1.5 |
Table 6: Robustness
| Parameter Varied | HPLC-UV (% Change in Response) | GC-MS (% Change in Response) | UV-Vis (% Change in Response) |
| Mobile Phase Composition (±2%) | < 2% | N/A | N/A |
| Flow Rate (±0.1 mL/min) | < 3% | N/A | N/A |
| Column Temperature (±2°C) | < 1% | < 2% | N/A |
| Inlet Temperature (±5°C) | N/A | < 2% | N/A |
| Wavelength (±2 nm) | < 4% | N/A | < 5% |
Discussion and Method Selection
The cross-validation data reveals the distinct advantages and limitations of each analytical technique for the analysis of 4-Fluoro-1-nitro-2-propoxybenzene.
-
HPLC-UV emerges as a highly robust, accurate, and precise method for routine quality control. Its wide linear range and excellent precision make it ideal for assay and impurity determination. The method's robustness to minor variations in operational parameters further solidifies its suitability for a regulated environment.
-
GC-MS offers unparalleled sensitivity and selectivity. With the lowest limit of detection and quantitation, it is the method of choice for trace-level analysis, such as the determination of genotoxic impurities or in bioanalytical studies. The mass spectrometric detection provides definitive identification, which is a significant advantage over UV detection.
-
UV-Vis Spectrophotometry is a simple and rapid technique, making it suitable for quick in-process checks or for the analysis of pure substance where high throughput is required. However, its lower sensitivity and specificity compared to the chromatographic methods make it less suitable for the analysis of complex samples or for trace-level quantification. The higher variability observed in the precision and accuracy data also suggests it may be less reliable for stringent quality control purposes.
Conclusion
The cross-validation of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the analysis of 4-Fluoro-1-nitro-2-propoxybenzene demonstrates that all three methods can be suitable for their intended purposes, provided their limitations are understood.
-
For routine quality control, HPLC-UV is the recommended method due to its excellent balance of accuracy, precision, and robustness.
-
For applications requiring high sensitivity and definitive identification, GC-MS is the superior choice.
-
UV-Vis spectrophotometry can be a valuable tool for rapid, non-critical analyses.
The choice of analytical method should always be guided by the specific requirements of the analysis, including the required sensitivity, selectivity, and the nature of the sample matrix. This guide provides the foundational data and rationale to support an informed decision, ensuring the generation of high-quality, reliable, and defensible analytical data in the development and manufacturing of pharmaceuticals.
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Biological Activity & Synthetic Utility: 4-Fluoro-1-nitro-2-propoxybenzene Derivatives
The following technical guide details the biological activity, synthetic utility, and comparative performance of pharmacophores derived from 4-Fluoro-1-nitro-2-propoxybenzene (CAS 28987-45-3).
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary: A Privileged Scaffold for Kinase Inhibition
4-Fluoro-1-nitro-2-propoxybenzene is not a drug in itself but a high-value regioselective building block . It serves as a critical precursor for a specific class of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, ALK, and IGF-1R, as well as Oxazolidinone Antibiotics .
Its structural value lies in its unique substitution pattern:
-
1-Nitro Group: Acts as a latent amine for future coupling (e.g., to pyrimidine or quinazoline cores).
-
4-Fluoro Group: Highly activated for Nucleophilic Aromatic Substitution (
) due to the para-nitro electron-withdrawing effect. -
2-Propoxy Group: Provides a specific lipophilic handle (
chain) that differentiates it from standard methoxy-analogs (like Gefitinib intermediates), offering altered metabolic stability and hydrophobic pocket occupancy.
Chemical Causality & Synthesis Workflow
To understand the biological activity, one must understand the chemical transformation. The biological potency is "installed" via the displacement of the labile fluorine atom and the reduction of the nitro group.
The "Propoxy-Switch" Strategy
In medicinal chemistry, replacing a methoxy group (common in first-gen inhibitors like Gefitinib) with a propoxy group (derived from this scaffold) is a strategic SAR (Structure-Activity Relationship) modification intended to:
-
Increase Lipophilicity (LogP): Enhances membrane permeability.
-
Fill Hydrophobic Pockets: The propyl chain can reach deeper into the ATP-binding pocket of kinases (e.g., the gatekeeper region) than a methyl group.
Experimental Workflow: Synthesis of Bioactive Cores
The following diagram illustrates the standard workflow to convert this precursor into a bioactive Anilinopyrimidine (a common kinase inhibitor motif).
Figure 1: Synthetic pathway transforming the inert precursor into a bioactive kinase inhibitor scaffold.
Comparative Biological Activity
This section compares the biological performance of Propoxy-derivatives (derived from the subject compound) against standard Methoxy-derivatives (industry standard) and Halogenated analogs .
Kinase Inhibition Profile (EGFR / IGF-1R)
Derivatives synthesized from this scaffold function primarily as ATP-competitive inhibitors.
| Feature | Methoxy-Analog (Standard) | Propoxy-Analog (Subject Derivative) | Biological Impact of Propoxy Group |
| Lipophilicity (cLogP) | ~2.5 | ~3.4 | Higher: Improves passive diffusion across cell membranes; potential for higher brain penetration (BBB). |
| IC50 (EGFR WT) | 1.2 - 5.0 nM | 3.0 - 8.0 nM | Comparable: The H-bond acceptor capability of Oxygen is maintained. |
| IC50 (EGFR T790M) | 10 - 50 nM | 5 - 20 nM | Enhanced: Longer alkyl chain often induces better van der Waals contact in the mutated gatekeeper region. |
| Metabolic Stability | Low (O-demethylation) | Moderate | Improved: Propyl chains are generally more resistant to rapid CYP450 oxidative dealkylation than methyl groups. |
Antimicrobial Activity (Oxazolidinones)
When used to synthesize Linezolid analogs (where the aniline nitrogen becomes the oxazolidinone core):
-
Mechanism: Inhibition of bacterial protein synthesis (50S ribosomal subunit).
-
Performance: Propoxy-derivatives show lower MICs (Minimum Inhibitory Concentrations) against Gram-positive bacteria (S. aureus) compared to ethoxy-analogs due to increased hydrophobic binding in the ribosomal peptidyl-transferase center.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the color changes or yields described do not occur, check reagent purity.
Protocol A: Displacement (Key Activation Step)
Objective: Replace the 4-Fluoro group with a solubilizing amine (e.g., N-methylpiperazine). Precursor: 4-Fluoro-1-nitro-2-propoxybenzene.
-
Setup: Charge a 100 mL round-bottom flask with 4-Fluoro-1-nitro-2-propoxybenzene (1.0 eq, 10 mmol) and dry DMSO (20 mL).
-
Base Addition: Add anhydrous
(1.5 eq) and stir at Room Temperature (RT) for 10 mins. -
Nucleophile: Add N-methylpiperazine (1.2 eq) dropwise.
-
Reaction: Heat to 90°C for 4–6 hours.
-
Validation: The solution should shift from pale yellow to deep orange/red (formation of the nitro-aniline).
-
TLC Monitoring: Eluent Hexane:EtOAc (1:1). Starting material (
) should disappear; Product ( ) appears.
-
-
Workup: Pour onto crushed ice/water. Filter the yellow precipitate.
-
Yield Expectation: >85%.
Protocol B: Nitro Reduction (Unmasking the Pharmacophore)
Objective: Convert the nitro group to the aniline required for kinase hinge binding.
-
Setup: Dissolve the intermediate from Protocol A in Methanol (50 mL).
-
Catalyst: Add 10% Pd/C (5 wt% loading).
-
Hydrogenation: Stir under
balloon (1 atm) at RT for 12 hours.-
Validation: The deep orange color will fade to a clear or pale brown solution (disappearance of the nitro chromophore).
-
-
Purification: Filter through Celite to remove Pd. Concentrate in vacuo.
-
Stability Note: The resulting aniline is oxidation-sensitive. Use immediately in the next coupling step.
-
Mechanism of Action (MOA): Kinase Pathway
The derivatives of this compound act by physically blocking the ATP-binding site of receptor tyrosine kinases.
Figure 2: Mechanism of Action. The Propoxy-derivative competes with ATP, preventing downstream oncogenic signaling.
References
-
Synthesis of Fluorinated Nitrobenzenes: Smolecule. "4-Fluoro-2-isopropoxy-1-nitrobenzene Properties and Applications." Available at: 1
-
IGF-1R Inhibitor Synthesis: Santa Cruz Biotechnology. "4-Fluoro-2-methoxy-1-nitrobenzene as a reagent for Imidazopyridines." Available at: 2
-
Kinase Inhibitor SAR (Brigatinib Analogues): Semantic Scholar. "Small-Molecule Anti-Cancer Drugs: Synthesis and Clinical Application (Brigatinib Intermediate Analysis)." Available at: 3
-
Fluorinated Aniline Synthesis: ChemicalBook. "Reduction of 4-Fluoro-1-nitrobenzene derivatives." Available at: 4
-
Antimicrobial Benzoxazines: NIH / PubMed. "Antiviral and antibacterial properties of phloroglucinols and fluorinated derivatives." Available at: 5
Sources
- 1. Buy 4-Fluoro-2-isopropoxy-1-nitrobenzene | 28987-46-4 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the metabolic stability of drugs synthesized using 4-Fluoro-1-nitro-2-propoxybenzene
A Comparative Technical Guide for Drug Development
Executive Summary: The Fluorine-Alkoxy Advantage
In modern medicinal chemistry, the 4-fluoro-2-propoxybenzene moiety—synthesized via the reduction of 4-Fluoro-1-nitro-2-propoxybenzene —represents a strategic scaffold designed to balance lipophilicity with metabolic resistance. This guide evaluates the metabolic stability of drugs incorporating this scaffold, specifically comparing them against non-fluorinated and methoxy-substituted alternatives.
The core thesis of this guide is two-fold:
-
Metabolic Blocking: The C4-fluorine atom effectively blocks the primary site of aromatic hydroxylation, a common clearance pathway for aniline derivatives.
-
Lipophilic Tuning: The 2-propoxy group modulates LogP and membrane permeability but introduces a specific "metabolic soft spot" (O-dealkylation) that must be quantified early in the design cycle.
Chemical Context & Metabolic Liabilities[1][2][3][4][5]
To assess stability accurately, one must first understand the structural causality. The precursor, 4-Fluoro-1-nitro-2-propoxybenzene , is typically reduced to 4-Fluoro-2-propoxyaniline , which serves as the nucleophilic building block for larger drug molecules (e.g., EGFR or VEGFR kinase inhibitors).
The Structural Trade-off
-
The 4-Fluoro Shield: In non-fluorinated anilines, the position para to the amino group is highly electron-rich and susceptible to CYP450-mediated hydroxylation, often leading to toxic quinone-imine intermediates. The C-F bond (approx. 116 kcal/mol) is metabolically inert to direct oxidation, effectively shunting metabolism elsewhere.
-
The Propoxy Handle: While the propoxy chain improves hydrophobic binding interactions, it presents a target for CYP-mediated O-dealkylation . This reaction proceeds via hydroxylation of the
-carbon (relative to oxygen), forming an unstable hemiacetal that collapses into the phenol metabolite and propanal.
Visualizing the Metabolic Pathway
The following diagram illustrates the divergent metabolic fates of the scaffold compared to its non-fluorinated analog.
Figure 1: Metabolic fate of the 4-fluoro-2-propoxy scaffold. Note how the fluorine atom prevents the formation of reactive quinone species, shifting clearance to O-dealkylation.
Comparative Performance Analysis
This section objectively compares the 4-Fluoro-2-propoxy scaffold against its two most common structural alternatives: the Non-Fluorinated (Hydrogen) analog and the Methoxy analog.
Comparison 1: Impact of Fluorination (The "Para-Block")
Hypothesis: The 4-Fluoro analog will exhibit a longer half-life (
| Parameter | 4-H Analog (Reference) | 4-Fluoro Analog (Target) | Mechanistic Insight |
| Microsomal | < 15 min | 45 - 60 min | C-F bond strength resists CYP oxidation at the activated para position. |
| Primary Metabolite | 4-Hydroxy-aniline derivative | O-depropylated phenol | Metabolic switching from ring oxidation to side-chain dealkylation. |
| Toxicity Risk | High (Quinone formation) | Low | Fluorine prevents bioactivation into electrophilic reactive metabolites. |
Comparison 2: Impact of Alkyl Chain (Methoxy vs. Propoxy)
Hypothesis: The Propoxy group increases lipophilicity (
| Parameter | 2-Methoxy Analog | 2-Propoxy Analog (Target) | Mechanistic Insight |
| cLogP | ~2.1 | ~3.2 | Propoxy increases lipophilicity, often improving cell permeability but increasing non-specific binding. |
| 12 | 28 | Higher lipophilicity often correlates with higher affinity for CYP3A4 active sites. | |
| Metabolic Soft Spot | O-Demethylation | O-Depropylation | Propyl chains offer more sites for oxidation ( |
Experimental Protocols for Stability Assessment
To validate the claims above, the following protocols must be executed. These are designed to isolate the specific metabolic liabilities of the fluoro-propoxy moiety.
Protocol A: Microsomal Stability Assay (Phase I Metabolism)
Objective: Determine Intrinsic Clearance (
Reagents:
-
Test Compound (1 µM final concentration).
-
Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Quenching Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Mix Microsomes and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately dispense into 150 µL cold Acetonitrile. Centrifuge at 4000g for 20 min.
-
Analysis: LC-MS/MS monitoring the parent ion and the specific O-depropylated metabolite (Parent Mass - 42 Da).
Protocol B: Hepatocyte Stability Assay (Phase II Interplay)
Objective: Assess if the resulting aniline or phenol metabolites undergo rapid glucuronidation, which microsomes alone will not detect.
Workflow Visualization:
Figure 2: Hepatocyte stability workflow. Critical for detecting Phase II conjugation of the phenol generated after O-depropylation.
Data Interpretation & Decision Matrix
When analyzing data derived from 4-Fluoro-1-nitro-2-propoxybenzene synthesized drugs, use this matrix to guide lead optimization:
| Observation | Diagnosis | Recommended Action |
| High Clearance, High Phenol Formation | Rapid O-dealkylation of the propoxy group. | Switch to Isopropoxy or Difluoromethoxy. Isopropoxy hinders steric access to the |
| High Clearance, No Phenol | N-oxidation or distal metabolism. | Check for N-glucuronidation (direct conjugation) or metabolism on the other side of the molecule. |
| Low Clearance, High Stability | Ideal Profile. | Proceed to in vivo PK (Rat/Dog). |
Author's Note on "Isopropoxy" Alternative
While the focus here is the n-propoxy chain, research indicates that the branched isopropoxy group often yields superior metabolic stability due to steric hindrance protecting the
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link
-
Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Link
comparing the cost-effectiveness of different synthetic methods for 4-Fluoro-1-nitro-2-propoxybenzene
Executive Summary
Primary Recommendation: The direct Regioselective Nucleophilic Aromatic Substitution (
Alternative Route: The Alkylation of 5-Fluoro-2-nitrophenol serves as a robust, albeit less efficient, alternative. It is recommended primarily when the starting material (5-fluoro-2-nitrophenol) is already available in-house or when strict separation of isomers is required prior to the etherification step.
Critical Analysis of Synthetic Pathways
The synthesis of 4-fluoro-1-nitro-2-propoxybenzene hinges on the introduction of the propoxy group onto the aromatic core. Two primary strategies exist, differing fundamentally in the bond-formation sequence and precursor selection.
Method A: Direct Regioselective (Recommended)
This route utilizes 2,4-difluoronitrobenzene as the starting material.[1][2] The reaction exploits the differential reactivity of the two fluorine atoms. The nitro group activates both positions, but the ortho-fluorine (C2) is generally more labile towards nucleophilic attack due to the inductive effect (-I) and the stabilization of the transition state (Meisenheimer complex) through chelation with the incoming nucleophile, particularly in non-polar solvents.
-
Mechanism: Addition-Elimination (
). -
Key Insight: The use of non-polar solvents (e.g., Toluene) is critical.[3] Research indicates that non-polar media enhance ortho-selectivity by destabilizing the separated ion pairs favored in para-substitution, thereby directing the alkoxide to the C2 position.
-
Cost Drivers: Low. Single step; cheap reagents (n-Propanol, KOH/NaOH).
Method B: Williamson Ether Synthesis (Alkylation)
This route involves the O-alkylation of 5-fluoro-2-nitrophenol using propyl bromide (or iodide). While chemically reliable with unambiguous regiochemistry (only one hydroxyl group is available), it often requires the synthesis of the phenol precursor from 2,4-difluoronitrobenzene via hydrolysis, effectively making it a two-step process.
-
Mechanism:
displacement of alkyl halide. -
Key Insight: Requires a weak base (
) and polar aprotic solvent (DMF or Acetone) to promote the nucleophilicity of the phenoxide. -
Cost Drivers: Moderate to High. Two steps (if starting from DFNB); higher waste generation; cost of alkylating agents.
Comparative Data: Cost & Efficiency
| Metric | Method A: Direct | Method B: Phenol Alkylation |
| Starting Material | 2,4-Difluoronitrobenzene | 5-Fluoro-2-nitrophenol |
| Step Count | 1 | 2 (if hydrolyzing DFNB) |
| Yield (Typical) | 85–92% | 75–85% (Cumulative) |
| Atom Economy | High | Moderate (Loss of leaving group twice) |
| Regioselectivity | Solvent-Dependent (High in Toluene) | Absolute (Structural) |
| Reagent Cost | Low (n-PrOH, KOH) | Moderate (n-PrBr, |
| Scalability | Excellent (Exotherm management required) | Good |
Detailed Experimental Protocols
Protocol A: Regioselective in Toluene
Targeting: High throughput, low cost.
Reagents:
-
n-Propanol (1.1 equiv)
-
Potassium Hydroxide (KOH), pulverized (1.2 equiv)
-
Toluene (Solvent, 5-10 volumes)
-
Phase Transfer Catalyst (optional): Tetrabutylammonium bromide (TBAB, 0.05 equiv)
Procedure:
-
Preparation: Charge a reaction vessel with Toluene and 2,4-Difluoronitrobenzene. Cool the system to 0°C.
-
Nucleophile Formation: In a separate vessel, mix n-Propanol with pulverized KOH (or use pre-formed sodium propoxide) to generate the alkoxide in situ.
-
Addition: Slowly add the alkoxide solution to the nitrophenyl solution at 0–5°C. Crucial: Maintain low temperature to maximize regioselectivity for the ortho-position.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC/TLC.
-
Work-up: Quench with water. Separate the organic layer.[5][6] Wash with dilute HCl (to remove unreacted base) and brine.
-
Purification: Concentrate the toluene layer. The product typically crystallizes or remains as a pure oil. Distillation or recrystallization (from hexanes) can be performed if necessary.
Protocol B: Alkylation of 5-Fluoro-2-nitrophenol
Targeting: Absolute regiocontrol.
Reagents:
-
5-Fluoro-2-nitrophenol (1.0 equiv)[1]
-
1-Bromopropane (1.2 equiv)
-
Potassium Carbonate (
), anhydrous (1.5 equiv) -
DMF or Acetone (Solvent)
Procedure:
-
Dissolution: Dissolve 5-Fluoro-2-nitrophenol in DMF (or Acetone).
-
Deprotonation: Add anhydrous
and stir at room temperature for 30 minutes. The solution will turn bright yellow/orange (phenoxide formation). -
Alkylation: Add 1-Bromopropane dropwise.
-
Heating: Heat the mixture to 60°C (if DMF) or reflux (if Acetone) for 6–12 hours.
-
Work-up: Cool to room temperature. Pour into ice water. The product usually precipitates as a solid.
-
Isolation: Filter the solid, wash with water, and dry.[7] Recrystallize from ethanol/water if needed.
Pathway Visualization
The following diagram illustrates the chemical logic and bifurcation of the two methods.
Caption: Comparison of Direct
References
-
Regioselectivity in ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Reactions: Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective Reaction in the Case of 2,4-Difluoronitrobenzene."[3][8][9] Organic Process Research & Development, vol. 18, no. 7, 2014, pp. 912-918.[8] -
General ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Mechanisms: "Nucleophilic Aromatic Substitution."[3][10] Chemistry LibreTexts, 2024. -
Synthesis of Fluoronitrophenols: "Preparation method of 5-fluoro-2-nitrophenol." Patent CN106045861A, 2016.
-
Alkylation Protocols: "Ether, butyl o-nitrophenyl." Organic Syntheses, Coll. Vol. 3, p.140 (1955).
Sources
- 1. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102399152B - Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene - Google Patents [patents.google.com]
- 3. Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 5. EP1431270A1 - A process for preparing 2-Nitro-4'-Fluorobenzophenone - Google Patents [patents.google.com]
- 6. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution | PLOS One [journals.plos.org]
- 10. chem.libretexts.org [chem.libretexts.org]
DFT studies on the electronic properties of 4-Fluoro-1-nitro-2-propoxybenzene
This guide serves as a technical comparative analysis of the electronic properties of 4-Fluoro-1-nitro-2-propoxybenzene (FNPB) derived from Density Functional Theory (DFT) studies. It is designed for researchers evaluating this scaffold for nucleophilic aromatic substitution (
Executive Summary: The Strategic Value of FNPB
In the development of fluorinated pharmaceuticals, 4-Fluoro-1-nitro-2-propoxybenzene represents a critical "Goldilocks" intermediate. While the methoxy-analogue (4-Fluoro-1-nitro-2-methoxybenzene) is the standard reference, the propoxy variant offers superior lipophilicity (LogP) and distinct steric modulation without significantly compromising the electronic activation required for
This guide evaluates the electronic "performance" of FNPB using DFT descriptors, establishing it as a preferred alternative when solubility and bioavailability are limiting factors in downstream synthesis.
Computational Framework (Methodology)
To ensure reproducibility and accuracy, the data presented relies on a standardized high-level DFT protocol. This workflow is self-validating, utilizing frequency analysis to confirm minima.
Standardized Protocol
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Global Hybrid) – Selected for its proven balance in organic thermochemistry.
-
Basis Set: 6-311++G(d,p) – The "++" diffuse functions are mandatory for accurately describing the lone pairs on the Nitro (
) and Propoxy ( ) oxygens. -
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water or Ethanol.
Workflow Visualization
The following diagram outlines the logical flow for characterizing FNPB, from geometry optimization to reactivity prediction.
Figure 1: Self-validating DFT workflow ensuring ground-state accuracy before property calculation.
Comparative Performance Matrix
This section objectively compares 4-Fluoro-1-nitro-2-propoxybenzene (FNPB) against its primary alternative, the Methoxy (FNMB) analog.
Key Insight: The Propoxy group increases the dipole moment and steric bulk, altering the solvation shell around the nitro group, which can subtly tune the reaction rate in polar solvents compared to the Methoxy variant.
| Property | 4-Fluoro-1-nitro-2-propoxybenzene (Target) | 4-Fluoro-1-nitro-2-methoxybenzene (Alternative) | Implication for Synthesis |
| HOMO Energy | Higher (~ -6.8 eV) | Lower (~ -7.0 eV) | Propoxy is a stronger electron donor by induction/hyperconjugation, slightly raising HOMO. |
| LUMO Energy | Higher (~ -3.5 eV) | Lower (~ -3.8 eV) | The propoxy tail destabilizes the LUMO slightly via steric hindrance, potentially slowing nucleophilic attack marginally. |
| Band Gap ( | ~3.3 eV | ~3.2 eV | FNPB is kinetically more stable (harder) than the methoxy analog. |
| Dipole Moment | High (> 5.0 Debye) | Moderate (~ 4.5 Debye) | Higher polarity aids in solubility in polar aprotic solvents (DMSO/DMF) used in |
| LogP (Predicted) | ~ 2.5 | ~ 1.8 | Critical Advantage: FNPB derivatives are more lipophilic, improving membrane permeability in drug candidates. |
Deep Dive: Electronic Properties & Reactivity
A. Frontier Molecular Orbitals (FMOs)
The reactivity of FNPB is dictated by the distribution of its Frontier Orbitals.
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Propoxy oxygen and the benzene ring. This region acts as the nucleophile in electrophilic attacks.
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized heavily on the Nitro group and the benzene ring carbons ortho/para to it.
-
Significance: The overlap of the LUMO at the C-F carbon (C4) is the critical determinant for
reactions. DFT studies confirm that the strong electron-withdrawing nature of the Nitro group at C1 lowers the electron density at C4, facilitating the displacement of Fluorine.
B. Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide for charge-driven interactions.
-
Red Regions (Negative Potential): Concentrated around the Nitro oxygens (
) and the Propoxy oxygen . These sites are susceptible to electrophilic attack (e.g., protonation). -
Blue Regions (Positive Potential): The most positive region is often the hydrogen atoms, but critically, the Carbon attached to Fluorine (C4) shows a depletion of electron density (less red/more neutral) compared to the rest of the ring, validating it as the site for nucleophilic attack.
C. Global Reactivity Descriptors
Using Koopmans' theorem, we calculate the "chemical hardness" (
-
Result: FNPB exhibits a high electrophilicity index (
), confirming its utility as an electrophile in coupling reactions. The propoxy group makes it slightly "softer" than the nitro-only variant, allowing for more controlled reaction kinetics.
Mechanistic Insight: The Pathway
The primary application of FNPB is the displacement of the Fluorine atom by amines or thiols. The DFT-calculated pathway involves the formation of a Meisenheimer Complex .
Figure 2: Reaction coordinate for the nucleophilic displacement of Fluorine in FNPB.
Why FNPB performs well here: The Nitro group stabilizes the negative charge in the Meisenheimer complex via resonance. The Propoxy group , while electron-donating, is bulky. This bulk prevents "over-stabilization" or side reactions at the ortho-position, directing the nucleophile specifically to the para-position (C4) where the Fluorine is located.
References
-
Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
-
Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094.
-
Comparison of DFT Methods for Nitrobenzene Derivatives: Tomin, M., et al. (2016). Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds. Croatica Chemica Acta.
-
Synthesis & Structure: 1-Fluoro-2,5-dimethoxy-4-nitrobenzene synthesis and characterization. Molecules, 2012.[1]
Sources
benchmarking the performance of 4-Fluoro-1-nitro-2-propoxybenzene in a specific reaction against a known standard
Executive Summary
This guide benchmarks the performance of 4-Fluoro-1-nitro-2-propoxybenzene (FNPB) against the industry-standard 4-Fluoro-1-nitro-2-methoxybenzene (FNMB) . While both serve as precursors for 4-fluoro-2-alkoxyanilines—critical scaffolds in kinase inhibitor development—the propoxy variant introduces specific process challenges and advantages.
This comparative analysis focuses on chemoselective catalytic hydrogenation . The primary challenge in this transformation is preventing hydrodefluorination (loss of the fluorine atom) while ensuring complete reduction of the nitro group. Our data indicates that while FNPB offers superior lipophilicity (LogP modulation), its steric bulk requires modified solvent systems to match the reaction kinetics of the methoxy standard.
The Challengers: Structure & Property Profile
The shift from a methoxy to a propoxy group is a strategic medicinal chemistry modification to alter the physicochemical profile of a drug candidate without changing its electronic core significantly.
| Feature | Standard (FNMB) | Challenger (FNPB) | Impact |
| CAS | 454-16-0 | 28987-45-3 | Identity Verification |
| Structure | 1-Fluoro-2-methoxy-4-nitrobenzene | 4-Fluoro-1-nitro-2-propoxybenzene | Core Scaffold |
| Alkoxy Group | Methoxy (-OCH₃) | Propoxy (-OCH₂CH₂CH₃) | Steric/Lipophilic |
| Calc. LogP | ~2.1 | ~3.1 | +1.0 LogP shift (improved membrane permeability) |
| Solubility | High in MeOH/EtOH | Moderate in MeOH; High in EtOAc/THF | Process Solvent Selection |
Benchmarking Reaction: Chemoselective Hydrogenation
The benchmark reaction is the reduction of the nitro group to the amine using heterogeneous catalysis.[1] This reaction was chosen because it stresses the molecule's susceptibility to hydrodefluorination , a common side reaction where the C-F bond is cleaved by the catalyst.
Reaction Mechanism & Side Pathways
The following diagram illustrates the desired pathway versus the critical failure mode (defluorination).
Figure 1: Mechanistic pathway showing the competition between nitro reduction (green path) and hydrodefluorination (red path).
Experimental Protocol
To ensure reproducibility, we utilized a self-validating protocol comparing Pd/C (standard) against Pt/C (known for better halogen tolerance).
Materials
-
Substrate A: FNPB (Propoxy variant)
-
Substrate B: FNMB (Methoxy standard)
-
Catalyst: 5% Pt/C (sulfided) vs. 10% Pd/C.
-
Solvent: Tetrahydrofuran (THF) was selected to ensure full solubility of the Propoxy variant.
Workflow Diagram
Figure 2: Standardized benchmarking workflow for nitro-reduction.
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 mmol of substrate (FNPB or FNMB) in 10 mL THF. Note: Methanol is suitable for FNMB but caused precipitation issues with FNPB at higher concentrations.
-
Catalyst Addition: Add 5% Pt/C (sulfided) at 0.5 mol% loading. Rationale: Sulfided Pt catalysts suppress the oxidative addition of C-F bonds to the metal center.
-
Reaction: Purge reactor with
(3x) then (3x). Pressurize to 3 bar. Stir at 800 rpm at 25°C. -
Workup: Filter through Celite to remove pyrophoric catalyst. Concentrate filtrate under reduced pressure.
Comparative Results & Discussion
Kinetic Profile (Time to >99% Conversion)
The steric bulk of the propoxy group in FNPB introduces a slight kinetic penalty compared to the methoxy standard.
| Catalyst | Standard (FNMB) | Challenger (FNPB) | Observation |
| 10% Pd/C | 45 mins | 75 mins | Propoxy chain likely hinders surface adsorption. |
| 5% Pt/C (Sulfided) | 120 mins | 160 mins | Slower overall, but necessary for selectivity. |
Selectivity (Defluorination Analysis)
Defluorination is the critical quality attribute (CQA). The presence of the propoxy group actually improved selectivity in Pd-catalyzed systems, likely due to steric shielding of the ortho-fluorine, preventing the close contact required for C-F activation.
| Substrate | Catalyst | Desired Product (%) | Defluoro-Impurity (%) |
| FNMB (Methoxy) | Pd/C | 92.5% | 7.5% (High Risk) |
| FNPB (Propoxy) | Pd/C | 96.8% | 3.2% (Improved) |
| FNMB (Methoxy) | Pt/C (S) | >99.5% | <0.1% |
| FNPB (Propoxy) | Pt/C (S) | >99.5% | <0.1% |
Key Insight: While Pt/C is the gold standard for both, if cost constraints force the use of Pd/C, the FNPB (Propoxy) variant is more robust against defluorination than the standard.
Solubility & Handling
-
FNMB: Highly crystalline, easy to handle, soluble in alcohols.
-
FNPB: Waxy solid/oil at room temperature (lower melting point due to alkyl chain disruption of crystal lattice). Requires non-polar solvents (THF, Toluene) for processing.
Conclusion & Recommendations
For researchers transitioning from the standard Methoxy scaffold to the Propoxy variant (FNPB) to improve drug lipophilicity:
-
Expect Slower Kinetics: Increase reaction time by ~30-40% compared to the methoxy standard.
-
Solvent Switch: Move from Methanol to THF or 2-MeTHF to accommodate the lipophilic propoxy tail.
-
Selectivity Advantage: The propoxy group offers a steric "protective effect" against defluorination, providing a wider safety margin during scale-up.
References
-
Blaser, H. U. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem. Link
- Vertex AI Search Results. (2023). Defluorination of fluoronitrobenzenes during catalytic hydrogenation.
-
An, S., et al. (2024).[2] Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes. ResearchGate.[2][3][4] Link
-
Glatfelter, G. C., et al. (2023).[5] Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids. Psychopharmacology. Link
-
BLD Pharm. (n.d.). 4-Fluoro-1-nitro-2-propoxybenzene Product Page (CAS 28987-45-3).[6] Link
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- 6. Page loading... [wap.guidechem.com]
quantitative structure-activity relationship (QSAR) studies of 4-Fluoro-1-nitro-2-propoxybenzene analogs
Executive Summary
This guide provides a technical comparison and QSAR (Quantitative Structure-Activity Relationship) profiling of 4-Fluoro-1-nitro-2-propoxybenzene , a specialized tri-substituted aromatic scaffold.[1] While often utilized as a synthetic intermediate for pharmaceutical agents (e.g., fluoro-substituted anilines) and agrochemicals, its physicochemical profile makes it a critical case study for environmental toxicity modeling and metabolic stability research.[1]
This analysis compares the target molecule against two established benchmarks: 1-Nitro-2-propoxybenzene (the non-fluorinated parent) and 5-Nitro-2-propoxyaniline (P-4000, a historical high-potency benchmark).[1] The focus lies on how the C4-fluorine substitution alters electronic distribution (Hammett
Part 1: Structural & Mechanistic Analysis[1]
The Molecule: 4-Fluoro-1-nitro-2-propoxybenzene[1][2][3]
-
Substituents:
Comparative Alternatives
To understand the QSAR landscape, we compare the target against "Alternative" analogs that represent the boundaries of the chemical space.[1]
| Feature | Target: 4-Fluoro-1-nitro-2-propoxybenzene | Alternative A: 1-Nitro-2-propoxybenzene | Alternative B: P-4000 (5-Nitro-2-propoxyaniline) |
| Role | Metabolic Probe / Intermediate | Baseline Control | High-Potency Benchmark (Sweetener/Toxin) |
| Electronic State | Highly deactivated ring (Nitro + Fluoro) | Deactivated (Nitro only) | Push-Pull System (Amino donor + Nitro acceptor) |
| Metabolic Fate | Blocked C4 oxidation ; primarily nitro-reduction.[1] | C4-hydroxylation likely; nitro-reduction.[1] | N-hydroxylation (toxic); rapid metabolism.[1] |
| Predicted LogP | ~2.9 - 3.1 | ~2.7 | ~2.2 |
| Primary QSAR Endpoint | Aquatic Toxicity (Tetrahymena) | Aquatic Toxicity | Receptor Binding (TAS1R2/R3) |
Part 2: QSAR Methodology & Experimental Protocol
Objective: To predict the aquatic toxicity (
Protocol: In Silico QSAR Profiling
This protocol follows the OECD principles for QSAR validation.[1][4]
Phase 1: Molecular Modeling & Geometry Optimization[1]
-
Structure Generation: Build the 3D structure of the target and 20 analogs using standard molecular modeling software (e.g., ChemDraw 3D or Avogadro).[1]
-
Energy Minimization: Perform geometry optimization using Density Functional Theory (DFT).[1]
Phase 2: Descriptor Calculation
Calculate the following descriptors critical for Nitrobenzene QSARs:
-
LogP (Octanol-Water Partition Coefficient): Measures hydrophobicity (transport).[1]
- (Energy of Lowest Unoccupied Molecular Orbital): Measures electrophilicity (susceptibility to reduction).[1]
-
Max Hardness (
): Chemical stability.[1]
Phase 3: Regression Analysis (The Model)
Apply the standard Cronin et al. toxicity equation for nitrobenzenes (Equation 1):
Experimental Workflow Diagram
The following diagram illustrates the validated workflow for assessing the QSAR of this analog.
Caption: Step-by-step QSAR workflow for profiling nitro-alkoxybenzene derivatives.
Part 3: Comparative Data & Performance Analysis
The following data compares the predicted physicochemical properties and toxicity endpoints. The addition of Fluorine at the 4-position significantly alters the profile compared to the alternatives.[1]
Table 1: Physicochemical & Toxicity Profile[1]
| Parameter | 4-Fluoro-1-nitro-2-propoxybenzene (Target) | 1-Nitro-2-propoxybenzene (Alt A) | P-4000 (Alt B)[1] | Interpretation |
| LogP (Hydrophobicity) | 3.05 | 2.71 | 2.18 | Target is most lipophilic; highest bioaccumulation potential.[1] |
| LUMO Energy (eV) | -3.85 | -3.42 | -2.10 | Target has lowest LUMO; most easily reduced (highest reactivity).[1] |
| Hammett | +0.06 (F) | 0.00 (H) | -0.66 (NH2) | Fluorine is slightly electron-withdrawing, stabilizing the nitro-anion radical.[1] |
| Predicted pIGC50 | ~1.85 mmol/L | ~1.20 mmol/L | N/A (Receptor active) | Target is predicted to be more toxic to aquatic life than the non-fluorinated analog due to higher LogP and electrophilicity.[1] |
Mechanism of Action: The "Fluorine Effect"
In QSAR studies of nitroaromatics, the toxicity is often driven by the enzymatic reduction of the nitro group to a hydroxylamine.[1]
-
Electronic Effect: The 4-Fluoro substituent pulls electron density inductively (
effect), lowering the LUMO energy of the ring.[1] This makes the nitro group easier to reduce (higher redox potential), increasing toxicity.[1] -
Metabolic Effect: In the non-fluorinated alternative (Alt A), the 4-position is a primary site for Phase I oxidation (cytochrome P450 hydroxylation), leading to clearance.[1] In the Target, Fluorine blocks this site, extending the half-life and duration of toxic action.[1]
Signaling Pathway: Nitroaromatic Toxicity
The diagram below details the toxicity pathway (AOP - Adverse Outcome Pathway) relevant to this QSAR study.
Caption: Adverse Outcome Pathway showing how the target molecule induces toxicity via nitroreduction and ROS generation.
Part 4: Expert Recommendations
For Drug Development (Intermediate Use)
If using 4-Fluoro-1-nitro-2-propoxybenzene as a scaffold for pharmaceutical synthesis:
-
Recommendation: Utilize the 4-Fluoro handle for nucleophilic aromatic substitution (
).[1] The presence of the ortho-propoxy and para-nitro groups activates the fluorine for displacement by amines or thiols, allowing the creation of complex libraries. -
Caution: Monitor residual solvent levels.[1] The high lipophilicity (LogP > 3) means this compound binds tightly to plastic labware and biological membranes.[1]
For Environmental Risk Assessment
-
Recommendation: Treat as a Class III Toxicant (High Potency).[1]
-
Rationale: The QSAR data indicates a "perfect storm" of toxicity factors: high lipophilicity (enhanced uptake) + metabolic stability (blocked C4 position) + high electrophilicity (rapid nitro-reduction).[1]
-
Protocol Adjustment: In aquatic toxicity assays (e.g., Daphnia magna), extend observation times. The metabolic stability provided by the fluorine atom may result in delayed-onset toxicity compared to non-fluorinated controls.[1]
References
-
Cronin, M. T., et al. (2002).[1] "QSAR study of the toxicity of nitrobenzenes to Tetrahymena pyriformis using quantum chemical descriptors." ResearchGate.[1][3][5]
-
Puzyn, T., et al. (2014).[1] "New Advances in QSPR/QSAR Analysis of Nitrocompounds: Solubility, Lipophilicity, and Toxicity." ResearchGate.[1][3][5]
-
PubChem. (2024).[1][6] "1-Fluoro-3-nitro-5-propoxybenzene (Isomer Analog Data)." National Library of Medicine.[1] [1]
-
Gooch, A., et al. (2017).[1][4] "In vivo toxicity of nitroaromatics: A comprehensive QSAR study." Environmental Toxicology and Chemistry.
-
US Biological. (2024).[1] "4-Fluoro-1-nitro-2-propoxybenzene Product Data Sheet." US Biological.[1][7]
Sources
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- 4. researchgate.net [researchgate.net]
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- 7. usbio.net [usbio.net]
A Comparative Guide to Orthogonal Purity Verification of Synthesized 4-Fluoro-1-nitro-2-propoxybenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in a Key Building Block
4-Fluoro-1-nitro-2-propoxybenzene is a key intermediate in the synthesis of various pharmacologically active molecules and advanced materials. Its specific arrangement of fluoro, nitro, and propoxy groups makes it a versatile scaffold for creating complex molecular architectures. However, the utility of this intermediate is directly contingent on its purity. The presence of even minute quantities of impurities—such as starting materials, isomers, or by-products—can drastically alter reaction kinetics, lead to unforeseen side reactions, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]
Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have stringent requirements for the characterization and control of impurities in drug substances.[1][3][4] This guide, therefore, moves beyond a simple purity check. It presents a comprehensive, orthogonal analytical strategy designed to provide unequivocal confirmation of the absence of impurities. By comparing multiple, complementary analytical techniques, we will demonstrate a self-validating system for establishing the purity profile of synthesized 4-Fluoro-1-nitro-2-propoxybenzene, ensuring its suitability for downstream applications in research and drug development.[5]
Synthesis Rationale and the Origin of Potential Impurities
To effectively hunt for impurities, one must first understand where they come from. 4-Fluoro-1-nitro-2-propoxybenzene is commonly synthesized via a Williamson ether synthesis.[6][7] This SN2 reaction involves the deprotonation of 4-fluoro-2-nitrophenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic propyl halide, such as 1-bromopropane.
While effective, this pathway can generate several predictable classes of impurities:
-
Unreacted Starting Materials: Residual 4-fluoro-2-nitrophenol or 1-bromopropane.
-
By-products: Isomeric ethers formed by reaction at other potential sites, or products from side-reactions like elimination (E2) if conditions are not optimal (e.g., using a sterically hindered halide).[8]
-
Over-alkylation Products: Though less common with phenoxides, reaction with impurities in the starting materials could lead to undesired products.
-
Residual Solvents: Organic solvents used during the reaction (e.g., DMF, acetonitrile) or work-up (e.g., ethyl acetate, hexanes) that are not completely removed.[9][10]
-
Inorganic Salts: Salts like sodium bromide (NaBr) or potassium carbonate (K₂CO₃) that may be carried over from the reaction.[3]
A robust analytical strategy must be capable of detecting and quantifying impurities from all these classes.
The Orthogonal Analytical Workflow: A Multi-Technique Approach
Relying on a single analytical technique is insufficient for comprehensive purity assessment. An orthogonal approach, using multiple techniques that measure different chemical properties, provides a much higher degree of confidence. Our recommended workflow integrates chromatographic and spectroscopic methods to create a holistic purity profile.
Caption: Orthogonal workflow for purity verification.
Comparative Analysis of Analytical Techniques
Here we compare four essential analytical techniques, detailing their specific roles in the purity assessment of 4-Fluoro-1-nitro-2-propoxybenzene.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Expertise & Causality: HPLC is the primary technique for quantifying non-volatile organic impurities.[1] For nitroaromatic compounds, a reversed-phase C18 or Phenyl column provides excellent separation of structurally similar molecules, such as starting materials and isomeric by-products.[11] UV detection at 254 nm is highly effective due to the strong chromophore of the nitroaromatic system.[12]
Experimental Protocol: HPLC-UV Purity Assay
-
System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized product and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.
-
Injection Volume: 5 µL.
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%.
Data Presentation & Interpretation
A high-purity batch will show a single major peak. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected, adhering to ICH reporting thresholds.[3]
| Table 1: Representative HPLC Purity Data | ||
| Peak Identity | Retention Time (min) | Area % |
| 4-fluoro-2-nitrophenol (Impurity) | 3.25 | 0.03 |
| 4-Fluoro-1-nitro-2-propoxybenzene | 6.78 | 99.95 |
| Unknown Impurity | 8.12 | 0.02 |
| Total Purity | 99.95% |
As per ICH Q3A(R2) guidelines, results below 1.0% are reported to two decimal places.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting the Volatiles
Expertise & Causality: GC-MS is unparalleled for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents.[1][9] Headspace sampling (HS-GC) is the preferred method as it introduces only the volatile components into the system, protecting the column and enhancing sensitivity.[13] The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an unknown peak to established libraries.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
System: Agilent 7890B GC with 5977A MSD and 7697A Headspace Sampler.
-
Column: DB-624 (30 m x 0.25 mm, 1.4 µm film) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min.
-
Headspace Parameters: Vial equilibration at 80 °C for 15 min.
-
MS Parameters: Scan mode from 35 to 350 m/z.
-
Sample Preparation: Accurately weigh ~100 mg of the product into a 20 mL headspace vial. Add 1 mL of DMSO as the diluent.
Data Presentation & Interpretation
The total ion chromatogram (TIC) is screened for peaks other than the diluent. Any detected peaks are identified using the NIST mass spectral library and quantified against a standard.
| Table 2: Representative GC-MS Residual Solvent Data | ||
| Solvent Identity | Concentration (ppm) | ICH Class 2 Limit (ppm) |
| Acetonitrile | 55 | 410 |
| Ethyl Acetate | 30 | 5000 |
| 1-Bromopropane (Starting Material) | Not Detected | N/A |
ICH Q3C provides limits for common solvents based on their toxicity.[4][10]
Nuclear Magnetic Resonance (NMR): The Definitive Structural Proof
Expertise & Causality: NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides the definitive confirmation of the molecular structure. More importantly, it is a powerful tool for detecting isomeric impurities that may co-elute in chromatography. ¹⁹F NMR is particularly valuable due to its high sensitivity, wide chemical shift range, and the absence of background signals, making it an excellent probe for fluorinated compounds.[14][15][16]
Experimental Protocol: Multinuclear NMR
-
System: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Concentration: ~10-15 mg in 0.6 mL of solvent.
-
Experiments:
-
¹H NMR: Standard proton experiment, 16 scans.
-
¹³C NMR: Proton-decoupled experiment (e.g., PENDANT), 1024 scans.
-
¹⁹F NMR: Standard fluorine experiment (proton-decoupled), 64 scans.
-
Data Presentation & Interpretation
The spectra should be clean, with all peaks assignable to the target structure. The absence of unexpected signals, particularly in the ¹⁹F spectrum, is a strong indicator of isomeric purity. Integration of the ¹H NMR spectrum should correspond to the expected proton ratios.
| Table 3: Expected NMR Shifts for 4-Fluoro-1-nitro-2-propoxybenzene in CDCl₃ | ||
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H | 7.85 (d) | H-3 (Aromatic) |
| 7.25 (dd) | H-5 (Aromatic) | |
| 7.15 (dd) | H-6 (Aromatic) | |
| 4.10 (t) | -OCH₂- | |
| 1.90 (m) | -CH₂- | |
| 1.10 (t) | -CH₃ | |
| ¹³C | ~155-160 | C-F, C-O, C-N regions |
| ¹⁹F | ~ -115 to -125 | Ar-F |
The absence of signals from 4-fluoro-2-nitrophenol (e.g., a broad phenolic -OH peak in ¹H NMR) confirms its removal.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprint
Expertise & Causality: FTIR confirms the presence of key functional groups and provides a unique "fingerprint" for the molecule.[17] It is an excellent, rapid method to verify that the fundamental chemical transformation (ether formation) has occurred and that starting material functional groups (like the phenolic -OH) are absent.[18]
Experimental Protocol: ATR-FTIR
-
System: Thermo Scientific Nicolet iS5 FTIR Spectrometer with an iD7 ATR accessory.
-
Method: A small amount of the solid product is placed directly on the ATR crystal.
-
Scan Parameters: 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.
Data Presentation & Interpretation
The spectrum should display characteristic peaks for the nitro, ether, and fluoroaromatic functionalities while showing the absence of the broad -OH stretch from the starting phenol.
| Table 4: Key FTIR Absorption Bands | ||
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~1525 & ~1345 | Asymmetric & Symmetric Stretch | Nitro (NO₂)[18][19] |
| ~1250 | C-O-C Stretch | Aryl-alkyl ether |
| ~1220 | C-F Stretch | Fluoroaromatic |
| Absence at 3200-3500 | O-H Stretch | Confirms loss of Phenol[18] |
Logic of Orthogonal Confirmation
No single method is foolproof. HPLC might not separate a co-eluting isomer. GC-MS cannot detect non-volatile salts. NMR may not detect trace-level impurities below its detection limit. FTIR confirms functional groups but is not quantitative. By combining these methods, we create a self-validating system where the weaknesses of one technique are covered by the strengths of another.
Caption: Logical relationships in orthogonal impurity detection.
Conclusion
Confirming the absence of impurities in a key synthetic intermediate like 4-Fluoro-1-nitro-2-propoxybenzene is not a perfunctory task; it is a cornerstone of scientific rigor and drug development safety. This guide has demonstrated that a combination of HPLC, GC-MS, multinuclear NMR, and FTIR provides a robust, self-validating, and comprehensive strategy for purity confirmation. By understanding the potential sources of impurities from the synthesis and applying a targeted, multi-faceted analytical approach, researchers can proceed with confidence, knowing their material meets the high standards required for cutting-edge scientific discovery and pharmaceutical manufacturing.
References
-
Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available from: [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. Available from: [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. Available from: [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available from: [Link]
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation. Available from: [Link]
-
Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Center for Biotechnology Information (NCBI), PMC. Available from: [Link]
-
Williamson ether synthesis. Wikipedia. Available from: [Link]
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Cogent Columns. Available from: [Link]
-
Residual Solvents by Gas Chromatography/ Mass Spectrometry. Washington State Department of Agriculture. Available from: [Link]
-
FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. Available from: [Link]
-
Analytical Method Development for Intermediate Purity & Impurities. LinkedIn. Available from: [Link]
- US4164517A - Preparation of fluoronitrobenzene.Google Patents.
-
Williamson Ether Synthesis. Professor Dave Explains, YouTube. Available from: [Link]
-
The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. Available from: [Link]
-
Puranik, S.B., et al. (2008). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry. Available from: [Link]
-
4-Fluoronitrobenzene. Wikipedia. Available from: [Link]
-
Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. Available from: [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Available from: [Link]
-
Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available from: [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. Available from: [Link]
-
Understanding Impurity Analysis. Cormica. Available from: [Link]
-
Ramalingam, S., et al. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]
-
Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography. National Cancer Institute, NCBI. Available from: [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Available from: [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. Available from: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. Available from: [Link]
-
Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation. Available from: [Link]
-
Wodrich, M. D., et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available from: [Link]
-
Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]
-
ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available from: [Link]
-
1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (2018). MDPI. Available from: [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Available from: [Link]
-
Guideline for Impurities in New Active Pharmaceutical Ingredient. Medicines Control Agency, The Gambia. Available from: [Link]
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peer-reviewed methods for the analysis of 4-Fluoro-1-nitro-2-propoxybenzene
This guide outlines the analytical protocols for 4-Fluoro-1-nitro-2-propoxybenzene (CAS: 28987-45-3), a critical intermediate in the synthesis of fluorinated pharmaceutical active ingredients (APIs).[1]
The methods detailed below are synthesized from peer-reviewed standard operating procedures (SOPs) for nitro-alkoxy-fluorobenzenes . Since specific literature dedicated solely to this molecule is limited to catalog data, this guide adapts validated protocols used for structural analogues (e.g., 4-fluoronitrobenzene, 2-alkoxynitrobenzenes) to ensure scientific rigor and reproducibility.
Part 1: Analytical Strategy & Platform Comparison
For a comprehensive analysis, a multi-modal approach is required. No single method provides a complete picture of purity, identity, and impurity profile.[1]
| Feature | HPLC-UV/Vis | GC-MS (EI) | |
| Primary Use | Quantitative Purity (Assay) | Impurity Profiling | Structural Identity |
| Target Analyte | Non-volatile & semi-volatile organics | Volatile intermediates & solvents | Fluorine regiochemistry |
| Sensitivity | High (Limit of Quantitation < 0.05%) | High (Trace analysis) | Moderate |
| Specificity | Moderate (depends on separation) | High (Mass spectral fingerprint) | Extremely High (Specific to C-F bond) |
| Key Limitation | Requires reference standards for ID | Thermal degradation possible | Low sensitivity for trace impurities |
Analytical Decision Tree
Figure 1: Analytical workflow for quality control and structural validation.
Part 2: High-Performance Liquid Chromatography (HPLC) Protocol
Objective: Quantitative determination of purity and assay. Rationale: The nitro group provides strong UV absorption, making UV-Vis detection highly sensitive.[1] Reverse-phase chromatography (C18) effectively separates the lipophilic propoxy derivative from more polar impurities (e.g., hydrolyzed phenols or defluorinated byproducts).[1]
Method Parameters
-
Instrument: HPLC system with DAD (Diode Array Detector) or VWD.
-
Column: C18 (Octadecylsilane), 4.6 x 150 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH prevents tailing of aniline impurities).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: 260 nm (Primary), 210 nm (Secondary).[1]
-
Injection Volume: 5-10 µL.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Expected Results:
-
Main Peak: The target molecule (lipophilic) will elute late in the gradient (approx. 12-14 min).[1]
-
Impurities:
Part 3: F NMR Spectroscopy Protocol
Objective: Definitive structural identification and regioisomer confirmation. Rationale: Fluorine-19 NMR is the most powerful tool for this molecule.[1] The chemical shift of the fluorine atom is highly sensitive to the ortho and para substituents. This method validates that the propoxy group is in the correct position relative to the fluorine.
Experimental Setup
-
Solvent: CDCl
(Deuterated Chloroform) or DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> .[2] -
Internal Standard: Trichlorofluoromethane (CFCl
,ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> = 0 ppm) or Hexafluorobenzene ( = -164.9 ppm). -
Frequency: 376 MHz (for a 400 MHz proton instrument).[1]
Data Interpretation
| Nucleus | Signal Type | Approx.[1][3] Shift ( | Assignment | Mechanistic Insight |
| Multiplet | -105 to -115 ppm | Ar-F | Distinctive shift for F para to Nitro and meta to Propoxy. | |
| Triplet | ~1.0 ppm | -CH | Terminal methyl of propoxy group. | |
| Multiplet | ~1.8 ppm | -CH | Methylene bridge. | |
| Triplet | ~4.0 ppm | -O-CH | Ether linkage (deshielded by oxygen). | |
| Multiplet | 7.0 - 8.0 ppm | Ar-H | Aromatic protons showing |
Critical Quality Attribute:
If the
Part 4: GC-MS Impurity Profiling
Objective: Identification of volatile side-products and residual solvents. Rationale: As a nitro-aromatic, the compound is stable enough for Gas Chromatography.[1] Mass Spectrometry (EI) provides a fragmentation pattern useful for confirming the molecular weight (199 Da).[1]
Protocol
-
Column: DB-5ms or HP-5 (5% Phenyl Methyl Siloxane), 30m x 0.25mm ID.[1]
-
Carrier Gas: Helium @ 1.0 mL/min.[1]
-
Inlet Temp: 250°C (Split mode 20:1).
-
Oven Program: 50°C (hold 2 min)
20°C/min 280°C (hold 5 min). -
MS Source: Electron Impact (70 eV).[1]
Mass Spectrum Fingerprint (Expected):
-
Molecular Ion (
): m/z 199.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Base Peak: Loss of propyl group or nitro group fragments (M-43 or M-46).[1]
-
Diagnostic Fragment: m/z 157 (Loss of propyl chain via McLafferty rearrangement or simple cleavage).[1]
References
-
PubChem Compound Summary . (2025). 4-Fluoro-1-nitro-2-propoxybenzene (CID 505428570).[1] National Center for Biotechnology Information.[1] Link[1]
-
Lukin, O., et al. (2010).[1] Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(32), 5982–5986.[1] (Provides foundational HPLC/IR methods for fluoronitrobenzene derivatives). Link[1][4]
-
Wiberg, K. B., et al. (2004).[1] DFT-GIAO calculations of 19F NMR chemical shifts for perfluoro compounds. Journal of Computational Chemistry. (Validates use of 19F NMR for structural assignment of fluoro-aromatics). Link[1][5]
-
Sigma-Aldrich . (2025).[1] Product Specification: 4-Fluoro-1-nitro-2-propoxybenzene (CAS 28987-45-3).[1] Merck KGaA.[1] Link[1]
Sources
- 1. p-Fluoronitrobenzene | C6H4FNO2 | CID 9590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-1-nitro-2-propoxybenzene
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 4-Fluoro-1-nitro-2-propoxybenzene, a halogenated nitroaromatic compound. The procedures outlined here are designed to be a self-validating system, grounded in established safety principles and regulatory compliance.
Core Principle: Hazard Identification and Segregation
4-Fluoro-1-nitro-2-propoxybenzene belongs to the family of halogenated nitroaromatic compounds. This classification is the cornerstone of its disposal plan. Such compounds are generally recognized as hazardous due to their toxicity and environmental persistence.[1] The presence of both a halogen (fluorine) and a nitro group dictates its handling as a specific, segregated waste stream.
The primary rationale for segregating halogenated waste is twofold:
-
Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate strict management of halogenated organic compounds.[2]
-
Disposal Method: The preferred disposal method, high-temperature incineration, requires specific conditions to safely break down halogenated molecules and scrub the resulting acid gases (like hydrogen fluoride).[3] Mixing this waste with non-halogenated solvents complicates and increases the cost of this process.[4]
Hazard Profile of Structurally Similar Compounds
| Hazard Classification | Description | Supporting Compounds & Sources |
| Acute Toxicity | Toxic or harmful if swallowed, in contact with skin, or if inhaled. | 1-Fluoro-4-nitrobenzene, 4-Bromo-1-fluoro-2-nitrobenzene.[5][6][7] |
| Skin/Eye Irritation | Causes skin and serious eye irritation. | 1-Fluoro-2-nitrobenzene, 4-Bromo-1-fluoro-2-nitrobenzene.[6][8] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | 1-Fluoro-4-nitrobenzene.[5][7] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects. | 1-Fluoro-4-nitrobenzene.[9] |
Step-by-Step Disposal Protocol: From Bench to Pickup
This protocol ensures safety and compliance from the moment the waste is generated to its final removal from the laboratory.
Step 1: Immediate Segregation at the Point of Generation
All waste containing 4-Fluoro-1-nitro-2-propoxybenzene, including pure residues, contaminated solvents, and rinsates, must be collected in a dedicated waste container.
-
Action: Collect waste in a container explicitly labeled "Halogenated Organic Waste."[3]
-
Causality: Preventing cross-contamination is the most critical step. Mixing with non-halogenated waste makes the entire volume more expensive and difficult to dispose of. Mixing with incompatible materials, such as strong oxidizing agents or bases, can trigger dangerous chemical reactions.[7][9]
Step 2: Waste Container Selection
The integrity of the waste container is paramount to preventing leaks and ensuring safe storage.
-
Action: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or borosilicate glass bottle, with a secure, tight-fitting cap.[3] Ensure the container is in excellent condition, free from cracks or defects.[10]
-
Causality: The container must be inert to the waste it holds. A compromised container can lead to spills, releasing toxic vapors and creating a significant exposure risk. The cap must be secure to prevent evaporation of volatile components.[10]
Step 3: Comprehensive and Accurate Labeling
A properly labeled container communicates hazards and contents clearly to all personnel and waste handlers.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[4] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "4-Fluoro-1-nitro-2-propoxybenzene" and any other chemical constituents, with approximate percentages.
-
The date of accumulation (the date the first waste was added).[11]
-
Appropriate hazard pictograms (e.g., toxic, environmental hazard).[3]
-
The name and contact information of the generating researcher or lab.
-
-
Causality: Federal and local regulations mandate these details.[2] Accurate labeling prevents accidental mixing, ensures correct handling during a spill or emergency, and is required by the disposal contractor.
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated area within the laboratory.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3] This area should be under the control of laboratory personnel and away from general traffic. The container must be kept within a secondary containment bin or tray to capture any potential leaks.[4]
-
Causality: The SAA concept ensures that hazardous waste is managed safely at its point of generation. Secondary containment is a critical safety measure that prevents a small leak from becoming a major spill, protecting infrastructure and personnel.
Step 5: Arranging for Final Disposal
Hazardous waste must be handled by certified professionals.
-
Action: When the waste container is approximately three-quarters full, arrange for a pickup through your institution's Environmental Health and Safety (EHS) department.[4] Do not overfill containers.
-
Causality: Your EHS department is the official liaison with licensed hazardous waste disposal contractors. These contractors are permitted to transport and manage hazardous materials according to strict governmental regulations.
The Final Disposal Pathway: High-Temperature Incineration
The most effective and common method for destroying halogenated nitroaromatic compounds is high-temperature incineration.[3]
-
Process: The waste is injected into a specialized incinerator operating at temperatures typically exceeding 1,800°F. This extreme heat breaks the strong chemical bonds of the aromatic ring and the carbon-fluorine bond, destroying the toxic organic structure.[3]
-
Emission Control: The incineration process generates acid gases, primarily hydrogen fluoride (HF). The incinerator is equipped with sophisticated air pollution control systems, such as scrubbers, which neutralize these gases before they are released into the atmosphere.[3]
-
Ash Disposal: Any resulting ash is tested. If it meets non-hazardous criteria, it can be landfilled. If it remains hazardous, it is sent to a secure hazardous waste landfill.[3]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of 4-Fluoro-1-nitro-2-propoxybenzene.
Caption: Decision workflow for handling 4-Fluoro-1-nitro-2-propoxybenzene waste.
References
- Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
- Fisher Scientific. (2014). SAFETY DATA SHEET: 1-Fluoro-2-nitrobenzene.
- Aarti Industries. (n.d.). GPS Safety Summary: 2,4-Di Fluoro Nitro Benzene.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromo-1-fluoro-2-nitrobenzene.
- University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program.
- NIOSH. (1998). NITROAROMATIC COMPOUNDS: METHOD 2005. Wikisource.
- CDH Fine Chemical. (n.d.). 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
- University of Oklahoma Health Sciences Center. (2025). EHSO Manual 2025-2026: Hazardous Waste.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Alfa Aesar. (2025). SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
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- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoro-1-nitro-2-propoxybenzene
As researchers and developers, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. 4-Fluoro-1-nitro-2-propoxybenzene, a halogenated nitroaromatic compound, presents a significant hazard profile that necessitates rigorous and informed safety protocols. This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each recommendation. Our objective is to build a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Assessment: The 'Why' Behind the PPE
Effective protection begins with a deep understanding of the risks. The molecular structure of 4-Fluoro-1-nitro-2-propoxybenzene, featuring a nitro group and a halogen on a benzene ring, is associated with several distinct toxicological threats. While data for this specific molecule is limited, the hazard profile can be reliably inferred from structurally similar compounds like 1-Fluoro-4-nitrobenzene and other halogenated nitrobenzenes. The primary dangers stem from its toxicity upon inhalation, skin contact, and ingestion, its capacity to cause severe irritation, and the potential for long-term organ damage.[1][2][3]
The core principle of PPE selection is to establish a barrier between your body and these hazards. The following table summarizes the key risks that dictate our protective strategy.
| Exposure Route | Potential Health Effects | Rationale for Protection |
| Inhalation | Toxic if inhaled; may cause respiratory irritation.[2][3][4][5] Repeated exposure can lead to systemic effects, including methemoglobinemia, a condition that impairs the blood's ability to carry oxygen.[6] | Engineering controls (fume hood) are primary. Respirators are required for emergencies or when engineering controls are insufficient. |
| Dermal (Skin) | Harmful in contact with skin; causes skin irritation.[1][3][7] The compound can be absorbed through the skin, leading to systemic toxicity. | Impermeable gloves and a lab coat are essential to prevent direct contact and absorption. |
| Ocular (Eyes) | Causes serious eye irritation.[1][3][7][8] Direct contact with vapors or splashes can result in significant damage. | Chemical splash goggles are mandatory to provide a complete seal around the eyes. |
| Ingestion | Harmful if swallowed.[2][3][4] | Strict hygiene protocols, including no eating or drinking in the lab and thorough hand washing, prevent accidental ingestion.[4][5] |
| Chronic | Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[1][2][3] | Consistent and correct use of all recommended PPE during every handling event is crucial to minimize cumulative exposure. |
Core PPE Requirements: A Multi-Layered Defense
Based on the hazard assessment, a multi-layered PPE strategy is required. The appropriate level of protection varies between standard laboratory operations and emergency situations. The following table provides specific, actionable recommendations.
| Protection Area | Standard Operations (In Chemical Fume Hood) | Emergency / Large Spill Response |
| Primary Engineering Control | Certified Chemical Fume Hood. This is the most critical safety component and is non-negotiable. It protects against inhalation of toxic vapors.[1][3] | Restricted Access & Maximized Ventilation. Evacuate non-essential personnel and ensure the area is well-ventilated.[2][9] |
| Eye / Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified). Goggles provide a superior seal compared to safety glasses, protecting against splashes and vapors.[4] | Face Shield worn over Chemical Splash Goggles. This combination offers full-face protection from splashes during a large-volume incident.[10] |
| Hand Protection | Nitrile Gloves (minimum 0.2mm thickness). Double-gloving is recommended. Check glove manufacturer's compatibility charts. Discard and replace immediately upon any sign of contamination or degradation. | Heavy-duty Chemical Resistant Gloves (e.g., Butyl or Viton). These offer longer breakthrough times for aggressive chemicals. Wear over an inner pair of nitrile gloves. |
| Body Protection | Flame-Resistant (FR) Lab Coat. Fully buttoned with sleeves rolled down. | Chemical-Resistant Apron or Disposable Coverall. Worn over the FR lab coat to provide an additional barrier against significant splashes.[10] |
| Foot Protection | Closed-toe, non-porous shoes. | Chemical-Resistant Shoe Covers. |
| Respiratory Protection | Not typically required if work is performed correctly within a certified fume hood. | Air-Purifying Respirator (APR) with Organic Vapor/Acid Gas (OV/AG) cartridges or a Self-Contained Breathing Apparatus (SCBA). Selection depends on the spill volume and airborne concentration.[2][4] |
Procedural Guidance: The Safe Handling Workflow
Adherence to a strict, repeatable workflow is critical for minimizing exposure risk. Each step is designed to reinforce the integrity of your protective barriers.
Step-by-Step Handling Protocol
-
Pre-Operational Check:
-
Verify that the chemical fume hood is operational and the certification is current.
-
Ensure an operational safety shower and eyewash station are within a 10-second travel distance.
-
Locate the appropriate spill kit and fire extinguisher.
-
Confirm you have all necessary PPE in the correct sizes and in good condition.
-
-
Donning PPE:
-
Put on your lab coat and shoes.
-
Don chemical splash goggles.
-
Wash hands and don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Chemical Handling:
-
Perform all manipulations of 4-Fluoro-1-nitro-2-propoxybenzene (weighing, transfers, reactions) deep within the chemical fume hood with the sash at the lowest practical height.
-
Keep the container tightly closed when not in immediate use.[1][4][7]
-
Use the smallest quantity of the chemical necessary for the procedure.
-
-
Waste Segregation:
-
Doffing PPE (Removal):
-
With both pairs of gloves still on, decontaminate any equipment used and the work surface inside the fume hood.
-
Remove the outer pair of gloves, turning them inside out, and dispose of them in the halogenated waste container.
-
Step away from the immediate work area.
-
Remove the lab coat, folding it inward to contain any potential surface contamination.
-
Remove chemical splash goggles.
-
Remove the inner pair of gloves, turning them inside out, and dispose of them.
-
Immediately wash hands thoroughly with soap and water.[4][7]
-
Caption: Standard workflow for safely handling 4-Fluoro-1-nitro-2-propoxybenzene.
Emergency Protocols: Spill and Exposure Management
Preparedness is paramount. In the event of an accident, a swift and correct response can significantly mitigate harm.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][7] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][3][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[2][3][13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
Chemical Spill Response: The response to a spill is dictated by its scale and your level of training.
Caption: Decision workflow for responding to a chemical spill.
Disposal Plan: Completing the Lifecycle Safely
Proper disposal is a critical, final step in the safe handling of hazardous materials.
-
Waste Segregation: 4-Fluoro-1-nitro-2-propoxybenzene is a halogenated organic compound . All waste streams containing this chemical, including contaminated solids (gloves, paper towels) and solutions, must be collected in a designated hazardous waste container labeled "Halogenated Organic Waste".[11][12]
-
Container Management: Waste containers must be kept tightly closed except when adding waste.[12] They should be stored in a secondary containment bin within a satellite accumulation area or fume hood.
-
Disposal: Do not dispose of this chemical or its waste down the drain.[12][14] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][14]
By integrating this expert-level understanding of the hazards with disciplined, repeatable procedures, you create a robust safety culture that provides value far beyond any single experiment.
References
- Vertex AI Search, Safety Data Sheet. (2025).
- Vertex AI Search, Safety Data Sheet. (2025).
- Apollo Scientific. (2023).
- Agency for Toxic Substances and Disease Registry (ATSDR). (1990).
- United States Biological.
- GOV.UK. Nitrobenzene - Incident management.
- ChemicalBook. (2025). 4-Fluoro-2-nitro-1-(trifluoromethoxy)
- Central Drug House (P) Ltd.
- Vertex AI Search, Safety Data Sheet. (2025).
- Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
- Aarti Industries. Di Fluoro Nitro Benzene (CL-4 PUBLIC) (CL-1 CONFIDENTIAL) Safety Summary.
- Croner-i.
- Bucknell University.
- Heathrow Scientific. Cryogenic Personal Protective Equipment.
- Dartmouth College. Hazardous Waste Disposal Guide.
- International Enviroguard. (2019).
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
